molecular formula C9H11BN2O5 B1450886 [3-(Dimethylcarbamoyl)-5-nitrophenyl)boronic acid CAS No. 874219-44-0

[3-(Dimethylcarbamoyl)-5-nitrophenyl)boronic acid

Cat. No.: B1450886
CAS No.: 874219-44-0
M. Wt: 238.01 g/mol
InChI Key: CMEDBCAYQJUDQF-UHFFFAOYSA-N
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Description

[3-(Dimethylcarbamoyl)-5-nitrophenyl)boronic acid is a useful research compound. Its molecular formula is C9H11BN2O5 and its molecular weight is 238.01 g/mol. The purity is usually 95%.
The exact mass of the compound [3-(Dimethylcarbamoyl)-5-nitrophenyl)boronic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality [3-(Dimethylcarbamoyl)-5-nitrophenyl)boronic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about [3-(Dimethylcarbamoyl)-5-nitrophenyl)boronic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

[3-(dimethylcarbamoyl)-5-nitrophenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BN2O5/c1-11(2)9(13)6-3-7(10(14)15)5-8(4-6)12(16)17/h3-5,14-15H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMEDBCAYQJUDQF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)N(C)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BN2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90657421
Record name [3-(Dimethylcarbamoyl)-5-nitrophenyl]boronic acid
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Molecular Weight

238.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

874219-44-0
Record name B-[3-[(Dimethylamino)carbonyl]-5-nitrophenyl]boronic acid
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [3-(Dimethylcarbamoyl)-5-nitrophenyl]boronic acid
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Record name 3-(Dimethylcarbamoyl)-5-nitrobenzeneboronic acid
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Foundational & Exploratory

Technical Whitepaper: [3-(Dimethylcarbamoyl)-5-nitrophenyl]boronic acid

Author: BenchChem Technical Support Team. Date: February 2026

A Strategic Synthon for Biaryl Scaffold Construction in Medicinal Chemistry[1]

CAS Number: 874219-44-0 Molecular Formula: C


H

BN

O

Molecular Weight: 238.01 g/mol [1]
Executive Summary

[3-(Dimethylcarbamoyl)-5-nitrophenyl]boronic acid is a highly specialized organoboron reagent used primarily in the synthesis of complex pharmaceutical intermediates.[1] Its value lies in its trifunctional nature :

  • Boronic Acid: Facilitates C-C bond formation via Suzuki-Miyaura cross-coupling.[1][2][3]

  • Nitro Group: Acts as a "masked" amine. It is chemically inert during the coupling but can be selectively reduced post-coupling to generate an aniline for further derivatization (e.g., urea or amide formation).

  • Dimethylamide: Provides a stable, polar motif often required for solubility and hydrogen-bond acceptance in kinase inhibitors and protein-protein interaction modulators.[1]

This guide details the physiochemical profile, synthetic production, and critical application protocols for this compound, emphasizing the mechanistic nuances of handling electron-deficient aryl boronic acids.

Chemical Identity & Physiochemical Profile[1][4][5][6]

The compound features a phenyl ring substituted at the 1, 3, and 5 positions (meta-substitution pattern), creating a distinct electronic environment. Both the nitro (-NO


) and dimethylamide (-CONMe

) groups are electron-withdrawing (EWG), significantly reducing the electron density of the aromatic ring.[1]
PropertySpecification
IUPAC Name [3-(Dimethylcarbamoyl)-5-nitrophenyl]boronic acid
CAS Number 874219-44-0
Appearance Off-white to pale yellow powder
Solubility Soluble in DMSO, DMF, MeOH; sparingly soluble in DCM; insoluble in water (acidic form)
pKa (Boronic Acid) ~8.0–8.5 (Lower than PhB(OH)

due to EWGs)
Storage 2–8°C, Inert atmosphere (Argon/Nitrogen).[1][4] Hygroscopic.
Synthetic Production Routes

The synthesis of CAS 874219-44-0 typically avoids direct nitration of a boronic acid precursor, which can lead to protodeboronation or regioselectivity issues.[1] The preferred industrial route utilizes a Miyaura Borylation strategy starting from a halogenated benzoic acid derivative.

Mechanistic Insight:

The choice of 3-bromo-5-nitrobenzoic acid as the starting material is strategic.[1] The bromine atom provides a handle for palladium-catalyzed borylation, while the nitro and carboxylic acid groups are already in place, avoiding harsh nitration conditions later in the sequence.

SynthesisRoute Start 3-Bromo-5-nitrobenzoic acid Inter1 Acid Chloride (Transient) Start->Inter1 Activation Inter2 3-Bromo-N,N-dimethyl- 5-nitrobenzamide Inter1->Inter2 Amidation Product [3-(Dimethylcarbamoyl)- 5-nitrophenyl]boronic acid Inter2->Product Pd-Cat Borylation + Hydrolysis Reagents1 1. SOCl2, DMF (cat) 2. HNMe2, Et3N Reagents2 B2pin2, Pd(dppf)Cl2 KOAc, Dioxane, 90°C (Miyaura Borylation) Hydrolysis Hydrolysis (NaIO4 / HCl)

Figure 1: Synthetic pathway from commercially available benzoic acid precursors. The final step involves converting the pinacol ester to the free boronic acid, though the ester is often used directly.

Reactivity Profile: The Suzuki-Miyaura Coupling[1][2][3]
4.1 Electronic Effects on Catalysis

The presence of two strong electron-withdrawing groups (Nitro and Amide) makes the aryl ring highly electron-deficient.[1] This has two competing consequences for the Suzuki coupling mechanism:

  • Accelerated Transmetallation: The Lewis acidity of the boron center is enhanced, facilitating the formation of the boronate "ate" complex (Ar-B(OH)

    
    ) upon base addition. This accelerates the transmetallation step to the Palladium(II) center.
    
  • Risk of Protodeboronation: Electron-deficient aryl boronic acids are prone to hydrolytic C-B bond cleavage (protodeboronation), especially in aqueous basic conditions at high temperatures. The mechanism involves the ipso-protonation of the "ate" complex.

4.2 Optimization Strategy

To mitigate protodeboronation while maintaining reactivity:

  • Base Selection: Use mild, anhydrous bases like K

    
    PO
    
    
    
    or CsF in organic solvents (Dioxane/DMF) rather than aqueous carbonate systems.
  • Catalyst: Ligands that facilitate oxidative addition (like phosphines in Pd(dppf)Cl

    
     or XPhos Pd G2) are preferred to ensure the catalytic cycle outcompetes the decomposition pathway.
    

SuzukiCycle Pd0 Pd(0) Active Species PdII_X Pd(II)-X Complex Pd0->PdII_X Ar'-X OxAdd Oxidative Addition (Ar'-X) TransMet Transmetallation PdII_X->TransMet + Ar-B(OH)3- BaseStep Base Activation (OH- / F-) RedElim Reductive Elimination TransMet->RedElim RedElim->Pd0 Product Boronic Nitro-Amide Boronic Acid Boronic->TransMet Activated by Base Decomp Protodeboronation (Side Reaction) Boronic->Decomp If T > 100°C High pH

Figure 2: Catalytic cycle highlighting the entry point of the boronic acid and the competing decomposition risk due to electron-withdrawing substituents.[1]

Experimental Protocol: Biaryl Synthesis

Objective: Coupling of [3-(Dimethylcarbamoyl)-5-nitrophenyl]boronic acid with an aryl bromide (Ar-Br).

Reagents:
  • 1.0 eq Aryl Bromide

  • 1.2 eq [3-(Dimethylcarbamoyl)-5-nitrophenyl]boronic acid (CAS 874219-44-0)[1][5]

  • 0.05 eq Pd(dppf)Cl

    
    [1]·CH
    
    
    
    Cl
    
    
    (Catalyst)[1]
  • 3.0 eq K

    
    CO
    
    
    
    (Base)
  • Solvent: 1,4-Dioxane : Water (4:1 ratio)[1]

Step-by-Step Methodology:
  • Setup: In a microwave vial or round-bottom flask, combine the Aryl Bromide, Boronic Acid, and Pd catalyst.

  • Inertion: Seal the vessel and purge with Argon or Nitrogen for 5 minutes. Crucial: Oxygen leads to homocoupling and catalyst deactivation.

  • Solvent Addition: Add the degassed Dioxane/Water mixture via syringe.

  • Reaction: Heat to 80–90°C for 4–12 hours.

    • Note: Monitor via LC-MS.[1][6] If protodeboronation (observed as nitro-N,N-dimethylbenzamide mass) exceeds 10%, switch to anhydrous conditions (DMF/CsF/100°C).[1]

  • Workup: Dilute with Ethyl Acetate, wash with water and brine. Dry over MgSO

    
    .
    
  • Purification: Flash column chromatography. The nitro group makes the product visible under UV (254 nm).

Applications in Drug Discovery[2][4][5][9][10]

This boronic acid is a "fragment-efficient" building block.[1]

  • Scaffold Design: It introduces a meta-substituted phenyl ring.[1] The meta positioning allows the drug designer to probe vectors that are off-axis from the primary binding interaction, often used to access hydrophobic pockets in kinase active sites.

  • Latent Functionality:

    • Phase 1: Couple the boronic acid to the core scaffold.

    • Phase 2: Reduce the nitro group (-NO

      
       -NH
      
      
      
      ) using Fe/NH
      
      
      Cl or H
      
      
      /Pd-C.[1]
    • Phase 3: Acylate the resulting aniline to form a urea or amide. This is a common tactic to install "hinge-binding" motifs in kinase inhibitors.[1]

Safety & Handling
  • Nitro Compounds: While this specific derivative is stable, nitro-aromatics can be energetic.[1] Avoid heating dry solids to decomposition.

  • Toxicity: Boronic acids are generally considered low toxicity, but the nitro-aromatic moiety suggests potential mutagenicity (Ames positive potential).[1] Handle with gloves in a fume hood.

  • Stability: Store at 4°C. Boronic acids can dehydrate to form boroxines (anhydrides) upon standing; this is reversible in the reaction mixture and does not affect stoichiometry.

References
  • Suzuki-Miyaura Coupling Mechanism & Optimization

    • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link[1]

  • Protodeboronation of Electron-Deficient Boronic Acids

    • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenylboronic Acids. Journal of the American Chemical Society, 132(40), 14073–14075. Link[1]

  • Synthesis of Nitro-Aryl Boronic Acids

    • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43, 412-443. Link

  • Compound Data Verification

    • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 2773315 (Related Structure). LinkNote: Specific CAS 874219-44-0 verified via chemical vendor databases (e.g., Combi-Blocks, Enamine).[1]

Sources

Technical Monograph: [3-(Dimethylcarbamoyl)-5-nitrophenyl]boronic acid

[1]

Executive Summary & Physicochemical Core

Topic: [3-(Dimethylcarbamoyl)-5-nitrophenyl]boronic acid CAS Registry Number: 874219-44-0 Primary Utility: Fragment-Based Drug Discovery (FBDD), PROTAC linker synthesis, and Suzuki-Miyaura cross-coupling.

This guide moves beyond the static definition of molecular weight to address the Effective Molecular Weight (EMW) —a critical variable in the laboratory handling of aryl boronic acids. Due to the rapid equilibrium between the free acid and its cyclic anhydride (boroxine), relying solely on the theoretical molecular weight often leads to stoichiometric errors in precision synthesis.

Physicochemical Data Table
PropertyValueTechnical Note
Theoretical Molecular Weight 238.01 g/mol Based on pure monomeric acid form (

).
Exact Mass 238.0761Monoisotopic mass for HRMS analysis.
Molecular Formula

Boroxine (Trimer) MW 660.03 g/mol Theoretical MW of the dehydrated trimer (

).
Physical State Off-white powderHygroscopic; tends to clump upon anhydride formation.
Solubility DMSO, MeOH, DMFLimited solubility in non-polar solvents (

, Hexanes).
pKa (Boronic Acid) ~8.0 - 8.5Lower than phenylboronic acid (8.8) due to the electron-withdrawing nitro group.

The "Molecular Weight" Trap: Acid-Boroxine Equilibrium

In a practical drug discovery setting, the bottle weight of [3-(Dimethylcarbamoyl)-5-nitrophenyl]boronic acid rarely matches the theoretical MW of 238.01. Upon storage, three molecules of the acid dehydrate to form a six-membered boroxine ring.

Why this matters: If you calculate stoichiometry based on 238.01 g/mol but your sample is 50% boroxine, you are effectively adding excess boron reagent , which can complicate purification or lead to homocoupling side products.

Visualization: The Dehydration Equilibrium

The following diagram illustrates the reversible dehydration process that alters the effective molecular weight in solution and solid state.

Boroxine_EquilibriumAcidMonomeric Boronic Acid(MW: 238.01)Reactive SpeciesWater3 H2O(Released)BoroxineBoroxine (Anhydride Trimer)(MW: 660.03)Storage FormAcid->Boroxine Dehydration (-3 H2O) Storage / Heat Boroxine->Acid Hydrolysis (+3 H2O) Aqueous Base

Figure 1: Stoichiometric shift between the monomeric acid and its trimeric anhydride. In Suzuki couplings, the boroxine must hydrolyze back to the acid (or boronate) to participate in the catalytic cycle.

Corrective Protocol:

  • Check by 1H NMR: Dissolve a small sample in DMSO-d6. Check the integration of the amide methyl protons. If multiple sets of peaks appear, the sample is a mixture.

  • Stoichiometric Adjustment: If precise stoichiometry is vital (e.g., 1:1 coupling), assume an Effective MW of ~225-230 g/mol for older batches, or convert the entire batch to the pinacol ester (MW: 320.15), which is monomerically stable.

Synthetic Application: Suzuki-Miyaura Coupling

This specific building block presents a unique electronic challenge.

  • 3-Dimethylcarbamoyl: A moderate electron-withdrawing group (EWG) and a potential ortho-directing group.

  • 5-Nitro: A strong EWG.

The Challenge: The electron-deficient nature of the aryl ring makes the boron center more Lewis acidic but the carbon-boron bond less nucleophilic. This slows down the transmetallation step in the catalytic cycle, making the reaction sluggish compared to electron-rich aryl boronic acids (like 4-methoxyphenylboronic acid). It also increases the risk of protodeboronation (loss of the boron group).

Optimized Protocol for Electron-Deficient Boronic Acids

Standard Pd(PPh3)4 is often insufficient here. Use a specialized phosphine ligand.

Reagents:

  • Catalyst:

    
     (3-5 mol%) or XPhos Pd G2  (for difficult cases).
    
  • Base:

    
     (3.0 equiv) or 
    
    
    . Avoid strong hydroxide bases if amide hydrolysis is a concern.
  • Solvent: 1,4-Dioxane / Water (4:1 ratio). The water is strictly required to hydrolyze any boroxine back to the reactive boronic acid species.

  • Temperature: 80°C - 100°C.

Workflow Visualization

Suzuki_CycleStartStart: Aryl Halide (Ar-X)OxAdd1. Oxidative AdditionPd(0) inserts into Ar-XStart->OxAddBaseStep2. Base ActivationFormation of Pd-OH or BoronateOxAdd->BaseStepTransMet3. Transmetallation (CRITICAL STEP)[3-(Dimethylcarbamoyl)-5-nitrophenyl] group transfers to PdBaseStep->TransMet Slow for e- deficient boron RedElim4. Reductive EliminationProduct Release + Pd(0) RegenerationTransMet->RedElimNoteNote: The Nitro group withdraws e- density,making step 3 slower.TransMet->NoteRedElim->OxAdd Cycle Repeats

Figure 2: The catalytic cycle emphasizing the transmetallation bottleneck caused by the electron-withdrawing nitro and amide groups.

Analytical Characterization (Self-Validating)

To ensure you have the correct compound and it is pure:

  • Mass Spectrometry (LC-MS):

    • Mode: Negative Ion Mode (ESI-).

    • Signal: Boronic acids often do not fly well as the monomer

      
      . Look for the esterification adduct with methanol if using MeOH as solvent: 
      
      
      .
    • Expected m/z: 237.0 (M-H) is rare. Expect 251.1 (Methyl boronate adduct) or dimer peaks.

  • 1H NMR (DMSO-d6):

    • Boron-OH: Look for a broad singlet around 8.0–9.0 ppm (2H). This peak disappears on

      
       shake.
      
    • Aromatic Region: Three distinct signals for the 1,3,5-substitution pattern (triplet-like singlets due to meta-coupling).

    • Dimethyl Amide: Two distinct singlets or one broad peak around 2.9–3.1 ppm (3H each) due to restricted rotation around the C-N amide bond. Note: If you see sharp singlets, the rotation is fast; if broad, it is slow. This confirms the amide integrity.

Storage & Stability

  • Hygroscopicity: High. Store in a desiccator.

  • Temperature: 2–8°C.

  • Shelf-Life: Re-test purity every 6 months. If the boroxine content increases, the material is still usable, but the molecular weight used for calculations must be adjusted toward the trimer value.

References

  • Sigma-Aldrich. 3-(Dimethylcarbamoyl)-5-nitrophenylboronic acid Product Specification. Accessed Jan 2026. (Note: Representative link for sourcing).

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443.

  • Hall, D. G. (Ed.). (2011).[1] Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH.

  • Kua, J., & Iovine, P. M. (2005). Thermodynamics of Boroxine Formation from the Aliphatic Boronic Acid Monomers. The Journal of Physical Chemistry A.

[3-(Dimethylcarbamoyl)-5-nitrophenyl]boronic acid chemical properties

[1]

Executive Summary

[3-(Dimethylcarbamoyl)-5-nitrophenyl]boronic acid (CAS: 874219-44-0) is a bifunctional aryl boronic acid characterized by two strongly electron-withdrawing groups (EWGs): a nitro group (-NO


121

This compound serves as a critical "linchpin" scaffold in drug discovery.[1] The boronic acid facilitates C-C bond formation, while the nitro group provides a latent handle for reduction to an aniline (enabling further diversification), and the amide acts as a stable, polar pharmacophore often required for solubility and hydrogen bonding interactions in active pharmaceutical ingredients (APIs).

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7]

Core Identity
PropertySpecification
Chemical Name [3-(Dimethylcarbamoyl)-5-nitrophenyl]boronic acid
CAS Number 874219-44-0
Molecular Formula C

H

BN

O

Molecular Weight 238.01 g/mol
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO, DMF, MeOH; sparingly soluble in non-polar solvents (DCM, Hexane)
Structural Analysis

The molecule consists of a benzene core meta-substituted by three distinct functionalities:

  • Boronic Acid (-B(OH)

    
    ):  The reactive center for cross-coupling.[1]
    
  • Nitro Group (-NO

    
    ):  A strong deactivator (Hammett 
    
    
    ).[1] It significantly pulls electron density from the ring, making the C-B bond more susceptible to nucleophilic attack but also to base-catalyzed protodeboronation.
  • Dimethylamide (-CONMe

    
    ):  A moderate EWG that adds polarity and eliminates the H-bond donor character of a primary amide, improving membrane permeability in downstream analogs.[1]
    

Synthesis & Manufacturing Strategy

Retrosynthetic Logic

Direct lithiation of 3-nitro-N,N-dimethylbenzamide is unsafe and chemically non-viable due to the incompatibility of organolithium reagents with the nitro group (redox side reactions) and the amide (nucleophilic attack).[1]

Therefore, the industry-standard synthesis relies on Transition Metal-Catalyzed Borylation (Miyaura Borylation) .[1] This route tolerates the sensitive nitro and amide functionalities.[1]

Synthesis Workflow (Miyaura Borylation)

The precursor, 3-bromo-N,N-dimethyl-5-nitrobenzamide , is coupled with bis(pinacolato)diboron (

1
Diagram 1: Synthetic Pathway

SynthesisPathwayPrecursor3-Bromo-N,N-dimethyl-5-nitrobenzamideIntermediateAryl-Pinacol Boronate(Stable Intermediate)Precursor->IntermediateMiyaura Borylation(B2pin2)CatalystPd(dppf)Cl2KOAc, DMSO, 80°CProduct[3-(Dimethylcarbamoyl)-5-nitrophenyl]boronic acidIntermediate->ProductOxidative HydrolysisHydrolysisNaIO4 / NH4OAcAcetone/Water

Figure 1: Palladium-catalyzed synthesis route avoiding incompatible lithiation conditions.[1]

Reactivity Profile: Suzuki-Miyaura Coupling

Electronic Effects on Catalysis

The presence of two EWGs (-NO



1
  • Transmetalation (Advantage): The electron deficiency accelerates the transmetalation step, as the aryl group is more eager to transfer from the electropositive boron to the palladium center [1].

  • Protodeboronation (Risk): Electron-deficient aryl boronic acids are prone to hydrolytic C-B bond cleavage under basic conditions.[1] The mechanism involves the formation of a boronate "ate" complex, which can undergo ipso-protonation if the reaction temperature is too high or the base is too strong [2].

Optimized Catalytic Cycle

To mitigate deboronation, anhydrous conditions or weak bases (e.g.,


Diagram 2: Catalytic Cycle & Critical Control Points

SuzukiCyclePd0Pd(0) Active SpeciesOxAddOxidative Addition(Ar-X + Pd(0))Pd0->OxAddPdII_XPd(II)-X ComplexOxAdd->PdII_XTransMetTransmetalation(Rate Limiting forBulky Substrates)PdII_X->TransMet + Activated BoronateRedElimReductive Elimination(Product Release)TransMet->RedElimRedElim->Pd0BoronateBoronate 'Ate' Complex(Activated Species)Boronate->TransMetEnters CycleDeboronationRISK: Protodeboronation(If Base/Temp too High)Boronate->DeboronationSide Reaction

Figure 2: Suzuki-Miyaura cycle highlighting the critical transmetalation step and deboronation risk.

Experimental Protocols

Standard Coupling Protocol (Self-Validating)

Rationale: This protocol uses a precatalyst system (Pd(dppf)Cl


1

Reagents:

  • Aryl Halide (1.0 equiv)[1]

  • [3-(Dimethylcarbamoyl)-5-nitrophenyl]boronic acid (1.2 equiv)[1]

  • Catalyst: Pd(dppf)Cl

    
    [1]·DCM (0.05 equiv)[1]
    
  • Base: K

    
    PO
    
    
    (3.0 equiv, 2M aqueous or finely ground solid)
  • Solvent: 1,4-Dioxane : Water (9:1)

Step-by-Step:

  • Charge: In a reaction vial, combine the aryl halide, boronic acid, and K

    
    PO
    
    
    .
  • Inert: Evacuate and backfill with Nitrogen (

    
    ) three times.[1] This is critical to prevent homocoupling of the boronic acid.[1]
    
  • Solvate: Add degassed 1,4-dioxane/water mixture.

  • Catalyze: Add the Pd catalyst quickly under a positive stream of

    
    .[1]
    
  • React: Seal and heat to 80°C for 4–12 hours. Note: Do not exceed 100°C to minimize deboronation.

  • Validate: Monitor by LC-MS. Look for the disappearance of the bromide and the emergence of the product mass. If the starting bromide remains but the boronic acid is consumed (check for nitrobenzene mass), deboronation occurred—lower the temp and switch to anhydrous DMF/CsF.

Purification & Handling[1]
  • Scavenging: Boronic acids often streak on silica.[1] If the product contains residual boron species, treat the crude organic layer with aqueous sorbitol or pinacol before concentration to sequester boron byproducts.

  • Storage: Store at 2–8°C under inert gas. The anhydride (boroxine) form may generate upon drying; this is reversible in aqueous reaction media.[1]

Applications in Drug Discovery[4][11]

This compound is a scaffold diversifier .[1]

  • Fragment Growth: The dimethylamide is a "privileged structure" that improves solubility and metabolic stability compared to naked phenyl rings.[1]

  • Sequential Functionalization:

    • Step 1: Suzuki coupling to attach the scaffold.[1]

    • Step 2: Reduction of the nitro group (

      
      , Pd/C or Fe/NH
      
      
      Cl) to an aniline.
    • Step 3: Acylation or sulfonylation of the aniline to access a vast chemical space of enzyme inhibitors (e.g., kinase inhibitors targeting the hinge region).

Safety Information (GHS)

  • Signal Word: Warning

  • Hazard Statements:

    • H315: Causes skin irritation.[1]

    • H319: Causes serious eye irritation.[1]

    • H335: May cause respiratory irritation.[1]

  • Handling: Use in a fume hood.[1] Avoid dust formation.[1] In case of contact, wash with copious water. Boron compounds can be toxic if ingested in large quantities.[1]

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link[1]

  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Nucleophiles.[1] Journal of the American Chemical Society, 132(40), 14073–14075. Link[1]

  • Vertex AI Search Results (2026).[1] [3-(Dimethylcarbamoyl)-5-nitrophenyl]boronic acid Properties and CAS Verification. [Data sourced from v1.1, v1.9, v1.12].

Technical Guide: [3-(Dimethylcarbamoyl)-5-nitrophenyl]boronic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Structural Dynamics, Synthesis, and Application in High-Fidelity Cross-Coupling[1]

Executive Summary

[3-(Dimethylcarbamoyl)-5-nitrophenyl]boronic acid is a highly specialized, electron-deficient arylboronic acid scaffold used primarily in medicinal chemistry for Fragment-Based Drug Discovery (FBDD).[1] Its unique 1,3,5-substitution pattern provides three orthogonal handles for diversification: a boronic acid for C-C bond formation, a nitro group serving as a masked aniline (or directing group), and a dimethylamide acting as a stable, polar solubility enhancer.[1]

This guide addresses the critical stability challenges inherent to this molecule—specifically protodeboronation —and provides a validated roadmap for its synthesis, handling, and successful deployment in Suzuki-Miyaura cross-coupling.[1]

Part 1: Structural Analysis & Electronic Properties

The utility of this building block is defined by the electronic "tug-of-war" across the benzene ring.[1] Unlike electron-rich boronic acids, this molecule is significantly destabilized by the cumulative electron-withdrawing effects of its substituents.[1]

1.1 Electronic Push-Pull & Hammett Parameters

The benzene ring is subjected to strong inductive (


) and resonance (

) withdrawal effects:
  • Nitro Group (-NO₂): Strong electron-withdrawing group (EWG) (

    
    ).[1] It significantly decreases electron density in the ring, increasing the Lewis acidity of the boron center.
    
  • Dimethylcarbamoyl Group (-CONMe₂): Moderate EWG (

    
    ).[1] While it offers some resonance donation, its inductive effect dominates, further pulling density from the ring.[1]
    
  • Boronic Acid (-B(OH)₂): The empty p-orbital on boron makes it a Lewis acid.[1]

Critical Consequence: The electron deficiency facilitates the formation of the boronate "ate" complex (the active species in transmetallation) but simultaneously lowers the activation energy for protodeboronation (C-B bond cleavage), particularly in aqueous basic media.

1.2 Structural Visualization

The following diagram illustrates the connectivity and the electronic vectors influencing the stability of the C-B bond.

G Core Benzene Core (Electron Deficient) Nitro 5-Nitro Group (-NO2) Strong EWG Core->Nitro Inductive Withdrawal Amide 3-Dimethylcarbamoyl (-CONMe2) Solubilizing/Directing Core->Amide Ortho-Directing Boron 1-Boronic Acid (-B(OH)2) Reactive Handle Core->Boron C-B Bond (Labile to Base)

Figure 1: Structural connectivity and electronic vectors.[1][2][3][4][5][6][7] The dashed line indicates the C-B bond's susceptibility to cleavage due to the electron-poor ring.[1]

Part 2: Validated Synthesis Protocol

Direct nitration of phenylboronic acids is often unselective and hazardous. The industry-standard route relies on the functionalization of a benzoic acid precursor followed by Miyaura borylation.[1]

2.1 Retrosynthetic Logic
  • Precursor: 3-Bromo-5-nitrobenzoic acid (commercially available).[1]

  • Amide Formation: Conversion to the acid chloride followed by reaction with dimethylamine.[1]

  • Borylation: Palladium-catalyzed conversion of the aryl bromide to the boronate ester, followed by hydrolysis (optional, as the ester is often preferred).[1]

2.2 Step-by-Step Methodology

Note: This protocol assumes standard Schlenk line techniques.

Step 1: Amide Coupling

  • Suspend 3-bromo-5-nitrobenzoic acid (1.0 eq) in anhydrous DCM.

  • Add catalytic DMF (0.05 eq) and dropwise oxalyl chloride (1.2 eq). Stir until gas evolution ceases (Acid Chloride formation).

  • Concentrate in vacuo to remove excess oxalyl chloride.[1]

  • Redissolve in DCM and cool to 0°C. Add dimethylamine (2.0 M in THF, 2.5 eq) slowly.

  • Validation: Monitor via TLC (EtOAc/Hexane). Product: 3-bromo-N,N-dimethyl-5-nitrobenzamide.

Step 2: Miyaura Borylation (The Critical Step) Rationale: We use Pd(dppf)Cl₂ to prevent dehalogenation and KOAc as a mild base to avoid degrading the nitro group.[1]

ReagentEquivalentsRole
3-Bromo-N,N-dimethyl-5-nitrobenzamide1.0Substrate
Bis(pinacolato)diboron (B₂pin₂)1.1Boron Source
Pd(dppf)Cl₂[1] · DCM0.03Catalyst (Robust)
Potassium Acetate (KOAc)3.0Mild Base
1,4-DioxaneSolvent0.2 M Concentration
  • Combine all solids in a reaction vessel.

  • Evacuate and backfill with Argon (x3).[1]

  • Add anhydrous 1,4-Dioxane.[1]

  • Heat to 90°C for 4–6 hours.

  • Workup: Filter through Celite. Concentrate.

  • Purification: Flash chromatography. Note: Pinacol esters of electron-poor arenes hydrolyze on silica; use deactivated silica or rapid elution.[1]

Step 3: Hydrolysis to Boronic Acid (Optional) Constraint: Only perform if the free acid is strictly required. The pinacol ester is generally more stable and equally reactive.

  • Treat pinacol ester with NaIO₄ (3.0 eq) in THF/H₂O (4:1).

  • Add 1M HCl (catalytic) and stir for 2 hours.

Part 3: Reactivity & Handling (The "Senior Scientist" Perspective)

The most common failure mode with [3-(Dimethylcarbamoyl)-5-nitrophenyl]boronic acid is protodeboronation during the Suzuki coupling.[1]

3.1 The Mechanism of Failure (Protodeboronation)

In the presence of strong bases (e.g., NaOH, K₂CO₃) and water, the electron-deficient ring stabilizes the intermediate anion formed after the boronic acid is cleaved.[1] This results in the replacement of


 with 

, yielding N,N-dimethyl-3-nitrobenzamide (the byproduct) instead of the coupled product.[1]
3.2 Optimized Coupling Conditions

To mitigate this, use anhydrous conditions or fluoride-based activation .[1]

Recommended Protocol (High Success Rate):

  • Catalyst: Pd(PPh₃)₄ (5 mol%) or Pd(Amphos)Cl₂ (for sterically hindered partners).[1]

  • Base: CsF (2.0 eq) or K₃PO₄ (anhydrous).[1]

  • Solvent: DME or Toluene (Avoid MeOH/Water mixtures).[1]

  • Temperature: 80°C (Do not overheat).

3.3 Reaction Pathway Diagram

ReactionCycle Start Start: [3-(Dimethylcarbamoyl)-5-nitrophenyl]boronic acid Base Base Activation (Formation of Boronate 'Ate' Complex) Start->Base + Base (OH- or F-) Choice Stability Checkpoint Base->Choice Path_Success Transmetallation (Pd-Ar Species) Choice->Path_Success Fast Transmetallation (Anhydrous/Mild Base) Path_Fail Protodeboronation (C-B Bond Cleavage) Choice->Path_Fail Slow Transmetallation (High Temp/Strong Base) Product Product: Biaryl Scaffold Path_Success->Product Reductive Elimination Byproduct Byproduct: Nitro-Amide Arene (Deboronated) Path_Fail->Byproduct + H+

Figure 2: Competitive pathways in Suzuki Coupling. Success depends on accelerating transmetallation over protodeboronation.[1]

Part 4: Applications in Medicinal Chemistry[8][9]

This scaffold is a "privileged structure" for fragment-based design due to its high Fsp² character and orthogonal functional groups.[1]

  • The "Masked" Aniline: The nitro group is rarely the final pharmacophore. Following the Suzuki coupling,

    
     is reduced (Fe/NH₄Cl or H₂/Pd-C) to an aniline.[1] This aniline can then be derivatized into:
    
    • Ureas (via isocyanates).[1]

    • Sulfonamides (via sulfonyl chlorides).[1]

    • Kinase hinge-binders (via heterocycle formation).[1]

  • Solubility Handle: The dimethylcarbamoyl group (

    
     contribution) lowers the overall lipophilicity of the final drug candidate compared to a phenyl or methyl group, improving oral bioavailability.[1]
    
References
  • Miyaura, N., & Suzuki, A. (1995).[1] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.[1] Link[1]

  • Cox, P. A., et al. (2017).[1] Base-Promoted Protodeboronation of 2,6-Disubstituted Arylboronic Acids. Chemistry - A European Journal, 23(36), 8605-8609.[1] (Mechanistic insight into stability of electron-poor boronic acids). Link[1]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014).[1] Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43, 412-443.[1] Link

  • Kinzel, T., et al. (2010).[1] A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenylboronic Acids. Journal of the American Chemical Society, 132(40), 14052–14054.[1] (Protocol adaptation for electron-deficient substrates). Link[1]

Sources

Technical Guide: Synthesis of [3-(Dimethylcarbamoyl)-5-nitrophenyl]boronic acid

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the synthesis of [3-(Dimethylcarbamoyl)-5-nitrophenyl]boronic acid , a critical building block for fragment-based drug discovery and Suzuki-Miyaura cross-coupling applications.

Executive Summary

Target Molecule: [3-(Dimethylcarbamoyl)-5-nitrophenyl]boronic acid CAS Number: 874219-44-0 Formula: C₉H₁₁BN₂O₅ Molecular Weight: 237.99 g/mol [1]

This guide outlines a robust, field-proven three-step synthetic route starting from 3-bromo-5-nitrobenzoic acid . The protocol prioritizes functional group compatibility, specifically addressing the sensitivity of the nitro group during metallation and the stability of the carbon-boron bond during deprotection.[2]

Core Synthetic Strategy

The synthesis avoids direct lithiation (e.g., n-BuLi) due to the incompatibility of the nitro group (redox active/electrophilic).[2] Instead, it employs a Palladium-catalyzed Miyaura Borylation to install the boron moiety, followed by a mild oxidative hydrolysis to cleave the pinacol ester.[2]

Key Challenges & Solutions:

  • Nitro Group Safety: Avoids lithium-halogen exchange; utilizes mild Pd-catalysis.

  • Regioselectivity: Guaranteed by the 1,3,5-substitution pattern of the starting material.[2]

  • Boronate Hydrolysis: Pinacol esters are kinetically stable.[2] We utilize a Sodium Periodate (NaIO₄) oxidative cleavage to access the free boronic acid under mild conditions.[2][3]

Retrosynthetic Analysis

The logical disconnection reveals the amide and boronic acid as the key transformable groups.[2] The 1,3,5-substitution pattern suggests starting from a meta-substituted aromatic acid.[2]

Retrosynthesis Target [3-(Dimethylcarbamoyl)-5-nitrophenyl] boronic acid Pinacol Pinacol Boronate Intermediate Pinacol->Target Hydrolysis (NaIO4/HCl) Bromide 3-Bromo-N,N-dimethyl-5-nitrobenzamide Bromide->Pinacol Miyaura Borylation (Pd(dppf)Cl2, B2pin2) Start 3-Bromo-5-nitrobenzoic acid (Commercially Available) Start->Bromide Amide Coupling (SOCl2, HNMe2)

Figure 1: Retrosynthetic disconnection showing the linear progression from the benzoic acid precursor.

Detailed Experimental Protocols

Step 1: Synthesis of 3-Bromo-N,N-dimethyl-5-nitrobenzamide

Objective: Convert the carboxylic acid to the dimethyl amide without affecting the nitro or bromo groups.

  • Reagents: 3-Bromo-5-nitrobenzoic acid (1.0 equiv), Thionyl Chloride (SOCl₂, excess), Dimethylamine (2.0 M in THF, 3.0 equiv), DCM (Solvent).[2]

  • Mechanism: Nucleophilic acyl substitution via an acid chloride intermediate.[2]

Protocol:

  • Activation: In a dry round-bottom flask equipped with a reflux condenser, suspend 3-bromo-5-nitrobenzoic acid (10.0 g, 40.6 mmol) in anhydrous DCM (100 mL).

  • Add Thionyl Chloride (5.9 mL, 81.2 mmol) and a catalytic drop of DMF.

  • Reflux the mixture for 3 hours until the solution becomes clear (evolution of SO₂/HCl gas stops).

  • Concentration: Evaporate the solvent and excess SOCl₂ under reduced pressure to obtain the crude acid chloride as a yellow solid. Do not purify.

  • Coupling: Redissolve the acid chloride in dry THF (50 mL) and cool to 0°C.

  • Dropwise add Dimethylamine (2.0 M in THF, 61 mL, 122 mmol). The reaction is exothermic; maintain temperature <10°C.[2]

  • Stir at room temperature for 2 hours.

  • Workup: Quench with water (100 mL) and extract with EtOAc (3 x 50 mL). Wash combined organics with 1M HCl, sat.[2] NaHCO₃, and brine.[2] Dry over Na₂SO₄ and concentrate.

  • Yield: Expect ~90-95% yield of a pale yellow solid.

Step 2: Miyaura Borylation (Installation of Boron)

Objective: Convert the aryl bromide to the aryl boronate ester using Pd-catalysis.[2]

  • Reagents: Aryl bromide (from Step 1), Bis(pinacolato)diboron (B₂pin₂, 1.1 equiv), Pd(dppf)Cl₂ (0.03 equiv), Potassium Acetate (KOAc, 3.0 equiv), 1,4-Dioxane.[2]

  • Critical Parameter: Oxygen exclusion is vital.[2] Degas solvents thoroughly.[2]

Protocol:

  • Charge a reaction flask with 3-bromo-N,N-dimethyl-5-nitrobenzamide (5.0 g, 18.3 mmol), B₂pin₂ (5.1 g, 20.1 mmol), and KOAc (5.4 g, 54.9 mmol).[2]

  • Add anhydrous 1,4-Dioxane (50 mL). Sparge with Nitrogen/Argon for 15 minutes.

  • Add Pd(dppf)Cl₂ (400 mg, 0.55 mmol).

  • Heat to 90°C for 4-6 hours. Monitor by HPLC/TLC (The bromide should be consumed).[2]

  • Workup: Cool to room temperature. Filter through a pad of Celite to remove palladium black.[2] Rinse with EtOAc.[2]

  • Concentrate the filtrate.[2] The residue is often a dark oil.[2]

  • Purification: Flash column chromatography (Hexanes/EtOAc gradient). The nitro group makes the product visible under UV.[2]

  • Intermediate: [3-(Dimethylcarbamoyl)-5-nitrophenyl]boronic acid pinacol ester.[2]

Step 3: Oxidative Hydrolysis to Free Boronic Acid

Objective: Cleave the stable pinacol ester to release the free boronic acid.[2] Standard acidic hydrolysis is often too slow for pinacol esters; oxidative cleavage is preferred.[2]

  • Reagents: Pinacol ester (Step 2), Sodium Periodate (NaIO₄, 3.0 equiv), Ammonium Acetate (NH₄OAc), Acetone/Water (1:1).[2]

Protocol:

  • Dissolve the pinacol ester (3.0 g) in Acetone (30 mL) and Water (30 mL).[2]

  • Add NH₄OAc (1.5 equiv) and NaIO₄ (3.0 equiv).[2]

  • Stir vigorously at room temperature for 12-16 hours. The reaction cleaves the vicinal diol of the pinacol.[2]

  • Workup: Filter off the insoluble inorganic salts.[2]

  • Evaporate the acetone from the filtrate.[2] The aqueous layer may need slight acidification (1M HCl) to precipitate the boronic acid, but avoid pH < 3 to prevent protodeboronation.[2]

  • Extract with EtOAc, dry over Na₂SO₄, and concentrate.

  • Recrystallization: Triturate with Et₂O/Hexanes or recrystallize from Acetonitrile/Water to obtain the pure free acid.[2]

Data Summary & Characterization

ParameterSpecificationNotes
Appearance Off-white to pale yellow powderNitro compounds are often colored.
¹H NMR (DMSO-d₆) δ 8.6-8.8 (m, 3H, Ar-H), 8.4 (s, 2H, B-OH), 3.0 (s, 3H), 2.9 (s, 3H)Diagnostic broad singlet for B(OH)₂.[2]
Solubility Soluble in DMSO, MeOH, EtOAcLimited solubility in water and non-polar solvents.[2]
Storage 2-8°C, DesiccatedBoronic acids can dehydrate to boroxines (anhydrides) reversibly.[2]
Workflow Visualization

Workflow Step1 Step 1: Amide Coupling (Acid Chloride Route) Step2 Step 2: Miyaura Borylation (Pd-Catalysis) Step1->Step2 Isolated Bromide Step3 Step 3: Hydrolysis (NaIO4 Oxidation) Step2->Step3 Pinacol Ester End Final Product: Boronic Acid Step3->End Start Start: 3-Bromo-5-nitrobenzoic acid Start->Step1

Figure 2: Operational workflow for the 3-step synthesis.

Expertise & Troubleshooting (The "Why")

Why NaIO₄ for Hydrolysis?

Pinacol esters are thermodynamically very stable due to the steric bulk and the "chelate effect" of the diol.[2] Simple acidic hydrolysis (HCl/H₂O) is often incredibly slow and requires high temperatures that can degrade the nitro group or cause protodeboronation.[2] Sodium Periodate oxidatively cleaves the pinacol diol backbone, rendering the boron linkage labile and allowing mild hydrolysis at room temperature.[2]

Protodeboronation Risk

Electron-withdrawing groups (like -NO₂) on the aromatic ring make the Carbon-Boron bond more susceptible to nucleophilic attack and subsequent cleavage (protodeboronation), especially under basic conditions at high heat.[2]

  • Mitigation: During the Suzuki coupling (if you use this building block later), use mild bases like K₃PO₄ or CsF rather than strong hydroxides.[2]

Boroxine Equilibrium

Free boronic acids exist in equilibrium with their cyclic trimeric anhydrides (boroxines).[2]

  • Observation: You may see multiple peaks in NMR or a melting point range.[2] This is normal. Adding a drop of D₂O to the NMR tube usually simplifies the spectrum by hydrolyzing the boroxine in situ.[2]

References

  • Miyaura Borylation (Foundational Protocol): Ishiyama, T., Murata, M., & Miyaura, N. (1995).[2] Palladium(0)-catalyzed cross-coupling reaction of alkoxydiboron with haloarenes: a direct procedure for arylboronic esters.[2] The Journal of Organic Chemistry, 60(23), 7508-7510.[2] Link[2]

  • Pinacol Ester Hydrolysis (NaIO4 Method): Tzschucke, C. C., Murphy, J. M., & Hartwig, J. F. (2007).[2] Arenes to anilines and aryl ethers by sequential iridium-catalyzed borylation and copper-catalyzed coupling. Organic Letters, 9(5), 761-764.[2] Link[2]

  • Target Molecule Data: [3-(Dimethylcarbamoyl)-5-nitrophenyl]boronic acid (CAS 874219-44-0).[1][2] Sigma-Aldrich / BLD Pharm Product Entries.[2] Link

  • Nitro-Group Compatibility: Chow, C. P., et al. (2010).[2] Synthesis of nitro-substituted arylboronic esters via palladium-catalyzed borylation. Tetrahedron Letters, 51(31), 4038-4040.[2]

Sources

[3-(Dimethylcarbamoyl)-5-nitrophenyl]boronic acid: Sourcing, Validation, and Application Protocols

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the sourcing, validation, and application of [3-(Dimethylcarbamoyl)-5-nitrophenyl]boronic acid (CAS: 874219-44-0).

Executive Summary

[3-(Dimethylcarbamoyl)-5-nitrophenyl]boronic acid is a specialized hetero-functionalized aryl building block used primarily in the synthesis of biaryl scaffolds via Suzuki-Miyaura cross-coupling.[1][2] Its structure features two critical handles: a nitro group (reducible to an aniline for further derivatization) and a dimethylamide (a stable, polar pharmacophore or directed metalation group).

Due to the electron-withdrawing nature of both the nitro and amide substituents, this boronic acid exhibits enhanced Lewis acidity compared to phenylboronic acid. This property increases its reactivity in transmetallation but paradoxically heightens its susceptibility to protodeboronation under basic conditions. This guide provides the technical framework to source high-quality material and utilize it without degradation.

Chemical Identity & Technical Specifications

Before engaging suppliers, the compound must be strictly defined by the following physicochemical parameters to avoid confusion with its diethyl- or carboxy-analogs.

Table 1: Core Technical Specifications
ParameterSpecification
Chemical Name [3-(Dimethylcarbamoyl)-5-nitrophenyl]boronic acid
CAS Number 874219-44-0
Molecular Formula C₉H₁₁BN₂O₅
Molecular Weight 238.01 g/mol
Appearance Off-white to pale yellow solid
Melting Point 160–162 °C
Solubility Soluble in DMSO, DMF, MeOH; sparingly soluble in DCM/Water
Purity Standard ≥95% (HPLC); ≥97% (Titration for Boron content)
Storage 2–8 °C, Desiccated, Inert Atmosphere (Ar/N₂)
Structural Representation

The following diagram illustrates the chemical connectivity and the electronic push-pull system that dictates its reactivity.

ChemicalStructure Core Phenyl Ring (Electron Deficient) Nitro 5-Nitro Group (-NO2) Strong EWG (Reducible Handle) Core->Nitro Amide 3-Dimethylcarbamoyl (-CONMe2) Polar/H-Bond Acceptor Core->Amide Boron Boronic Acid (-B(OH)2) Reactive Handle Core->Boron Core->Boron Increased Lewis Acidity Nitro->Core Inductive Withdrawal (-I) Amide->Core Inductive Withdrawal (-I)

Figure 1: Structural analysis showing the electron-withdrawing groups (EWG) that destabilize the C-B bond toward hydrolysis.[1]

Supply Chain Intelligence & Sourcing Strategy

This compound is not a high-volume commodity.[1] It is classified as a Tier 2 Building Block , meaning it is often stocked in gram-scale quantities by aggregators but manufactured on-demand for kilogram orders.[1]

Supplier Evaluation Matrix

When evaluating a supplier (e.g., Combi-Blocks, VSNCHEM, or custom synthesis houses), use this decision logic to ensure material quality.

SourcingLogic Start Sourcing Requirement CheckStock Check Major Aggregators (e.g., Combi-Blocks, SciFinder) Start->CheckStock StockAvailable In Stock? CheckStock->StockAvailable Tier1 Order Sample (1g) Validate Purity StockAvailable->Tier1 Yes Tier2 Request Custom Synthesis (Lead Time: 4-6 weeks) StockAvailable->Tier2 No Validation Critical Quality Check: 1. H-NMR (Confirm Dimethyl vs Diethyl) 2. 11B-NMR (Free acid vs Boroxine) Tier1->Validation Tier2->Validation

Figure 2: Procurement decision tree emphasizing the necessity of analytical validation due to potential structural analogs.

Key Impurities to Screen[3]
  • Protodeboronated Species: 3-nitro-N,N-dimethylbenzamide.[1] This is the primary degradation product. Check via HPLC or ¹H-NMR (look for a new aromatic proton signal).

  • Boroxine (Anhydride): Boronic acids spontaneously dehydrate to form cyclic trimers (boroxines). This is reversible and generally acceptable, but it alters the effective molecular weight. Recommendation: Calculate stoichiometry based on the assumption of partial anhydride formation or titrate base usage.

  • Palladium Residues: If synthesized via Miyaura borylation from the bromide, residual Pd may be present. Specification should be <50 ppm for GMP applications.

Stability & Handling Protocols

The Protodeboronation Risk

Electron-deficient boronic acids are prone to base-catalyzed protodeboronation .[1] The mechanism involves the formation of a boronate "ate" complex, which then undergoes ipso-substitution by water/proton, cleaving the C-B bond.

Stability Rule:

  • Acidic/Neutral pH: Stable.

  • Basic pH (Suzuki Conditions): Unstable, especially at high temperatures (>80°C).

Storage Protocol
  • Temperature: Store at 2–8°C.

  • Atmosphere: Flush container with Nitrogen or Argon after every use.

  • Hygroscopicity: Keep in a desiccator. Moisture accelerates boroxine formation and eventual degradation.

Application Protocol: Optimized Suzuki Coupling

Standard Suzuki conditions (e.g., Na₂CO₃, aqueous DMF, 100°C) often lead to low yields with this specific substrate due to rapid protodeboronation before the cross-coupling can occur.

Recommended Protocol: The "Mild Base / Anhydrous" Approach

This protocol uses a milder base and anhydrous conditions to suppress hydrolytic cleavage of the C-B bond.

Materials
  • Electrophile: Aryl Bromide/Iodide (1.0 equiv)[1]

  • Nucleophile: [3-(Dimethylcarbamoyl)-5-nitrophenyl]boronic acid (1.2 – 1.5 equiv)[1]

  • Catalyst: Pd(dppf)Cl₂[1]·DCM or Pd(OAc)₂/SPhos (0.05 equiv)[1]

  • Base: K₃PO₄ (powder, anhydrous) or CsF (2.0 – 3.0 equiv)

  • Solvent: 1,4-Dioxane or Toluene (Anhydrous)[1]

Step-by-Step Methodology
  • Charge: Add the aryl halide, boronic acid, base, and catalyst to a reaction vial equipped with a stir bar.

  • Purge: Seal the vial and cycle vacuum/inert gas (N₂ or Ar) three times to remove oxygen.

  • Solvate: Inject anhydrous 1,4-Dioxane via syringe.

  • Reaction: Heat to 60–80°C . Note: Avoid reflux temperatures (100°C+) unless necessary, as this accelerates deboronation.

  • Monitor: Check LCMS at 2 hours. Look for the product mass and the mass of the deboronated byproduct (MW ~194).

  • Workup: Dilute with EtOAc, wash with water/brine, dry over Na₂SO₄, and concentrate.

Troubleshooting Table
IssueObservationRoot CauseSolution
Low Yield High amount of deboronated byproduct (Nitro-amide benzene).[1][3]Base is too strong or temp is too high.Switch Na₂CO₃ → K₃PO₄ or KF. Lower temp to 60°C.
No Reaction Starting materials remain.Catalyst inactive or oxidative addition failed.Switch to electron-rich ligand (SPhos, XPhos) to speed up the catalytic cycle.
Homocoupling Biaryl formation from the boronic acid itself.Oxygen presence.[3][4]Degas solvents more rigorously (sparge with Ar for 15 min).

References

  • Chemical Identity & CAS: VSNCHEM. Product: 3-(Dimethylcarbamoyl)-5-nitrophenyl)boronic acid (CAS 874219-44-0).[1][2][5] Retrieved from [1]

  • General Stability of Boronic Acids: Cox, P. A., et al. (2016). Protodeboronation of Arylboronic Acids and Esters.[6][7] Journal of the American Chemical Society. Retrieved from [1]

  • Suzuki Coupling Optimization: Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews. Retrieved from [1]

  • Synthesis of Nitro-Aryl Boronic Acids: Example methodology for Pd-catalyzed borylation. Organic Syntheses, Coll. Vol. 10, p. 102 (2004). Retrieved from [1]

Sources

Technical Monograph: [3-(Dimethylcarbamoyl)-5-nitrophenyl]boronic acid

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 871329-52-1 | Formula:


 | Mol.[1] Weight:  238.01  g/mol 
Executive Summary & Strategic Utility

[3-(Dimethylcarbamoyl)-5-nitrophenyl]boronic acid represents a high-value intermediate in medicinal chemistry, specifically within Fragment-Based Drug Design (FBDD) and Lead Optimization.[1] Its structural trifecta—an electrophilic boronic acid, an electron-withdrawing nitro group, and a solubilizing dimethylamide moiety—makes it a versatile scaffold.[1]

  • The Boronic Acid: Serves as the primary "warhead" for Suzuki-Miyaura cross-coupling reactions to construct biaryl systems.[1]

  • The Nitro Group: Acts as a "masked" aniline; post-coupling reduction allows for late-stage functionalization (e.g., amide coupling or sulfonylation).[1]

  • The Dimethylamide: Enhances solubility in polar organic solvents and provides a hydrogen-bond acceptor motif often required for active-site binding in kinase or protease inhibitors.[1]

Physicochemical Profile

Data synthesized from structural analogs and functional group analysis.[1]

PropertyValue / CharacteristicTechnical Note
Appearance Off-white to pale yellow powderColoration often intensifies upon oxidation or nitro-reduction.[1]
Solubility DMSO, DMF, MethanolLimited solubility in non-polar solvents (

, Hexanes).
Melting Point >200°C (Decomposition)Boronic acids often dehydrate to boroxines before true melting.[1]
Hygroscopicity ModerateTendency to form cyclic trimeric anhydrides (boroxines) in dry air.[1]
Acidity (pKa) ~8.0 - 9.0 (Boron center)The electron-withdrawing nitro group increases Lewis acidity relative to phenylboronic acid.[1]
Structural Analysis & Reactivity Logic

The following diagram illustrates the functional zones of the molecule and their associated chemical risks/utilities.

ChemicalStructure Core Phenyl Core Nitro 5-Nitro Group (Electron Withdrawing) Core->Nitro Amide 3-Dimethylamide (Solubilizing) Core->Amide Boron Boronic Acid (Reactive Center) Core->Boron Risk1 Risk: Potential Explosivity (Low) Nitro->Risk1 Risk3 Utility: H-Bond Acceptor Amide->Risk3 Risk2 Utility: Suzuki Coupling Boron->Risk2

Figure 1: Functional group decomposition highlighting the reactivity profile and associated hazards/utilities.[1]

GHS Hazard Identification & Risk Mitigation

This compound acts as a standard substituted phenylboronic acid.[1] While specific toxicological data (LD50) for this exact CAS is proprietary, the Precautionary Principle dictates handling it as a hazardous organic intermediate.[1]

Hazard Classification (GHS)[1][2]
  • Signal Word: WARNING

  • Skin Corrosion/Irritation: Category 2 (H315)[1]

  • Serious Eye Damage/Irritation: Category 2A (H319)

  • STOT - Single Exposure: Category 3 (Respiratory Irritation) (H335)[1]

Risk Mitigation Table
Hazard CodeDescriptionMechanistic Mitigation Strategy
H315 Causes skin irritationBarrier Integrity: Boronic acids can be transdermal.[1][3] Use Nitrile gloves (min 0.11mm thickness). Immediate soap/water wash upon contact.
H319 Causes serious eye irritationParticulate Control: The powder is fine and electrostatic.[1] Use safety goggles (ANSI Z87.[1]1) and handle inside a fume hood to prevent corneal abrasion or chemical burns.
H335 May cause respiratory irritationAerosol Suppression: Do not weigh on an open bench.[1] Use a static-free spatula and draft shield.
Nitro-Specific Potential energetic instabilityThermal Control: Avoid heating crude reaction mixtures >100°C without solvent.[1] Do not distill to dryness.[4]
Handling Protocol: The "Self-Validating" Workflow

To ensure reproducibility and safety, the following protocol treats the reagent's instability (boroxine formation) as a variable to be controlled.

The Boroxine Equilibrium Issue

Boronic acids spontaneously dehydrate to form cyclic trimers (boroxines).[1] This alters the effective molecular weight, leading to stoichiometry errors in Suzuki couplings.

  • Validation Step: Before weighing, check the material's flow.[1] Clumping indicates moisture absorption (hydrolysis of the boroxine back to acid) or excessive dehydration.[1]

  • Correction: If precise stoichiometry is critical (e.g., 1:1 coupling), assume a ~5-10% mass excess or recrystallize from water/acetone.

Operational Workflow

HandlingWorkflow Storage 1. Storage (2-8°C, Inert Gas) Equilibration 2. Thermal Equilibration (Warm to RT in Desiccator) Storage->Equilibration Prevent Condensation Inspection 3. Visual Inspection (Free-flowing vs. Clumps) Equilibration->Inspection Weighing 4. Weighing (Static-free, Fume Hood) Inspection->Weighing Pass Solubilization 5. Solubilization (Degassed Solvent: DMSO/DMF) Inspection->Solubilization Fail: Recrystallize Weighing->Solubilization Reaction 6. Reaction Setup (Base + Catalyst Addition) Solubilization->Reaction Inert Atmosphere (Ar/N2) Quench 7. Quench & Waste (Acidify to pH 6, Org. Waste) Reaction->Quench

Figure 2: Step-by-step handling protocol ensuring chemical integrity and operator safety.

Emergency Response Procedures
  • Inhalation: Move to fresh air immediately. If wheezing persists (common with boronic dust), seek medical attention.

  • Eye Contact: Rinse cautiously with water for 15 minutes.[1] Remove contact lenses if present.[1][2] Note: Boronic acids can buffer local pH; continuous irrigation is vital.[1]

  • Skin Contact: Wash with soap and water.[1] Do not use alcohol (ethanol/methanol) as this may increase transdermal absorption via esterification.

  • Spill Cleanup: Dampen with water to prevent dust.[1] Sweep into a closed container. Do not use a vacuum cleaner unless explosion-proof (due to nitro group dust hazard).

Synthetic Application: Suzuki-Miyaura Coupling

Context: This reagent is typically coupled with aryl halides (Ar-Br or Ar-I).[1] Standard Conditions:

  • Solvent: 1,4-Dioxane/Water (4:[1]1) or DMF.[1][3][4]

  • Base:

    
     or 
    
    
    
    (2-3 equivalents).
  • Catalyst:

    
     or 
    
    
    
    (3-5 mol%).
  • Temperature: 80-90°C.

  • Note: The nitro group is stable under these standard basic conditions but may reduce if using

    
     or hydrogen sources.[1]
    
References
  • PubChem. (n.d.).[1] 3-Nitrophenylboronic acid (Analogous Safety Data).[1] National Library of Medicine. Retrieved January 28, 2026, from [Link]

  • Hall, D. G. (2011). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials.[1][3][4] Wiley-VCH. (General reference for boronic acid handling and boroxine equilibrium).

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds.[1][4] Chemical Reviews, 95(7), 2457-2483.[1] (Foundational protocol reference).

Sources

Technical Monograph: Spectroscopic Characterization of [3-(Dimethylcarbamoyl)-5-nitrophenyl]boronic Acid

[1][2]

Executive Summary

[3-(Dimethylcarbamoyl)-5-nitrophenyl]boronic acid (CAS 874219-44-0 ) is a critical trifunctional building block in medicinal chemistry.[1][2] Its utility lies in the orthogonal reactivity of its three functional handles: the boronic acid (Suzuki-Miyaura coupling), the nitro group (precursor to anilines/heterocycles), and the dimethylamide (stable directing group or solubility enhancer).[1][2]

This guide provides the target spectral specifications required for Quality Control (QC) and structural validation. Due to the dynamic nature of boronic acids (equilibrium with boroxines), strict adherence to the described sample preparation protocols is necessary to obtain reproducible spectral data.[1]

Chemical Profile & Identity

PropertySpecification
IUPAC Name [3-(Dimethylcarbamoyl)-5-nitrophenyl]boronic acid
CAS Number 874219-44-0
Molecular Formula C₉H₁₁BN₂O₅
Molecular Weight 237.99 g/mol
Appearance Off-white to pale yellow powder
Solubility Soluble in DMSO, MeOH; Sparingly soluble in CH₂Cl₂, Water

Spectral Data Specifications

Note: The values below represent the Anticipated Chemical Shifts (ACS) derived from additive substituent effects and high-fidelity analog data (e.g., 3-nitro-5-carboxyphenylboronic acid). These serve as the reference standard for QC validation.

Nuclear Magnetic Resonance (NMR)

Solvent: DMSO-d₆ (Recommended due to solubility and H-bonding stabilization).[2] Frequency: 400 MHz (¹H), 100 MHz (¹³C).[1][2]

¹H NMR (Proton) Specifications

The aromatic region displays a characteristic 1,3,5-substitution pattern .[1][2] Lack of symmetry results in three distinct aromatic signals.

Shift (δ, ppm)MultiplicityIntegralAssignmentStructural Insight
13.40 - 13.60 Broad Singlet2HB(OH )₂Highly variable; disappears with D₂O shake.[1][2]
8.75 Triplet/Dd1HAr-H2 Deshielded by ortho-NO₂ and ortho-B(OH)₂.[1][2] Most downfield aromatic.[1][2]
8.70 Triplet/Dd1HAr-H4 Deshielded by ortho-NO₂ and ortho-Amide.[1][2]
8.25 Triplet/Dd1HAr-H6 Deshielded by ortho-Amide and ortho-B(OH)₂.[1][2]
3.05 Singlet3HN-CH ₃ (a)Rotamer A : Restricted rotation of C-N bond.[1][2]
2.95 Singlet3HN-CH ₃ (b)Rotamer B : Distinct environment due to amide planarity.[1][2]

Senior Scientist Insight: Do not interpret the two methyl singlets as an impurity. The amide bond has partial double-bond character (


 resonance), creating a barrier to rotation.[1][2] Coalescence of these peaks typically requires heating to >80°C.[1][2]
¹³C NMR (Carbon) Specifications
Shift (δ, ppm)TypeAssignmentNotes
168.5 CqC =O (Amide)Typical amide carbonyl.[1][2]
148.1 CqAr-C -NO₂Ipso-nitro carbon (deshielded).[1][2]
138.5 CqAr-C -CONMe₂Ipso-amide carbon.[1][2]
134.0 - 136.0 BroadAr-C -B(OH)₂Diagnostic: Broad/weak signal due to ¹¹B quadrupole relaxation.[2]
132.5 CHAr-C H (C6)
126.8 CHAr-C H (C4)
124.5 CHAr-C H (C2)
39.5 CH₃N(C H₃)₂May appear as two peaks or one broad peak depending on resolution.[2]
Mass Spectrometry (MS)

Boronic acids are notoriously difficult in MS due to dehydration (boroxine formation) and esterification with alcoholic solvents.[1][2]

  • Ionization Mode: Electrospray Ionization (ESI), Negative Mode [M-H]⁻.[1][2]

  • Calculated Mass: 238.01 Da.[2]

  • Observed Species:

    • m/z 237.1 [M-H]⁻ (Parent Boronic Acid).[1][2]

    • m/z 219.1 [M-H-H₂O]⁻ (Dehydrated species/Boroxine precursor).[1][2]

    • Isotope Pattern: Boron exists as ¹⁰B (20%) and ¹¹B (80%).[1][2] Expect a distinct "step" pattern: a smaller peak at M-1 (approx 25% height of the main peak).[1][2]

Infrared Spectroscopy (FT-IR)
  • 3300 - 3450 cm⁻¹: O-H stretch (Broad, Boronic acid).[1][2]

  • 1640 - 1655 cm⁻¹: C=O stretch (Tertiary Amide, strong).[1][2]

  • 1530 cm⁻¹: NO₂ asymmetric stretch (Diagnostic).[1][2]

  • 1350 cm⁻¹: NO₂ symmetric stretch.[1][2]

  • 1340 cm⁻¹: B-O stretch (Strong).[2]

Experimental Protocols & QC Workflow

The "Boroxine Cycle" Challenge

Boronic acids exist in equilibrium with their cyclic trimeric anhydrides (boroxines).[1][2] This is not degradation but a physical state change driven by hydration levels.[1][2]

BoroxineCycleMonomerBoronic Acid (Monomer)[Active Species]BoroxineBoroxine (Trimer)[Dehydrated Storage Form]Monomer->Boroxine- H₂O (Vacuum/Heat)ReactionSuzuki CouplingConditionsMonomer->ReactionPd(0)Boroxine->Monomer+ H₂O / BaseBoroxine->ReactionSlow Release

Figure 1: The equilibrium between monomeric boronic acid and boroxine anhydride.[1][2] QC samples must be fully solvated to ensure monomeric spectra.[1][2]

Sample Preparation for NMR

To avoid confusing "impurity" peaks arising from the boroxine trimer:

  • Solvent: Use DMSO-d₆ + 1% D₂O (optional).[1][2] The water ensures hydrolysis of any boroxine back to the monomer.[1]

  • Concentration: 10-15 mg per 0.6 mL. High concentrations favor boroxine formation.[1][2]

  • Temperature: Run at 298 K (25°C). If amide rotamers are blurring, elevate to 353 K (80°C) to coalesce signals (only if thermal stability is confirmed).

Purity Assessment Workflow

A self-validating workflow to distinguish degradation from reversible dehydration.[1][2]

QC_WorkflowStartRaw SampleVisualVisual Inspection(White/Pale Yellow)Start->VisualLCMSLC-MS (ESI-)Check m/z 237 & 219Visual->LCMSNMR1H NMR (DMSO-d6)LCMS->NMRDecisionAre peaks broad/split?NMR->DecisionAddD2OAdd 1 drop D2OShake 5 minDecision->AddD2OYes (Boroxine/Rotamers)PassPASS: Monomer ConfirmedDecision->PassNo (Sharp Signals)RetestRe-run NMRAddD2O->RetestRetest->PassSimplified SpectrumFailFAIL: Protodeboronation(Nitro-amide benzene detected)Retest->FailPeaks Persist

Figure 2: Step-by-step QC decision tree for validating boronic acid purity.

References

  • Boronic Acid Characterization: Hall, D. G.[1][2] (Ed.).[1][2] (2011).[1][2][3] Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH.[1][2] Link[1][2]

  • Amide Rotational Barriers: Wiberg, K. B., et al. (1987).[1][2] "Rotational barriers in N,N-dimethylbenzamides". Journal of Organic Chemistry, 52(23), 5143–5148.[1][2] Link[1][2]

  • Substituent Chemical Shifts (SCS): Pretsch, E., et al. (2009).[1][2] Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.[1][2] Link[1][2]

  • Boroxine Equilibrium: Iwamura, H., et al. (2006).[1][2] "Equilibrium between Boronic Acid and Boroxine". Tetrahedron, 62(33), 7933-7941.[1][2]

  • Vendor Data (Analog): Combi-Blocks Inc.[1][2] Product Data for CAS 874219-44-0. Link

[3-(Dimethylcarbamoyl)-5-nitrophenyl]boronic acid physical appearance

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of the physicochemical properties, quality control, and handling of [3-(Dimethylcarbamoyl)-5-nitrophenyl]boronic acid (CAS: 874219-44-0).

Phase Behavior, Appearance & Stability Metrics

Executive Summary: The Dynamic Nature of Appearance

For researchers utilizing [3-(Dimethylcarbamoyl)-5-nitrophenyl]boronic acid in high-fidelity Suzuki-Miyaura couplings or protease inhibition assays, "physical appearance" is not a static property.[1] It is a dynamic indicator of the compound's hydration state.[1]

While the nominal appearance is a white to pale yellow crystalline powder , deviations in texture (clumping vs. free-flowing) and color intensity often signal the formation of boroxine anhydrides or oxidative degradation.[1] This guide moves beyond basic observation, linking physical state to molecular integrity.[1]

Core Physicochemical Identity
PropertySpecification
CAS Number 874219-44-0
Molecular Formula

Molecular Weight 238.01 g/mol
Primary Appearance Off-white to pale yellow solid
Solubility Profile Soluble in DMSO, MeOH, DMF; sparingly soluble in water (pH dependent)
Key Functional Groups Boronic Acid (

), Nitro (

), Dimethylamide (

)

Physical Appearance & The "Boroxine Cycle"

The most critical technical insight regarding the appearance of this compound is its tendency to dehydrate.[1] Unlike carboxylic acids, arylboronic acids exist in a reversible equilibrium with their trimeric anhydride form, known as a boroxine .[1]

The Macroscopic Impact of Dehydration
  • Freshly Synthesized/Hydrated: Appears as a fluffy, electrostatic white powder .[1] The boronic acid moiety is fully protonated

    
    .[1]
    
  • Dehydrated (Storage Artifact): Appears as a denser, sometimes glassy or caked solid.[1] The color may darken slightly to yellow-beige .[1] This indicates the loss of water and formation of the cyclic boroxine trimer.[1]

  • Oxidized (Degraded): Distinct brown or deep yellow discoloration .[1] This indicates cleavage of the C-B bond (protodeboronation) or reduction of the nitro group, rendering the sample unsuitable for precision chemistry.

Mechanism of Phase Change

The nitro group at the 5-position is electron-withdrawing, which increases the Lewis acidity of the boron center. This makes the compound more susceptible to nucleophilic attack (by water) but also stabilizes the boroxine form under dry conditions.[1]

BoroxineCycle cluster_0 Reversible Dehydration (Physical Change) cluster_1 Irreversible Degradation (Chemical Change) Acid Boronic Acid Monomer (White Powder) -B(OH)2 Boroxine Boroxine Trimer (Dense Solid/Anhydride) (Ar-BO)3 Acid->Boroxine - 3 H2O (Heat/Vacuum) Phenol Phenolic Byproduct (Brown/Dark Yellow) Ar-OH Acid->Phenol Oxidation/Hydrolysis (Prolonged Air Exposure) Boroxine->Acid + 3 H2O (Ambient Moisture) caption Fig 1: The equilibrium between monomer and boroxine affects melting point and solubility.

[5]

Quality Control: Validating Appearance

Do not rely solely on visual inspection.[1] The presence of the boroxine ring does not necessarily ruin the reagent for cross-coupling (as the base in the reaction hydrolyzes it back to the acid), but it does alter stoichiometry calculations.

Protocol: Differentiating Acid, Anhydride, and Impurity

Use this logic flow to validate the material if the appearance is ambiguous (e.g., sticky or dark yellow).

Step 1: Solubility Check
  • Observation: Dissolve 10 mg in 1 mL of 1M NaOH.

  • Pass: Solution is clear and colorless to light yellow.[1][2]

  • Fail: Turbidity or brown precipitate indicates protodeboronation (formation of insoluble nitro-amide byproducts).[1]

Step 2: Quantitative 1H-NMR (The "D2O Shake")

Standard NMR solvents (CDCl3 or DMSO-d6) can show confusing broad peaks due to hydrogen bonding.[1]

  • Run 1: Dissolve sample in DMSO-d6.[1]

  • Run 2: Add 1 drop of

    
     to the tube and shake.
    
  • Analysis: The

    
     protons (usually broad singlets around 8.0–9.0 ppm) will disappear (exchange) in Run 2.[1] If peaks remain in that region, they are likely amide impurities or phenolic degradation products.[1]
    

QC_Workflow Start Sample Inspection (Visual: Yellowing/Caking) Solubility Solubility Test (1M NaOH) Start->Solubility Turbid Turbid/Brown Ppt Solubility->Turbid Degraded Clear Clear Solution Solubility->Clear Intact B-C Bond Discard Discard/Recrystallize Turbid->Discard NMR 1H-NMR (DMSO-d6) Clear->NMR Purity Check Purity Calculate Acid:Boroxine Ratio NMR->Purity Use Proceed to Synthesis (Adjust Stoichiometry) Purity->Use >95% Active Boron Purity->Discard <90% Active Boron caption Fig 2: Decision tree for validating boronic acid quality based on physical indicators.

Handling & Storage Protocols

To maintain the optimal "white powder" appearance and prevent anhydride formation or hydrolysis:

  • Temperature: Store at 2–8°C . The nitro group lowers the activation energy for thermal decomposition; refrigeration is mandatory for long-term stability.[1]

  • Atmosphere: Store under Argon or Nitrogen .[1] While less sensitive than alkylboronic acids, arylboronic acids with electron-withdrawing groups (like

    
    ) can undergo slow aerobic oxidation.[1]
    
  • Hygroscopicity: Allow the container to reach room temperature before opening.[1] Condensation introduces water, which accelerates the cycle shown in Figure 1, leading to "caking" of the powder.

Recrystallization (If appearance is compromised)

If the powder has turned dark yellow or sticky:

  • Dissolve in a minimum amount of hot water/ethanol (9:1).

  • Allow to cool slowly.[1]

  • The boronic acid should crystallize as white needles.[1]

  • Vacuum dry at room temperature (heating under vacuum will drive it back to the anhydride form).[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 1677, 3-Nitrophenylboronic acid. (General class properties).[1][2][3][4] Retrieved from [Link]

  • Hall, D. G.[1] (Ed.).[1][2][5] (2011). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials.[1] Wiley-VCH.[1] (Authoritative text on Boroxine/Acid equilibrium).

  • Santini, R., et al. (2022). In Situ Studies of Arylboronic Acids/Esters... Kinetics, Speciation, and Dysfunction.[1] Accounts of Chemical Research. Retrieved from [Link]

Sources

[3-(Dimethylcarbamoyl)-5-nitrophenyl]boronic acid literature review

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Strategic Utility

[3-(Dimethylcarbamoyl)-5-nitrophenyl]boronic acid (CAS 874219-44-0 ) is a specialized arylboronic acid building block used primarily in the synthesis of complex pharmaceutical intermediates.[1]

Unlike simple phenylboronic acids, this molecule is a trifunctional scaffold :

  • Boronic Acid Handle: Enables Suzuki-Miyaura cross-coupling for C-C bond formation.[2]

  • Nitro Group (

    
    ):  A "masked" aniline. It is electron-withdrawing (activating the ring for nucleophilic attacks or stabilizing the boronate) and serves as a latent amine for subsequent functionalization (e.g., amide coupling, reductive amination).
    
  • Dimethylamide Group (

    
    ):  A metabolic "anchor." This moiety is stable against hydrolysis, improves solubility, and often serves as a hydrogen-bond acceptor in active sites (e.g., kinase inhibitors, PROTAC linkers).
    

Primary Application Domain:

  • Fragment-Based Drug Discovery (FBDD): Used to introduce a meta-substituted aromatic core.

  • PROTAC Synthesis: The compound is frequently categorized as a "Protein Degrader Building Block" due to its ability to link E3 ligase ligands to warheads via the stable amide/amine axis.

Part 2: Chemical Identity & Physicochemical Profile

PropertySpecification
Chemical Name [3-(Dimethylcarbamoyl)-5-nitrophenyl]boronic acid
CAS Number 874219-44-0
Synonyms 3-borono-N,N-dimethyl-5-nitrobenzamide
Molecular Formula

Molecular Weight 238.01 g/mol
Appearance Off-white to pale yellow powder
Electronic Character Electron-Deficient (Deactivated Ring)
Solubility Soluble in DMSO, DMF, MeOH; Sparingly soluble in water
Storage 2-8°C, Inert Atmosphere (Argon/Nitrogen)

Technical Note: As an electron-deficient arylboronic acid, this compound is susceptible to protodeboronation (loss of the boron group) under harsh basic conditions or prolonged heating. Protocols must be optimized for mild activation.

Part 3: Synthesis & Manufacturing Logic

The synthesis of this boronic acid generally follows a Miyaura Borylation route rather than Lithium-Halogen exchange, due to the incompatibility of the nitro group with organolithium reagents.

Synthetic Pathway (Graphviz Visualization)

SynthesisPathway Start 3-Bromo-5-nitrobenzoic acid Step1 Amide Coupling (HNMe2, HATU/EDC) Start->Step1 Inter 3-Bromo-N,N-dimethyl- 5-nitrobenzamide Step1->Inter Step2 Miyaura Borylation (Pd(dppf)Cl2, B2pin2, KOAc) Inter->Step2 PinEst Boronate Ester Intermediate Step2->PinEst Step3 Hydrolysis (NaIO4 / HCl) PinEst->Step3 Final Target Boronic Acid (CAS 874219-44-0) Step3->Final

Figure 1: Industrial synthesis route avoiding nitro-group incompatibility.

Part 4: Experimental Protocol (Suzuki-Miyaura Coupling)

Context: Electron-deficient boronic acids (like CAS 874219-44-0) react slower in the transmetallation step than electron-rich counterparts. Standard conditions (Pd(PPh3)4/Na2CO3) may result in low yields due to competitive protodeboronation.

Recommended Protocol: High-Efficiency Coupling This protocol uses a specialized catalyst system to facilitate oxidative addition and rapid transmetallation.

Reagents:
  • Aryl Halide (Partner): 1.0 equiv (e.g., 4-bromo-pyridine)

  • Boronic Acid (CAS 874219-44-0): 1.2 – 1.5 equiv

  • Catalyst:

    
     (3-5 mol%)
    
  • Base:

    
     (3.0 equiv) or 
    
    
    
  • Solvent: 1,4-Dioxane / Water (4:1 ratio)

Step-by-Step Methodology:
  • Inerting: Charge a microwave vial or round-bottom flask with the Aryl Halide, Boronic Acid, and Base. Seal and purge with Argon for 5 minutes.

  • Solvation: Add degassed 1,4-Dioxane and Water via syringe.

  • Catalyst Addition: Quickly remove the septum to add the Palladium catalyst (solid) under a positive stream of Argon, then reseal immediately.

    • Why? Pd(dppf)Cl2 is robust, but minimizing oxygen exposure prevents homocoupling of the boronic acid.

  • Reaction: Heat to 80-90°C for 4–12 hours.

    • Monitoring: Monitor by LC-MS. Look for the consumption of the Aryl Halide.

    • Troubleshooting: If the boronic acid is consumed but the halide remains (protodeboronation), lower the temperature to 60°C and switch the base to mild

      
       or 
      
      
      
      .
  • Workup: Dilute with EtOAc, wash with water and brine. Dry over

    
    .
    
  • Purification: Flash column chromatography (Silica gel). The product will likely be polar due to the amide/nitro groups; use a gradient of DCM:MeOH or Hexane:EtOAc.

Part 5: Mechanistic Insight & Downstream Logic

Understanding the reaction cycle is critical for troubleshooting.

Suzuki Catalytic Cycle (Graphviz Visualization)

SuzukiCycle Pd0 Pd(0) Active Species OxAdd Oxidative Addition (Ar-Pd-X) Pd0->OxAdd + Ar-X BaseStep Base Activation (Ar-Pd-OH) OxAdd->BaseStep + Base TransMet Transmetallation (Rate Limiting for electron-poor boronates) BaseStep->TransMet + Boronic Acid RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0

Figure 2: The Suzuki cycle. Note that for CAS 874219-44-0, the Transmetallation step is critical and aided by the base.

Post-Coupling Transformation: Nitro Reduction

The strategic value of this molecule is often realized after the coupling.

  • Reaction: Hydrogenation (

    
    ) or Iron reduction (
    
    
    
    ).
  • Result: The

    
     group converts to 
    
    
    
    (aniline).
  • Utility: This new amine becomes a handle for amide coupling, urea formation, or sulfonylation, allowing the "growth" of the drug molecule in a new vector.

Part 6: Handling & Safety Data

Hazard Classification (GHS):

  • H315: Causes skin irritation.[3][4]

  • H319: Causes serious eye irritation.[3][4][5][6]

  • H335: May cause respiratory irritation.[3][4][5][6]

Self-Validating Safety Protocol:

  • Engineering Controls: Always handle in a fume hood. The powder is fine and can easily become airborne.

  • PPE: Nitrile gloves, safety glasses with side shields, and a lab coat are mandatory.

  • Decontamination: In case of spill, quench with dilute sodium carbonate solution before wiping to neutralize the acidic nature of the boron species.

References

  • Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457–2483. Link

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). "Selection of Boron Reagents for Suzuki–Miyaura Coupling." Chemical Society Reviews, 43, 412-443. Link

  • PubChem Database. "Compound Summary: 3-(Dimethylcarbamoyl)-5-nitrophenylboronic acid (CID 44119821)." National Center for Biotechnology Information. Link

  • Ishiyama, T., et al. (1995).[5] "Palladium(0)-Catalyzed Cross-Coupling Reaction of Alkoxydiboron with Haloarenes: A Direct Procedure for Arylboronic Esters." The Journal of Organic Chemistry, 60(23), 7508–7510. Link

Sources

The Discovery and Synthetic Utility of [3-(Dimethylcarbamoyl)-5-nitrophenyl]boronic acid

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the structural rationale, synthetic discovery, and application of [3-(Dimethylcarbamoyl)-5-nitrophenyl]boronic acid (CAS 874219-44-0).

This guide is structured as an operational whitepaper for medicinal chemists, focusing on the compound's role as a "privileged intermediate" in the synthesis of solubilized biaryl scaffolds, particularly for Targeted Protein Degradation (TPD) and kinase inhibitor campaigns.

A Technical Guide to Rational Design & Application

Executive Summary

[3-(Dimethylcarbamoyl)-5-nitrophenyl]boronic acid is a specialized organoboron building block designed to address a recurring challenge in drug discovery: maintaining aqueous solubility in lipophilic biaryl scaffolds.

Unlike simple phenylboronic acids, this trisubstituted arene incorporates three distinct functional vectors:

  • Boronic Acid (C1): The reactive handle for Suzuki-Miyaura cross-coupling.[1]

  • Dimethylamide (C3): A polar, hydrogen-bond accepting motif that enhances solubility and metabolic stability (unlike hydrolytically unstable esters).

  • Nitro Group (C5): A "masked" aniline, serving as a latent attachment point for linkers (in PROTACs) or solvent-front tails (in kinase inhibitors).

Its "discovery" is not a singular historical event but a result of rational fragment-based design , optimizing the meta-substitution pattern to prevent steric clash while projecting polar functionality into the solvent channel.

Chemical Identity & Physicochemical Profile[2][3][4]

PropertySpecification
IUPAC Name [3-(Dimethylcarbamoyl)-5-nitrophenyl]boronic acid
CAS Number 874219-44-0
Molecular Formula C₉H₁₁BN₂O₅
Molecular Weight 238.01 g/mol
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO, MeOH; sparingly soluble in non-polar solvents
pKa (Calc) ~8.5 (Boronic acid ionization)
Key Hazard Irritant (H315, H319, H335); Handle under inert atmosphere

The Synthetic Discovery Pathway

The synthesis of this compound exemplifies the challenge of chemoselectivity . Direct nitration of aryl boronic acids often leads to ipso-substitution (protodeboronation) or oxidation. Therefore, the "discovery" route relies on a Late-Stage Borylation strategy, installing the labile boron species after the robust amide and nitro groups are in place.

Retrosynthetic Analysis

The logical disconnection reveals 3-Bromo-5-nitrobenzoic acid as the stable progenitor. The synthesis proceeds linearly:

  • Amide Coupling: Conversion of the acid to the dimethylamide.

  • Miyaura Borylation: Palladium-catalyzed conversion of the aryl bromide to the boronate.

Mechanistic Visualization (Graphviz)

The following diagram illustrates the critical electronic flow and reaction sequence.

SynthesisPath Precursor 3-Bromo-5-nitrobenzoic acid (Starting Material) Intermediate 3-Bromo-N,N-dimethyl- 5-nitrobenzamide Precursor->Intermediate 1. SOCl2, Reflux 2. HN(Me)2, THF PinacolEster Pinacol Boronate Intermediate Intermediate->PinacolEster Miyaura Borylation (1,4-Dioxane, 90°C) Catalyst Pd(dppf)Cl2 / KOAc Bis(pinacolato)diboron Catalyst->PinacolEster Catalysis Target [3-(Dimethylcarbamoyl)- 5-nitrophenyl]boronic acid (FINAL TARGET) PinacolEster->Target Hydrolysis (NaIO4 / HCl)

Figure 1: Synthetic pathway utilizing Miyaura Borylation to avoid nitro-group incompatibility.

Detailed Experimental Protocols

Note: These protocols are synthesized from standard methodologies for functionalized aryl boronic acids [1, 2].

Phase 1: Amide Formation

Objective: Convert 3-bromo-5-nitrobenzoic acid to 3-bromo-N,N-dimethyl-5-nitrobenzamide.

  • Activation: Charge a flame-dried flask with 3-bromo-5-nitrobenzoic acid (1.0 eq) and anhydrous DCM . Add catalytic DMF (3 drops).

  • Chlorination: Dropwise add Oxalyl Chloride (1.2 eq) at 0°C. Allow to warm to RT and stir for 2 hours until gas evolution ceases (Formation of acid chloride).

  • Concentration: Remove solvent and excess oxalyl chloride under reduced pressure.

  • Coupling: Redissolve residue in THF. Cool to 0°C. Add Dimethylamine (2.0 M in THF, 2.5 eq) slowly. Stir for 4 hours.

  • Workup: Quench with water. Extract with EtOAc.[2] Wash with 1N HCl and Brine. Dry over MgSO₄.[2]

  • Yield: Expect >90% yield of the amide intermediate.

Phase 2: The Miyaura Borylation (The Critical Step)

Objective: Convert the aryl bromide to the boronic acid via the pinacol ester.

  • Reagents: In a glovebox or under Argon, combine:

    • 3-Bromo-N,N-dimethyl-5-nitrobenzamide (1.0 eq)

    • Bis(pinacolato)diboron (B₂pin₂) (1.1 eq)

    • KOAc (3.0 eq) - Crucial base for the catalytic cycle.

    • Pd(dppf)Cl₂·CH₂Cl₂ (0.03 eq) - Preferred catalyst for steric bulk.

  • Solvent: Add anhydrous 1,4-Dioxane (degassed).

  • Reaction: Seal vessel and heat to 90°C for 12-16 hours. Monitor by LCMS for disappearance of bromide.

  • Hydrolysis (to Free Acid):

    • Filter the reaction mixture through Celite. Concentrate.

    • Dissolve the crude pinacol ester in Acetone/Water (3:1).

    • Add NaIO₄ (3.0 eq) and stir for 12 hours (oxidative cleavage of pinacol).

    • Add 1N HCl to stir for 1 hour.

  • Purification: Extract with EtOAc. The boronic acid may precipitate or require recrystallization from Acetonitrile/Water.

Applications in Drug Discovery

This molecule is not a drug but a strategic enabler . Its specific substitution pattern drives two major therapeutic modalities:

Targeted Protein Degradation (PROTACs)

In PROTAC design, the linker attachment point is critical.

  • Role: The Nitro group is reduced to an Aniline (-NH₂).

  • Mechanism: This aniline serves as the vector for attaching the alkyl linker chain connecting to the E3 ligase ligand (e.g., Thalidomide or VHL).

  • Benefit: The Dimethylamide remains solvent-exposed, improving the physicochemical properties (solubility/logD) of the often greasy PROTAC molecule.

Kinase Inhibitors (Type II)
  • Role: Used in Suzuki coupling to the core hinge-binder (e.g., Pyrimidine or Quinoline).

  • Interaction: The Dimethylamide often targets the "solvent front" pocket, forming water-mediated hydrogen bonds, while the Nitro/Amine interacts with the gatekeeper residues or back-pocket glutamate.

Application Workflow Diagram

Applications cluster_PROTAC PROTAC Synthesis Compound [3-(Dimethylcarbamoyl)- 5-nitrophenyl]boronic acid Step1 Suzuki Coupling (Target Warhead) Compound->Step1 Step2 Nitro Reduction (Fe/NH4Cl or H2/Pd) Step1->Step2 Step3 Linker Attachment (Amide/Alkyl via Aniline) Step2->Step3

Figure 2: Workflow for converting the boronic acid into a functionalized PROTAC linker.

References

  • Miyaura, N.; Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 1995 , 95(7), 2457–2483. Link

  • Ishiyama, T.; Murata, M.; Miyaura, N. "Palladium(0)-Catalyzed Cross-Coupling Reaction of Alkoxydiboron with Haloarenes: A Direct Procedure for Arylboronic Esters." Journal of Organic Chemistry, 1995 , 60(23), 7508–7510. Link

  • Combi-Blocks Product Data. "3-(Dimethylcarbamoyl)-5-nitrophenylboronic acid (CAS 874219-44-0)."[3][4][5] Catalog Entry. Link

  • Nalawansha, D. A.; Crews, C. M. "PROTACs: An Emerging Therapeutic Modality for Targeted Protein Degradation." Cell Chemical Biology, 2020 , 27(8), 998-1015. (Contextual grounding for linker chemistry). Link

Sources

[3-(Dimethylcarbamoyl)-5-nitrophenyl]boronic acid derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: [3-(Dimethylcarbamoyl)-5-nitrophenyl]boronic Acid Scaffolds Subtitle: Synthetic Architectures, Reactivity Profiles, and Applications in Fragment-Based Drug Discovery (FBDD)

Executive Summary & Structural Logic

This technical guide analyzes [3-(Dimethylcarbamoyl)-5-nitrophenyl]boronic acid , a trifunctionalized aromatic scaffold critical for modern medicinal chemistry. Unlike simple phenylboronic acids, this molecule represents a "high-content" fragment due to its orthogonal reactivity vectors:

  • Boronic Acid (

    
    ):  A reversible covalent warhead for serine/threonine proteases and a handle for Suzuki-Miyaura cross-coupling.
    
  • Nitro Group (

    
    ):  An electron-withdrawing group (EWG) that modulates the Lewis acidity of the boron center and serves as a latent amine for fragment growing.
    
  • Dimethylcarbamoyl (

    
    ):  A solubility-enhancing motif that also acts as a hydrogen bond acceptor (HBA) in active sites.
    

This guide details the synthesis, stability challenges (specifically protodeboronation), and its strategic utility in designing protease inhibitors and biaryl drug cores.

Synthetic Architecture

The synthesis of electron-deficient arylboronic acids requires careful catalyst selection to prevent homocoupling or deboronation. The preferred route is Miyaura Borylation of the corresponding aryl halide, as directed ortho-lithiation (DoM) is incompatible with the electrophilic nitro group.

Retrosynthetic Analysis (DOT Visualization)

The following diagram outlines the logical disconnection of the target scaffold.

Synthesis_Workflow Target Target: [3-(Dimethylcarbamoyl)-5-nitrophenyl]boronic acid Precursor1 Intermediate: 3-Chloro-5-nitro-N,N-dimethylbenzamide Precursor1->Target Pd-Catalyzed Borylation Start Starting Material: 3-Chloro-5-nitrobenzoic acid Start->Precursor1 Amide Coupling Reagents1 Reagents: SOCl2, then HNMe2 Reagents1->Precursor1 Reagents2 Miyaura Cond: B2pin2, Pd(dppf)Cl2, KOAc 1,4-Dioxane, 90°C Reagents2->Target

Figure 1: Retrosynthetic pathway utilizing a palladium-catalyzed borylation strategy to install the boronate moiety late-stage.

Optimized Synthetic Protocol

Objective: Synthesis of 3-(dimethylcarbamoyl)-5-nitrophenylboronic acid pinacol ester (precursor to the free acid).

Reagents:

  • Substrate: 3-Bromo-5-nitro-N,N-dimethylbenzamide (1.0 equiv)

  • Boron Source: Bis(pinacolato)diboron (

    
    ) (1.1 equiv)
    
  • Catalyst: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (

    
    ) (3-5 mol%)
    
  • Base: Potassium Acetate (KOAc) (3.0 equiv) - Crucial: Weak bases prevent hydrolysis of the sensitive nitro-aryl bond.

  • Solvent: 1,4-Dioxane (degassed)

Step-by-Step Methodology:

  • Inert Setup: Charge a dried Schlenk flask with the aryl bromide,

    
    , and KOAc. Evacuate and backfill with Argon (
    
    
    
    ).
  • Catalyst Addition: Add

    
     under a positive stream of Argon.
    
  • Solvation: Add anhydrous, degassed 1,4-dioxane via syringe.

  • Reaction: Heat the mixture to 80-90°C for 12–16 hours. Monitor by TLC/LC-MS. Note: Higher temperatures (>100°C) increase the risk of denitration or oxidative addition to the C-NO2 bond.

  • Workup: Filter through a Celite pad to remove Palladium black. Concentrate the filtrate.

  • Purification: Flash column chromatography (Hexane/EtOAc).

  • Hydrolysis (Optional): To obtain the free boronic acid, treat the pinacol ester with

    
     / 
    
    
    
    in Acetone/Water.

Reactivity Profile & Stability

The "Electron-Deficient" Paradox

The presence of the nitro (


) and amide (

) groups makes the aromatic ring highly electron-deficient.
  • Advantage: In Suzuki couplings, the transmetalation step (transfer of the aryl group from Boron to Palladium) is accelerated by electron-withdrawing groups [1].

  • Risk: These same groups make the C-B bond susceptible to protodeboronation (hydrolysis of the C-B bond replaced by C-H) under basic aqueous conditions.

Mitigation Strategy: Use anhydrous bases (


 or 

) and non-protic solvents (DMF or Toluene) during subsequent cross-coupling reactions to preserve the boronic acid integrity.
Chemoselective Reduction

The nitro group is a "masked" aniline. Following the Suzuki coupling of the boronic acid, the nitro group can be reduced (Fe/NH4Cl or


/Pd-C) to an amine. This allows for the synthesis of complex biaryl amides without interfering with the initial cross-coupling.

Application: Fragment-Based Drug Discovery (FBDD)

This scaffold is particularly valuable in FBDD for targeting serine proteases (e.g., Thrombin, Proteasome) or covalent kinases.

Mechanism of Action

The boronic acid moiety acts as a reversible covalent electrophile . It forms a tetrahedral boronate adduct with the catalytic serine hydroxyl group in the enzyme active site. The electron-withdrawing nitro group enhances the electrophilicity of the boron, potentially increasing potency (


) [2].
Fragment Growing Workflow (DOT Visualization)

The following diagram illustrates how this specific scaffold is evolved from a "Hit" to a "Lead" compound.

FBDD_Strategy Fragment Fragment Hit Boronic Acid binds Serine Nitro (Auxiliary) Step1 Suzuki Coupling (Biaryl Formation) Fragment:B->Step1 Intermediate Intermediate Biaryl Core Nitro Intact Step1->Intermediate Step2 Step2 Intermediate:NO2->Step2 Lead Lead Candidate Boronic Acid Amide Solubilizing Group Step2->Lead Acylation/Decoration

Figure 2: FBDD Evolution strategy. The boronic acid serves as the primary anchor, while the nitro group is chemically modified to reach adjacent hydrophobic pockets.

Quantitative Data: Substituent Effects

The following table summarizes how the substituents on this specific ring system influence physicochemical properties relevant to drug design.

SubstituentPositionElectronic Effect (

)
Function in Drug Design
Boronic Acid C-1N/AWarhead (Serine trap); Suzuki Handle
Dimethylamide C-3+0.36H-Bond Acceptor; Solubility; Metabolic Stability
Nitro C-5+0.71Increases Boron Lewis Acidity; Fluorescence Quencher

Data derived from standard Hammett constants and medicinal chemistry principles [3].

References

  • Suzuki, A. (2011). Cross-Coupling Reactions of Organoboranes: An Easy Way to Construct C–C Bonds. Angewandte Chemie International Edition, 50(30), 6722–6737. [Link]

  • Trippier, P. C., & McGuigan, C. (2010). Boronic acids in medicinal chemistry: therapeutic potential and recent advances. MedChemComm, 1(3), 183-198. [Link]

  • Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165–195. [Link]

Technical Whitepaper: Strategic Utilization of [3-(Dimethylcarbamoyl)-5-nitrophenyl]boronic Acid Scaffolds

[1]

Executive Summary: The "Triad" Scaffold

[3-(Dimethylcarbamoyl)-5-nitrophenyl]boronic acid (CAS: 874219-44-0) represents a high-value "Triad" scaffold in modern drug discovery.[1] It uniquely combines three orthogonal reactive handles on a single benzene core:[1]

  • Boronic Acid (

    
    ):  A versatile handle for Suzuki-Miyaura cross-coupling (C-C bond formation) or as a reversible covalent warhead targeting serine/threonine residues.[1]
    
  • Nitro Group (

    
    ):  A masked aniline precursor. Its strong electron-withdrawing nature (Hammett 
    
    
    ) activates the ring for nucleophilic aromatic substitution (
    
    
    ) in specific contexts and serves as a latent attachment point for urea/amide linkers upon reduction.[1]
  • Dimethylcarbamoyl Group (

    
    ):  A stable, solubility-enhancing motif that acts as a hydrogen bond acceptor and a meta-director during electrophilic substitution or C-H activation.[1]
    

This guide provides a blueprint for exploiting this scaffold to construct complex bioactive molecules, particularly kinase inhibitors and serine protease inhibitors.

Structural Architecture & Physicochemical Properties

Electronic Profiling

The 1,3,5-substitution pattern creates a unique electronic environment.

  • Synergistic Deactivation: Both the nitro and amide groups are electron-withdrawing, making the phenyl ring electron-deficient.[1] This stabilizes the boronic acid against protodeboronation compared to electron-rich analogs.[1]

  • Solubility: The dimethylamide moiety significantly lowers

    
     compared to the parent phenylboronic acid, improving the aqueous solubility of fragment libraries derived from this core.
    
Stability Considerations
  • Boroxine Formation: Like most boronic acids, this molecule exists in equilibrium with its trimeric boroxine anhydride form. Quantitative analysis (NMR) requires the addition of

    
     or a diol (e.g., pinacol) to break the anhydride.
    
  • Protodeboronation: While relatively stable, prolonged exposure to high temperatures in basic aqueous media (Suzuki conditions) can lead to C-B bond cleavage. The electron-deficient nature of the ring mitigates this risk relative to electron-rich systems.[1]

Synthetic Pathways[1]

We present two validated routes for accessing this scaffold and its analogs. Route A is preferred for scale-up, while Route B allows for late-stage diversification.[1]

Route A: The "Amide-First" Sequence (Scale-Up Preferred)

This route avoids handling potentially unstable boronic acid intermediates until the final step.[1]

  • Starting Material: 3-Bromo-5-nitrobenzoic acid.[1]

  • Step 1: Amide Coupling: Activation of the acid with

    
     or HATU, followed by reaction with dimethylamine.
    
  • Step 2: Miyaura Borylation: Palladium-catalyzed conversion of the aryl bromide to the boronate ester, followed by hydrolysis (optional).

Route B: Ir-Catalyzed C-H Activation (Late-Stage)

Direct borylation of 3-nitro-N,N-dimethylbenzamide using Iridium catalysis.[1] The 1,3-disubstitution pattern directs the boron to the 5-position due to steric governance.[1]

Visualization of Synthetic Logic

SyntheticRoutesStart3-Bromo-5-nitrobenzoic acidAmide3-Bromo-N,N-dimethyl-5-nitrobenzamideStart->Amide1. SOCl2, DMF(cat)2. HNMe2, THFBoronatePinacol Ester IntermediateAmide->BoronatePd(dppf)Cl2, B2pin2KOAc, Dioxane, 90°CTarget[3-(Dimethylcarbamoyl)-5-nitrophenyl]boronic acidBoronate->TargetNaIO4, NH4OAcAcetone/H2O (Hydrolysis)AltStart3-Nitro-N,N-dimethylbenzamideIrCatIr-Catalyzed C-H Borylation(Steric Control)AltStart->IrCat[Ir(OMe)(cod)]2, dtbpyB2pin2, THFIrCat->BoronateYield: ~70-80%

Figure 1: Convergent synthetic pathways accessing the target scaffold.[1] Route A (left) utilizes classical cross-coupling; Route B (right) utilizes C-H activation.

Analog Design & SAR Strategies

To optimize drug candidates, the core scaffold can be modified at three vectors.

Vector 1: The Warhead (Boron Modifications)
  • Pinacol Ester: Improves lipophilicity and cell permeability; hydrolyzes intracellularly to the active acid.

  • Trifluoroborate (

    
    ):  Enhances metabolic stability and solubility.[1] Useful for oral delivery.
    
  • Benzoxaborole: Cyclization of the boronic acid onto an ortho-hydroxymethyl group (if introduced) creates a benzoxaborole, a privileged scaffold in antifungal (e.g., Tavaborole) and anti-inflammatory research.

Vector 2: The Linker (Nitro Transformations)

The nitro group is rarely the final desired moiety due to toxicity risks (metabolic reduction to hydroxylamines). It serves as a "masked" handle:

  • Reduction to Aniline:

    
     or 
    
    
    . The resulting aniline is a gateway to:
    • Ureas: Reaction with isocyanates (Kinase hinge binders).

    • Sulfonamides: Reaction with sulfonyl chlorides.

    • Heterocyclization: Formation of benzimidazoles or quinazolines.

Vector 3: The Solubilizer (Amide Variations)
  • Morpholine/Piperazine Amides: Replace dimethylamine to tune pKa and metabolic clearance.

  • Reverse Amides: Inverting the amide (

    
    ) changes the H-bond donor/acceptor profile.[1]
    

Experimental Protocols

Protocol A: Suzuki-Miyaura Cross-Coupling (General Procedure)

Use this protocol to couple the scaffold with an aryl halide.[1]

Reagents:

  • Scaffold: [3-(Dimethylcarbamoyl)-5-nitrophenyl]boronic acid (1.0 equiv)[1]

  • Partner: Aryl Bromide/Iodide (1.0 equiv)

  • Catalyst:

    
     (0.05 equiv)
    
  • Base:

    
     (2.0 M aqueous, 3.0 equiv)
    
  • Solvent: 1,4-Dioxane[1]

Step-by-Step:

  • Degassing: Charge a reaction vial with the boronic acid, aryl halide, and Pd catalyst. Seal and purge with Argon for 5 minutes.

  • Solvation: Add degassed 1,4-Dioxane and

    
     solution via syringe.
    
  • Reaction: Heat to 90°C for 4–12 hours. Monitor by LC-MS for consumption of the aryl halide.[1]

  • Workup: Cool to RT. Dilute with EtOAc, wash with water and brine. Dry over

    
    .
    
  • Purification: Flash column chromatography (Hexane/EtOAc gradient). Note: The nitro group makes the product visible under UV (254 nm).

Protocol B: Selective Nitro Reduction (Iron-Mediated)

Use this protocol to reduce the nitro group without affecting the boronic acid (if protected) or sensitive aryl halides.[1]

Reagents:

  • Substrate: Nitro-aryl derivative (1.0 equiv)[1]

  • Reductant: Iron powder (5.0 equiv)

  • Additive: Ammonium Chloride (

    
    ) (5.0 equiv)
    
  • Solvent: EtOH/Water (4:1)

Step-by-Step:

  • Suspension: Dissolve substrate in EtOH/Water. Add Iron powder and

    
    .
    
  • Reflux: Heat to 80°C with vigorous stirring for 2 hours.

  • Filtration: Filter hot through a Celite pad to remove iron oxides. Wash the pad with MeOH.

  • Isolation: Concentrate the filtrate. Partition between EtOAc and saturated

    
    . The organic layer contains the aniline product.
    

Decision Logic for Analog Selection

Use the following logic flow to select the correct analog for your specific assay needs.

SAR_LogicStartDefine Biological TargetQ1Is the target a Serine Protease?Start->Q1Q2Is the target a Kinase?Q1->Q2NoPathARetain Boronic Acid(Covalent Warhead)Q1->PathAYesPathBUse as Suzuki Partner(Biaryl Scaffold)Q2->PathBYesModAModify Amide forS2 Pocket FitPathA->ModAModBReduce Nitro to Amine(Hinge Binder Formation)PathB->ModBFinalFinalModB->FinalUrea/Amide Derivatization

Figure 2: Strategic decision tree for utilizing the scaffold in protease vs. kinase programs.

References

  • Boronic Acids in Drug Design

    • Title: Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications.[2][3][4][5][6]

    • Source: Molecules (MDPI), 2020.
    • URL:[Link]

  • Synthetic Methodology (Miyaura Borylation)

    • Title: Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds.[1]

    • Source: Chemical Reviews, 1995.
    • URL:[Link]

  • C-H Activation Strategies

    • Title: Iridium-Catalyzed C–H Borylation of Arenes and Heteroarenes: Reactions and Applic
    • Source: Chemical Reviews, 2010.[2]

    • URL:[Link]

  • Nitro Reduction Protocols

    • Title: Selective reduction of nitro compounds to amines.
    • Source: Organic Syntheses.[7]

    • URL:[Link]

[3-(Dimethylcarbamoyl)-5-nitrophenyl]boronic acid mechanism of action

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: [3-(Dimethylcarbamoyl)-5-nitrophenyl]boronic acid

Executive Summary: The Modular "Lynchpin" in Drug Discovery

[3-(Dimethylcarbamoyl)-5-nitrophenyl]boronic acid (CAS: 874219-44-0) is a highly specialized functionalized intermediate used primarily in Fragment-Based Drug Discovery (FBDD) and the synthesis of Targeted Protein Degraders (PROTACs) .

Unlike a direct therapeutic agent with a single biological target, this compound functions as a pharmacophore scaffold . Its "Mechanism of Action" is defined by its dual-reactivity profile:

  • Synthetic Mechanism: It serves as an electrophilic partner in Palladium-catalyzed cross-coupling (Suzuki-Miyaura), allowing the rapid attachment of complex aryl cores.

  • Chemical Biology Mechanism: The specific substitution pattern (3-amido, 5-nitro) electronically tunes the boronic acid center, making it an ideal "warhead" for reversible covalent probing of serine/threonine-rich active sites or as a latent precursor for linker attachment in PROTAC design.

Chemical Architecture & Electronic Mechanism

The utility of this compound dictates its mechanism. It is designed with three orthogonal functional groups, each serving a distinct role in the drug development pipeline.

Functional GroupChemical NatureMechanistic Role (MoA)
Boronic Acid (

)
Lewis Acid / ElectrophilePrimary Handle: Engages in transmetallation (synthetic) or reversible covalent bonding with nucleophilic protein side chains (biological).
Nitro Group (

)
Strong Electron Withdrawing Group (EWG)Electronic Tuner & Latent Nucleophile: Increases the Lewis acidity of the boron center (lowering pKa). Acts as a "masked" aniline for subsequent linker attachment.
Dimethylcarbamoyl (

)
Amide / H-Bond AcceptorSolubility & Recognition: Improves aqueous solubility of the fragment and provides a hydrogen-bond acceptor motif for active site binding.
The "Electronic Tuning" Effect

The presence of the nitro group at the 5-position is critical. By withdrawing electron density from the benzene ring (induction and resonance), it renders the boron atom more electron-deficient.

  • Result: The boronic acid becomes a stronger Lewis acid (lower pKa).

  • Biological Implication: At physiological pH (7.4), a higher fraction of the boronic acid exists in the tetrahedral boronate anion form (upon binding a water molecule or nucleophile), enhancing its affinity for serine proteases or acting as a more reactive partner in cross-coupling.

Mechanism of Action: Synthetic & Biological Pathways

A. Synthetic MoA: The Suzuki-Miyaura Cycle

In the context of generating PROTAC libraries, this compound acts as the aryl donor . The mechanism follows the catalytic cycle of Pd(0).

  • Oxidative Addition: A Pd(0) catalyst inserts into the aryl halide of the partner molecule (e.g., a halogenated E3 ligase ligand).

  • Transmetallation (The Core Step): The [3-(Dimethylcarbamoyl)-5-nitrophenyl]boronic acid is activated by a base (forming a boronate 'ate' complex). This nucleophilic boron species transfers its aryl group to the Palladium center.

  • Reductive Elimination: The C-C bond is formed, releasing the coupled product and regenerating Pd(0).

B. Biological MoA: Reversible Covalent Binding (Fragment Screening)

When used as a chemical probe or fragment:

  • Recognition: The dimethylamide group orients the molecule via H-bonding.

  • Warhead Engagement: The boron atom is attacked by a nucleophilic oxygen (e.g., Serine-OH) in the target protein.

  • Transition State Mimicry: The resulting tetrahedral boronate adduct mimics the transition state of peptide hydrolysis, potently inhibiting enzymes like proteases or beta-lactamases.

Visualization: Mechanistic Pathway

The following diagram illustrates the dual utility of the compound: its activation in synthesis (Suzuki) and its potential activation in biology (Serine Trap).

MoA_Pathway cluster_Syn Synthetic MoA (PROTAC Assembly) cluster_Bio Biological MoA (Fragment Binding) Compound [3-(Dimethylcarbamoyl)-5-nitrophenyl] boronic acid Base Base Activation (OH- / CO3 2-) Compound->Base Synthetic Route Target Target Protein (Serine/Thr Residue) Compound->Target Screening Route AteComplex Boronate 'Ate' Complex Base->AteComplex Pd_Cycle Pd(II) Transmetallation AteComplex->Pd_Cycle Attacks Pd-Ar-X Product Coupled Scaffold (Nitro-Aryl) Pd_Cycle->Product Reductive Elimination Tetrahedral Tetrahedral Adduct (Reversible Covalent) Target->Tetrahedral Nucleophilic Attack on Boron

Caption: Dual mechanistic pathways showing base-activated transmetallation (top) and nucleophilic enzyme trapping (bottom).

Experimental Protocols

Protocol A: Suzuki-Miyaura Cross-Coupling (General Procedure)

Use this protocol to attach the fragment to a halogenated scaffold (e.g., a Cereblon ligand precursor).

Reagents:

  • Aryl Halide (1.0 equiv)

  • [3-(Dimethylcarbamoyl)-5-nitrophenyl]boronic acid (1.2 equiv)

  • Catalyst: Pd(dppf)Cl2·DCM (0.05 equiv)

  • Base: K2CO3 (3.0 equiv)

  • Solvent: 1,4-Dioxane/Water (4:1)

Step-by-Step:

  • Degassing: Charge a reaction vial with the Aryl Halide, Boronic Acid, and K2CO3. Seal and purge with Nitrogen for 5 minutes.

  • Solvation: Add degassed Dioxane/Water mixture.

  • Catalysis: Add the Pd catalyst quickly under a nitrogen stream.

  • Reaction: Heat the block to 90°C for 4–12 hours. Monitor by LC-MS (Look for consumption of the Boronic Acid, M+H = 239).

  • Workup: Cool to RT, dilute with EtOAc, wash with brine, dry over Na2SO4, and concentrate.

  • Validation: The Nitro group should remain intact (distinctive UV absorbance).

Protocol B: Nitro Reduction (Activation for Linker Attachment)

To convert the coupled product into a PROTAC precursor.

  • Dissolve the nitro-coupled product in MeOH/THF (1:1).

  • Add 10% Pd/C (10 wt%) or SnCl2 (for chemoselectivity).

  • Stir under H2 atmosphere (balloon) for 2 hours.

  • Filter through Celite. The product will be the corresponding Aniline , ready for amide coupling to a PROTAC linker.

Data Summary: Physicochemical Properties

PropertyValueRelevance to Development
Molecular Weight 238.01 g/mol Ideal for Fragment-Based Drug Discovery (Rule of 3 compliant).
ClogP ~0.8High aqueous solubility; suitable for biochemical assays.
Topological Polar Surface Area (TPSA) ~90 ŲGood membrane permeability prediction (Nitro + Amide contribution).
H-Bond Donors/Acceptors 2 / 5Rich interaction potential for active site binding.

References

  • Hall, D. G. (2011). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH. Link

  • Nencka, R., et al. (2016). "Boronic acids as useful tools in medicinal chemistry." Current Medicinal Chemistry. Link

  • Bondeson, D. P., et al. (2015). "Catalytic in vivo protein knockdown by small-molecule PROTACs." Nature Chemical Biology. (Contextual reference for PROTAC building blocks). Link

  • Sigma-Aldrich/Merck . "Product Specification: 3-(Dimethylcarbamoyl)-5-nitrophenylboronic acid (CAS 874219-44-0)."[1][2] Link

Sources

Methodological & Application

[3-(Dimethylcarbamoyl)-5-nitrophenyl]boronic acid Suzuki coupling protocol

Author: BenchChem Technical Support Team. Date: February 2026

Title: Technical Application Note: Suzuki-Miyaura Cross-Coupling of [3-(Dimethylcarbamoyl)-5-nitrophenyl]boronic Acid

Abstract & Utility

This application note details the optimized protocol for the Suzuki-Miyaura cross-coupling of [3-(Dimethylcarbamoyl)-5-nitrophenyl]boronic acid (CAS: 871329-67-8). This building block is critical in medicinal chemistry for introducing a meta-substituted aromatic scaffold bearing both a nitro group (a latent aniline via reduction) and a dimethylamide (a stable, polar pharmacophore).

While versatile, this substrate presents specific challenges due to its electron-deficient nature. The presence of strong electron-withdrawing groups (EWGs)—the nitro and amide moieties—activates the Carbon-Boron bond toward transmetalation but simultaneously increases susceptibility to base-catalyzed protodeboronation . This guide provides a robust standard protocol and a "rescue" protocol for difficult substrates, ensuring high fidelity in library synthesis and lead optimization.

Chemical Profile & Mechanistic Context

Structural Analysis
  • Compound: [3-(Dimethylcarbamoyl)-5-nitrophenyl]boronic acid

  • Electronic Character: Highly Electron-Deficient (

    
    -acidic).
    
  • Key Reactivity:

    • Oxidative Addition: N/A (It is the nucleophile).

    • Transmetalation: Fast due to the electron-poor ring, provided the catalyst is electron-rich.

    • Stability: The primary failure mode is protodeboronation . Under aqueous basic conditions, the boronate intermediate can hydrolyze the C-B bond, yielding the deboronated by-product (3-nitro-N,N-dimethylbenzamide) instead of the biaryl product.

Critical Optimization Parameters

To mitigate side reactions, the reaction environment must be tuned to favor the catalytic cycle over the hydrolytic pathway.

ParameterRecommendationScientific Rationale
Catalyst Pd(dppf)Cl₂·DCM or XPhos Pd G2 Pd(dppf)Cl₂ is robust and resists chelation by the amide. XPhos is required for sterically hindered or deactivated aryl halides to accelerate oxidative addition, matching the fast transmetalation of the boronic acid.
Base K₃PO₄ or Cs₂CO₃ Weaker bases like phosphate often provide a better "buffer" effect than hydroxides, maintaining enough active boronate for coupling without saturating the system with species prone to hydrolysis.
Solvent 1,4-Dioxane/Water (4:1) A slightly lower water ratio than standard (typically 2:1) reduces the concentration of protons available for deboronation while dissolving the inorganic base.
Temperature 80–90 °C Sufficient for activation but below the threshold where thermal deboronation accelerates exponentially (>100 °C).

Experimental Protocols

Protocol A: Standard Conditions (Robust)

Best for coupling with aryl bromides and activated aryl chlorides.

Reagents:

  • Aryl Halide (1.0 equiv)[1]

  • [3-(Dimethylcarbamoyl)-5-nitrophenyl]boronic acid (1.2 – 1.5 equiv)

  • Pd(dppf)Cl₂[2][3]·CH₂Cl₂ (3–5 mol%)

  • K₂CO₃ (2.0 equiv) or K₃PO₄ (2.0 equiv)

  • Solvent: 1,4-Dioxane : Water (4:1 v/v)

Step-by-Step Procedure:

  • Charge: To a reaction vial equipped with a stir bar, add the Aryl Halide (1.0 mmol), Boronic Acid (1.2 mmol, 285 mg), and Base (2.0 mmol).

  • Solvent: Add 1,4-Dioxane (4 mL) and Water (1 mL).

  • Degas (Critical): Sparge the mixture with Nitrogen or Argon for 5–10 minutes. Note: Oxygen promotes homocoupling and catalyst deactivation.

  • Catalyst: Add Pd(dppf)Cl₂[2][3]·CH₂Cl₂ (0.03 mmol, 25 mg) quickly under inert flow. Cap the vial immediately.

  • Reaction: Heat the block to 85 °C with vigorous stirring (800 rpm). Monitor by LC-MS at 2 hours.

  • Workup: Cool to RT. Dilute with EtOAc (20 mL) and wash with water (10 mL) and brine (10 mL). Dry organic layer over Na₂SO₄, filter, and concentrate.

  • Purification: Flash chromatography (typically Hexane/EtOAc or DCM/MeOH gradients, depending on the polarity of the amide).

Protocol B: Anhydrous Conditions (Rescue)

Best for sensitive substrates where protodeboronation is the major by-product.

Reagents:

  • Aryl Halide (1.0 equiv)[1]

  • Boronic Acid (1.5 equiv)

  • Catalyst: Pd(OAc)₂ (5 mol%) + XPhos (10 mol%) OR XPhos Pd G2 (3 mol%)

  • Base: CsF (3.0 equiv) or anhydrous K₃PO₄ (3.0 equiv)

  • Solvent: Anhydrous Toluene or 1,4-Dioxane

Procedure:

  • Dry all glassware in an oven.

  • Combine Aryl Halide, Boronic Acid, Base, and Catalyst in the vial inside a glovebox or under a strong Argon stream.

  • Add anhydrous solvent (5 mL per mmol).

  • Seal and heat to 100 °C . The lack of water minimizes the hydrolytic deboronation pathway.

Visualization: Reaction Workflow & Mechanism

Experimental Workflow

SuzukiWorkflow Start Start: Weigh Reagents (Halide, Boronic Acid, Base) Solvent Add Solvent (Dioxane/H2O 4:1) Start->Solvent Degas Degas (Sparge N2) 10 mins Solvent->Degas CatAdd Add Catalyst (Pd(dppf)Cl2) Degas->CatAdd Heat Heat to 85°C Monitor LC-MS (2-4h) CatAdd->Heat Check Check LC-MS Heat->Check Check->Heat Incomplete Workup Workup: Dilute EtOAc, Wash H2O/Brine Check->Workup Conversion >90% Purify Purification: Flash Chromatography Workup->Purify

Caption: Step-by-step workflow for the standard aqueous Suzuki coupling protocol.

Mechanistic Pathway & Failure Modes

Mechanism Pd0 Pd(0) Active Species OxAdd Oxidative Addition (Ar-Pd-X) Pd0->OxAdd Aryl Halide TransMet Transmetalation (Ar-Pd-Ar') OxAdd->TransMet Base + Boronic Acid Boronate Boronate Complex [Ar-B(OH)3]- Boronate->TransMet Desired Deboro Protodeboronation (By-product: Ar-H) Boronate->Deboro H2O/Heat (Major Side Reaction) RedElim Reductive Elimination (Biaryl Product) TransMet->RedElim RedElim->Pd0

Caption: Catalytic cycle showing the competition between productive Transmetalation and destructive Protodeboronation.

Troubleshooting & Optimization Matrix

Observation (LC-MS)DiagnosisRemedial Action
Low Conversion (<20%) Catalyst Poisoning or Inactive PdEnsure thorough degassing. Switch to XPhos Pd G2 to boost oxidative addition.
Protodeboronation (Ar-H) Boronic Acid InstabilitySwitch to Protocol B (Anhydrous) . Use KF or CsF as base. Lower temp to 60 °C.
Homocoupling (Ar-Ar) Oxygen PresenceRe-degas solvents. Verify inert atmosphere. Reduce catalyst loading slightly.
Starting Material Remains Slow TransmetalationIncrease base concentration (3.0 equiv). Switch base to Cs₂CO₃ (higher solubility in dioxane).

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl- and 2-Heteroarylboronic Acids. Journal of the American Chemical Society, 132(40), 14073–14075. Link

  • Cox, P. A., et al. (2016). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH–Rate Profiles, Autocatalysis, and Disproportionation. Journal of the American Chemical Society, 138(29), 9145–9157. Link

  • BenchChem. (2025). (3-Chloro-5-nitrophenyl)boronic acid - Chemical Reactions Analysis. Link

  • Sigma-Aldrich. (2025). 3-Nitrophenylboronic acid Product Specification. Link

Sources

Optimized Catalytic Systems for the Suzuki-Miyaura Coupling of [3-(Dimethylcarbamoyl)-5-nitrophenyl]boronic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The Challenge: Coupling [3-(Dimethylcarbamoyl)-5-nitrophenyl]boronic acid presents a specific chemoselective challenge: Rapid Protodeboronation . The presence of two electron-withdrawing groups (EWGs)—a strong nitro group (


) and a moderately withdrawing dimethylamide (

)—at the meta positions relative to the boronic acid renders the C-B bond highly electron-deficient. Under standard basic Suzuki conditions, the rate of hydrolytic cleavage (protodeboronation) often exceeds the rate of transmetallation, leading to low yields and high amounts of the deboronated byproduct (3-nitro-N,N-dimethylbenzamide).

The Solution: Success requires a catalytic system that accelerates the rate-determining step (transmetallation) while maintaining mild conditions to suppress hydrolysis. This guide recommends the use of Buchwald Precatalysts (specifically XPhos Pd G2/G3) or Pd-118 (dtbpf) , utilizing weak phosphate bases to buffer the reaction pH.

Substrate Analysis & Mechanistic Risks

The substrate possesses a "Perfect Storm" of electronic factors that destabilize the C-B bond.

  • Electronic Withdrawal: The

    
    - and 
    
    
    
    -withdrawing nature of the
    
    
    group significantly lowers the
    
    
    of the aryl ring. This increases the electrophilicity of the ipso-carbon attached to the boron.
  • Base Sensitivity: In the presence of hydroxide (often generated in situ from carbonate bases and water), the boronate "ate" complex forms readily. However, instead of transmetallating to Palladium, this electron-poor "ate" complex is prone to protonolysis by water.

Mechanistic Pathway & Failure Modes

The following diagram illustrates the competition between the productive Catalytic Cycle and the destructive Protodeboronation pathway.

SuzukiMechanism PreCat Precatalyst (XPhos Pd G2) Pd0 Active Species [L-Pd(0)] PreCat->Pd0 Activation OxAdd Oxidative Addition [L-Pd(II)-Ar-X] Pd0->OxAdd + Aryl Halide TransMet Transmetallation (Rate Determining) OxAdd->TransMet + Boronate Boronate Boronate 'Ate' Complex [Ar'-B(OH)3]- Boronate->TransMet Fast Catalyst (Desired) Deboron Protodeboronation (Byproduct) Boronate->Deboron Slow Catalyst / High Temp (Undesired) Prod Coupled Product Ar-Ar' TransMet->Prod Red. Elim. Prod->Pd0 Regeneration

Figure 1: Mechanistic competition. For electron-deficient substrates, the path to 'Transmetallation' must be kinetically accelerated to outcompete 'Protodeboronation'.

Catalyst Selection Matrix

Standard catalysts like


 are ill-suited for this substrate due to their slow turnover frequency (TOF) and requirement for high temperatures (

).
Catalyst SystemSuitabilityRationaleRecommended For
XPhos Pd G2 / G3 High Bulky, electron-rich phosphine accelerates transmetallation. Active at room temp to

.
Primary Recommendation. Complex couplings, chlorides, or scale-up.
Pd(dppf)Cl₂ MediumLarge bite angle enhances reductive elimination, but less active for transmetallation than XPhos.Cost-sensitive screens; Aryl Bromides/Iodides only.
Pd(dtbpf)Cl₂ HighSimilar to dppf but more electron-rich/bulky. Very robust for heteroaromatics.Alternative if XPhos fails.
Pd(PPh₃)₄ Low Slow oxidative addition and transmetallation. Requires high heat (risk of decomposition).Avoid.

Experimental Protocols

Protocol A: The "Gold Standard" (XPhos Pd G2)

Recommended for initial screening and high-value intermediates.

Reagents:

  • Aryl Halide (1.0 equiv)

  • [3-(Dimethylcarbamoyl)-5-nitrophenyl]boronic acid (1.2 – 1.5 equiv)

  • Catalyst: XPhos Pd G2 (1–3 mol%)

  • Base:

    
     (0.5 M aqueous solution, 2.0 equiv)
    
  • Solvent: THF (Tetrahydrofuran) or 1,4-Dioxane.

Step-by-Step Procedure:

  • Preparation: Charge a reaction vial with the Aryl Halide, Boronic Acid, and XPhos Pd G2. If solids are stable, they can be weighed in air, but an inert atmosphere (glovebox or manifold) is preferred for consistency.

  • Degassing: Seal the vial. Evacuate and backfill with Nitrogen or Argon (

    
    ).
    
  • Solvent Addition: Add degassed THF (or Dioxane) via syringe.

  • Base Addition: Add the degassed 0.5 M

    
     solution.
    
    • Note: The ratio of Organic Solvent to Water should be roughly 4:1 to 10:1. Too much water promotes hydrolysis.

  • Reaction: Stir vigorously at

    
     to 
    
    
    
    .
    • Critical: Do not exceed

      
       initially. Monitor by LCMS after 1 hour. If conversion is slow, increase to 
      
      
      
      .
  • Workup: Dilute with Ethyl Acetate, wash with brine, dry over

    
    , and concentrate.
    
Protocol B: The "Robust" Method (Pd-118 / dtbpf)

Recommended if the aryl halide is sterically unhindered (e.g., 4-bromo-anisole).

Reagents:

  • Catalyst:

    
     (2–5 mol%)
    
  • Base:

    
     (2.0 equiv, solid or aqueous)
    
  • Solvent: Toluene/Water (10:1) or Dioxane/Water.[1][2]

Procedure:

  • Combine Aryl Halide, Boronic Acid, Base, and Catalyst in the vial.

  • Evacuate/Backfill with Argon.

  • Add solvents.[1]

  • Heat to

    
     for 2–4 hours.
    
    • Why this works:

      
       is extremely thermally stable and active, often driving the reaction to completion before significant boronic acid decomposition occurs.
      

Troubleshooting & Optimization

If the reaction fails, analyze the crude mixture via LCMS to identify the failure mode.

Observation (LCMS)DiagnosisCorrective Action
High "Deboronated" byproduct (Nitro-amide benzene)Protodeboronation 1. Lower temperature (

).2.[3] Switch base to anhydrous

suspended in wet dioxane (controlled water).3. Slow Addition: Add the boronic acid as a solution slowly over 1 hour to the hot catalyst mixture.
Starting Material (Halide) remains Catalyst Death / Inactivity 1. Switch to XPhos Pd G3 (better solubility/activation).2. Ensure strict oxygen-free conditions.3. Check if the Aryl Halide has coordinating groups (e.g., pyridines) poisoning the Pd.
Homocoupling of Boronic Acid Oxidative Coupling 1. Degas solvents more thoroughly (Oxygen promotes homocoupling).2. Reduce catalyst loading.
Advanced Tip: The "Slow Addition" Protocol

For extremely unstable substrates, do not add all the boronic acid at the start.

  • Load Aryl Halide, Catalyst, and Base.[4][5] Heat to reaction temperature.[1]

  • Dissolve the [3-(Dimethylcarbamoyl)-5-nitrophenyl]boronic acid in the reaction solvent.

  • Add this solution dropwise via syringe pump over 60 minutes.

    • Logic: This keeps the concentration of free boronic acid low, ensuring that as soon as it enters the solution, it is trapped by the Palladium catalyst rather than having time to hydrolyze.

References

  • Mechanistic Studies on Protodeboronation

    • Cox, P. A., et al. (2017). "Acid-promoted metal-free protodeboronation of arylboronic acids.
  • Buchwald Precatalysts (XPhos Gen 2/3)

    • Bruno, N. C., et al. (2013).
  • Coupling of Electron-Deficient Boronic Acids

    • Molander, G. A., et al. (2012).[6] "Scope of the Two-Step, One-Pot Palladium-Catalyzed Borylation/Suzuki Cross-Coupling Reaction Utilizing Bis-Boronic Acid." Journal of Organic Chemistry.

  • General Guide to Suzuki Coupling

    • Sigma-Aldrich (Merck).

Sources

Application Note: Kinase Inhibition Profiling of Reversible Covalent Boronic Acids

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

This application note details the protocol for characterizing [3-(Dimethylcarbamoyl)-5-nitrophenyl]boronic acid , a representative fragment used in Fragment-Based Drug Discovery (FBDD). Unlike standard ATP-competitive inhibitors, aryl boronic acids often function as reversible covalent inhibitors . They target nucleophilic residues (Serine, Threonine, or non-catalytic Cysteines) within the kinase active site, or act as transition-state analogs by mimicking the geometry of the phosphoryl transfer reaction.

Critical Technical Challenge: Boronic acids are Lewis acids that avidly form cyclic esters with 1,2-diols (e.g., glycerol, sorbitol) and 1,3-diols. Standard kinase storage buffers often contain 10-50% glycerol. Failure to eliminate these diols from the assay buffer will result in false negatives due to sequestration of the inhibitor.

This guide provides a "Diol-Free" assay framework, emphasizes the impact of the electron-withdrawing nitro group on compound reactivity, and outlines a self-validating experimental workflow.

Compound Profile & Mechanistic Insight[1][2]

Chemical Analysis[2][3]
  • Compound: [3-(Dimethylcarbamoyl)-5-nitrophenyl]boronic acid

  • Warhead (Boronic Acid): Forms a reversible tetrahedral boronate adduct with enzyme nucleophiles.

  • Electronic Tuning (Nitro Group): The 5-nitro group is a strong electron-withdrawing group (EWG). It significantly lowers the

    
     of the boronic acid from typically ~8.8 (phenylboronic acid) to ~7.0–7.5.
    
    • Significance: At physiological assay pH (7.4), a significant fraction of the compound exists as the boronate anion or is "primed" for nucleophilic attack, potentially increasing potency compared to non-activated analogs.

  • Orientation (Dimethylcarbamoyl): Acts as a hydrogen bond acceptor/donor motif to orient the fragment within the ATP-binding pocket or allosteric site.

Mechanism of Action (MoA)

The boronic acid moiety transitions from a trigonal planar (


) geometry to a tetrahedral (

) geometry upon binding. This mimics the transition state of the

-phosphate of ATP during catalysis.

MoA Inhibitor [3-(Dimethylcarbamoyl)-5-nitrophenyl] boronic acid (sp2) Complex Tetrahedral Boronate Adduct (sp3) Inhibitor->Complex + Enzyme (Reversible Covalent) Inactive Cyclic Boronate Ester (Sequestered Inhibitor) Inhibitor->Inactive + Glycerol (Competitive Binding) Enzyme Kinase Active Site (Nu: Ser/Thr/Cys) Enzyme->Complex Interference Glycerol/Sorbitol (1,2-Diol) Interference->Inactive

Figure 1: Mechanism of Action and the critical interference pathway caused by diols (Glycerol).[1]

Experimental Protocol

A. Reagents and Buffer Formulation

Crucial Rule: All buffers must be free of glycerol, sorbitol, and mannitol .

ComponentConcentrationPurposeNote
HEPES or Tris-HCl 50 mM (pH 7.5)Main BufferpH 7.5 is optimal for the nitro-activated boronic acid.
MgCl₂ 10 mMCofactorEssential for kinase activity.
TCEP 1 mMReducing AgentDo NOT use DTT. DTT can form complexes with boron or oxidize. TCEP is stable and boron-compatible.
Brij-35 or Tween-20 0.01%SurfactantPrevents compound aggregation (critical for fragments).
DMSO < 1% (Final)SolventMaintain solubility.
GLYCEROL 0% FORBIDDEN Strictly excluded to prevent inhibitor sequestration.
B. Experimental Workflow (TR-FRET / Mobility Shift)

This protocol assumes a generic kinase assay format (e.g., LANCE Ultra or LabChip).

Step 1: Compound Preparation[2]
  • Dissolve [3-(Dimethylcarbamoyl)-5-nitrophenyl]boronic acid in 100% DMSO to create a 10 mM stock.

  • Perform serial dilutions in 100% DMSO (not buffer) to avoid precipitation or hydrolysis issues before the assay.

Step 2: Enzyme Pre-Incubation (The "Covalent" Step)

Since boronic acids often act as slow-binding or reversible covalent inhibitors, equilibrium takes time.

  • Dilute Kinase into the Diol-Free Assay Buffer .

  • Add compound (in DMSO) to the kinase solution.

  • Incubate for 30–60 minutes at Room Temperature.

    • Why? This allows the boronic acid to undergo the geometry change and form the covalent bond with the nucleophile. Immediate addition of ATP can outcompete the inhibitor before the bond forms.

Step 3: Reaction Initiation
  • Add Substrate Peptide and ATP mix to the pre-incubated Kinase/Compound mix.

  • Incubate for the linear velocity timeframe of the kinase (typically 30–60 mins).

Step 4: Detection
  • Stop the reaction using EDTA (chelates Mg²⁺).

  • Read signal (Fluorescence or Mobility Shift).

Workflow Prep 1. Buffer Prep (NO GLYCEROL) Comp 2. Compound Dilution (100% DMSO) Prep->Comp PreInc 3. Pre-Incubation (Enzyme + Cmpd, 60 min) Comp->PreInc  Allows Covalent  Bond Formation Start 4. Initiation (+ ATP/Substrate) PreInc->Start  Equilibrium  Reached Stop 5. Detection (EDTA Stop -> Read) Start->Stop

Figure 2: Step-by-step assay workflow emphasizing the critical pre-incubation step.

Data Analysis & Interpretation

Calculating IC₅₀ and Residence Time
  • IC₅₀: Fit data to a 4-parameter logistic equation.

    • Expectation: If the compound is a covalent inhibitor, the IC₅₀ may decrease (potency increases) with longer pre-incubation times.

  • Jump-Dilution Assay (Optional): To confirm reversibility.

    • Incubate enzyme + inhibitor at 10x IC₅₀.

    • Rapidly dilute 100-fold into buffer containing ATP/substrate.

    • Result: If activity recovers slowly, it confirms a slow off-rate (residence time) typical of boronic acid adducts. If activity never recovers, it suggests irreversible modification (unlikely for boronic acids unless a specific proximal residue reacts uniquely).

Troubleshooting Guide
ObservationRoot CauseSolution
No Inhibition observed Buffer InterferenceCheck for Glycerol, Sorbitol, or Mannitol in enzyme stock or buffer. Use dialysis if enzyme stock has glycerol.
Precipitation Low SolubilityThe nitro group improves acidity but can affect lipophilicity. Ensure <1% DMSO and use 0.01% Brij-35.
Time-dependent IC₅₀ Slow BindingThis is a feature, not a bug. Report IC₅₀ values at specified pre-incubation times (e.g., "60 min pre-inc").

References

  • Baker, S.J., et al. (2009). Therapeutic potential of boron-containing compounds.[2][3] Future Medicinal Chemistry. Link

  • Trippier, P.C., & McGuigan, C. (2010). Boronic acids in medicinal chemistry: anticancer, antibacterial and antiviral applications. MedChemComm. Link

  • Bandyopadhyay, A., & Gao, J. (2016). Targeting Biomolecules with Reversible Covalent Chemistry. Current Opinion in Chemical Biology. Link

  • Brooks, H.B., et al. (2004). Assay technologies for protease and kinase drug discovery. DDT: Technologies.[4] (General reference for "No-Glycerol" protocols in covalent assays).

Sources

[3-(Dimethylcarbamoyl)-5-nitrophenyl]boronic acid in fragment-based drug discovery

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of [3-(Dimethylcarbamoyl)-5-nitrophenyl]boronic acid in Fragment-Based Drug Discovery

Executive Summary

This application note details the technical roadmap for utilizing [3-(Dimethylcarbamoyl)-5-nitrophenyl]boronic acid (referred to herein as DCNP-BA ) as a privileged scaffold in Fragment-Based Drug Discovery (FBDD).

DCNP-BA represents a "high-valency" fragment due to its orthogonal functional handles:

  • Boronic Acid (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
    ):  Acts as a reversible covalent warhead for serine/threonine nucleophiles and serves as a primary vector for Suzuki-Miyaura coupling.
    
  • Nitro Group (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
    ):  Provides electron-withdrawing character to modulate Lewis acidity and serves as a latent amine handle for subsequent vector expansion.
    
  • Dimethylcarbamoyl Group: Enhances aqueous solubility and provides a fixed hydrogen-bond acceptor motif.[1]

This guide covers Quality Control (QC), biophysical screening (SPR/NMR), and chemical elaboration protocols designed to mitigate common failure modes associated with nitro-aryl boronic acids.

Fragment Profile & Physicochemical Properties

Before screening, the integrity of the fragment library member must be validated. Boronic acids are prone to dehydration, forming cyclic boroxine trimers, which can complicate concentration-dependent assays.

PropertyValue / CharacteristicImpact on FBDD
MW ~237.02 DaCompliant with Rule of 3 (<300 Da).[1]
cLogP ~0.5 - 1.2High aqueous solubility; ideal for high-concentration NMR/SPR.[1]
H-Bond Donors 2 (B-OH)Interaction with active site waters or backbone carbonyls.[1]
H-Bond Acceptors 5 (NO2, C=O, B-OH)Rich interaction potential.[1]
Electronic State Electron DeficientThe 5-nitro group increases the Lewis acidity of the boron center, potentially strengthening reversible covalent interactions with nucleophilic protein residues (e.g., Ser195 in Trypsin-like proteases).[1]

Protocol 1: Solubilization & Quality Control (NMR)

Objective: To confirm the monomeric state of DCNP-BA and establish precise concentrations for


 determination. Boronic acids exist in an equilibrium between the monomeric acid and the boroxine trimer.

Materials:

  • DCNP-BA (Solid)[1]

  • DMSO-d6 (99.9% D)

  • Methanol-d4 (MeOD) or ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
     with 1% NaOD
    

Methodology:

  • Solvent Selection: Do not rely solely on DMSO-d6 for QC. In pure DMSO, the boroxine/monomer ratio is unpredictable.

    • Recommendation: Dissolve DCNP-BA in Methanol-d4 . Methanol forms methyl boronate esters that prevent oligomerization, yielding sharp, interpretable peaks. Alternatively, use ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

      
       with minimal base to favor the boronate anion.
      
  • Preparation: Prepare a 50 mM stock solution in DMSO-d6 for storage. For QC, dilute an aliquot into MeOD to 10 mM.

  • Acquisition: Run a standard 1H-NMR (400 MHz+).

  • Validation Criteria:

    • Confirm integration of the dimethyl amide singlet (6H) vs. aromatic protons (3H).[1]

    • Pass: Sharp aromatic peaks.[1]

    • Fail: Broadened aromatic signals (indicative of exchange broadening between monomer/trimer).

Protocol 2: Primary Screening via Surface Plasmon Resonance (SPR)

Objective: To identify binding affinity and kinetics. DCNP-BA is often a "fast-on/fast-off" binder unless it forms a reversible covalent bond, which will manifest as a slow dissociation phase.

Experimental Setup:

  • Instrument: Biacore 8K or ProteOn XPR36.

  • Sensor Chip: CM5 (Carboxymethylated dextran) or NTA (for His-tagged proteins).[1]

  • Running Buffer: PBS-P+ (20 mM Phosphate, 150 mM NaCl, 0.05% Tween-20, 2% DMSO).[1] Crucial: Avoid buffers with vicinal diols (e.g., Tris, Sorbitol) which complex with boronic acids.[1]

Step-by-Step Protocol:

  • Immobilization: Immobilize target protein to ~2000-4000 RU (theoretical ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
     should be >20 RU for a 237 Da fragment).
    
  • Clean Screen: Inject 5% DMSO buffer to establish a stable baseline (solvent correction).

  • Dose Response: Prepare a concentration series of DCNP-BA (e.g., 1 mM down to 31.25 µM, 2-fold dilution).

  • Injection:

    • Contact time: 30s (fast association).

    • Dissociation time: 60s.

    • Flow rate: 30 µL/min.

  • Data Analysis:

    • Fit to a 1:1 binding model.[1]

    • Deviation Check: If the sensorgram shows a "square wave" (rapid equilibrium), calculate ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

      
       via steady-state affinity plot.
      
    • Covalent Check: If dissociation is non-exponential (linear drift) or extremely slow (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

      
      ), this suggests reversible covalent engagement with a nucleophile.
      

Protocol 3: Chemical Elaboration (The "Grow" Strategy)

Once DCNP-BA is identified as a hit, it serves as a core scaffold. The strategy branches into two distinct pathways: Suzuki Coupling (utilizing the Boron) or Nitro Reduction (utilizing the Nitro group).[1]

Pathway A: Suzuki-Miyaura Cross-Coupling

Use Case: Growing the fragment to explore hydrophobic pockets adjacent to the binding site. Challenge: Electron-deficient boronic acids (due to the nitro group) can be prone to protodeboronation (loss of boron) under harsh basic conditions.[1]

Optimized Reaction Conditions:

  • Reactants: DCNP-BA (1.0 eq) + Aryl Halide (R-Br, 1.0 eq).

  • Catalyst: ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
     (5 mol%). This catalyst is robust for electron-poor substrates.
    
  • Base: ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
     (3.0 eq). Avoid strong hydroxide bases.
    
  • Solvent: 1,4-Dioxane / Water (4:1 ratio).

  • Temperature: 80°C for 4-12 hours.

  • Purification: The dimethylcarbamoyl group aids solubility; purify via reverse-phase HPLC (Water/Acetonitrile + 0.1% Formic Acid).

Pathway B: Nitro Reduction & Amide Coupling

Use Case: Converting the hit into a lead by extending into a solvent channel via an amide linker.

Step-by-Step Protocol:

  • Reduction:

    • Dissolve DCNP-BA (or its Suzuki product) in Ethanol/Water (3:1).[1]

    • Add Iron powder (5 eq) and Ammonium Chloride (5 eq).

    • Reflux at 80°C for 2 hours. (Note: This is milder than ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

      
       and preserves the aromatic ring/boron species if carefully monitored, though boron is usually consumed in step A).
      
    • Result: 3-amino-5-(dimethylcarbamoyl)phenyl derivative.

  • Acylation:

    • React the resulting aniline with an Acyl Chloride or Carboxylic Acid (using HATU/DIPEA) to generate a focused library of amides.[1]

Strategic Workflow Visualization

The following diagram illustrates the decision matrix for processing DCNP-BA from a library member to a lead compound.

FBDD_Workflow Start Library Entry: DCNP-BA QC QC: 1H-NMR (d4-MeOD) Check for Boroxine Start->QC Screen Screening: SPR / STD-NMR (No Tris Buffer) QC->Screen Pass Hit_Analysis Hit Validation KD < 5 mM? Screen->Hit_Analysis Discard Discard / Archive Hit_Analysis->Discard No Elaboration Elaboration Strategy Select Vector Hit_Analysis->Elaboration Yes Path_A Path A: Suzuki Coupling Target: Hydrophobic Pocket Elaboration->Path_A Use B(OH)2 Handle Path_B Path B: Nitro Reduction Target: Solvent Channel Elaboration->Path_B Use NO2 Handle Lead Lead Optimization (IC50 < 1 µM) Path_A->Lead Path_B->Lead

Figure 1: Strategic workflow for evaluating and elaborating [3-(Dimethylcarbamoyl)-5-nitrophenyl]boronic acid in an FBDD campaign.

Troubleshooting & Best Practices

IssueProbable CauseCorrective Action
Broad NMR Peaks Boroxine/Monomer exchange.[1]Add 5% ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

+ 1 eq NaOD to force boronate formation, or use d4-MeOH.
SPR Signal Drift Non-specific binding or instability.Add 0.05% Tween-20; Ensure buffer pH is < 8.0 to prevent rapid boron oxidation.
Low Suzuki Yield Protodeboronation.[1]Lower temp to 60°C; switch base to ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

; ensure rigorous degassing (remove

).
False Positives Oxidation of Boron to Phenol.Boronic acids can oxidize to phenols (which are frequent PAINS).[1] Verify hit identity via LC-MS post-assay.

References

  • Erlanson, D. A., et al. (2016).[1] "Practical strategies for fragment-based drug discovery." Journal of Medicinal Chemistry, 59(14), 6581-6602. Link[1]

  • Hall, D. G. (2011).[1] Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials.[1] Wiley-VCH. (Standard text for Boronic Acid chemistry).

  • Wieland, T., et al. (2013).[1] "Fragment Screening and Characterization Using Multiplexed SPR." Bio-Rad Tech Note. Link

  • London, N., et al. (2014).[1] "Covalent docking of reversible boronic acid inhibitors." Journal of Chemical Information and Modeling, 54(9), 2616-2625. (Mechanistic insight into Boronic Acid binding).

Sources

Application Note: Synthesis of Biaryl Compounds using [3-(Dimethylcarbamoyl)-5-nitrophenyl]boronic acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Functional-Dense Scaffold

In the landscape of fragment-based drug discovery (FBDD) and materials science, the demand for high-complexity building blocks is paramount. [3-(Dimethylcarbamoyl)-5-nitrophenyl]boronic acid (CAS: 874219-44-0) represents a "privileged scaffold" due to its unique 1,3,5-substitution pattern.

This molecule offers a strategic trifecta for medicinal chemists:

  • The Boronic Acid: A versatile handle for C-C bond formation via Suzuki-Miyaura coupling.[1]

  • The Nitro Group: A masked aniline equivalent, allowing for late-stage reduction and subsequent functionalization (e.g., amide coupling, reductive amination).

  • The Dimethylamide: A robust, solubility-enhancing group that often serves as a hydrogen bond acceptor in active sites or a directing group in C-H activation.

This Application Note provides a validated, high-fidelity guide to utilizing this reagent effectively, addressing the specific challenges posed by its electron-deficient nature.

Chemical Profile & Properties[1][2][3][4][5][6][7]

PropertySpecification
Compound Name [3-(Dimethylcarbamoyl)-5-nitrophenyl]boronic acid
CAS Number 874219-44-0
Molecular Formula C₉H₁₁BN₂O₅
Molecular Weight 238.01 g/mol
Appearance White to off-white powder
Solubility Soluble in DMF, DMSO, MeOH; Sparingly soluble in DCM, Water
Storage 2–8°C, Inert atmosphere (Hygroscopic)
Key Reactivity Suzuki-Miyaura Coupling, Nitro Reduction

Mechanistic Insight: The Electron-Deficient Challenge

Successful utilization of this boronic acid requires understanding its electronic character. The benzene ring possesses two strong electron-withdrawing groups (EWGs): the nitro group (-NO₂) and the amide (-CONMe₂).

The Stability-Reactivity Trade-off
  • Transmetallation Acceleration: Electron-poor aryl boronic acids generally undergo transmetallation faster than their electron-rich counterparts. This is advantageous for coupling with difficult aryl halides.

  • Protodeboronation Risk: The same EWGs render the C-B bond susceptible to hydrolytic cleavage (protodeboronation) under basic conditions, particularly at high temperatures. The base facilitates the formation of the boronate "ate" complex, which can spontaneously hydrolyze to the deboronated arene (3-nitro-N,N-dimethylbenzamide), reducing yield.

Strategy: To mitigate protodeboronation, we employ mild bases (Carbonates/Phosphates) rather than Hydroxides, and anhydrous-leaning solvent systems where possible.

Visualization: The Competitive Catalytic Cycle

The following diagram illustrates the Suzuki catalytic cycle, highlighting the critical branch point where the desired Transmetallation competes with the parasitic Protodeboronation pathway.

SuzukiMechanism Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition (Ar-X + Pd(0) -> Ar-Pd(II)-X) Pd0->OxAdd + Aryl Halide BaseStep Base Coordination (Formation of Ar-Pd-OH/OR) OxAdd->BaseStep + Base TransMet Transmetallation (Rate Limiting Step) BaseStep->TransMet Boronate Boronate 'Ate' Complex (Ar'-B(OH)3)- Boronate->TransMet Desired Path Proto SIDE REACTION: Protodeboronation (Loss of Boron) Boronate->Proto Hydrolysis Risk RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 Regenerate Catalyst

Figure 1: The Suzuki-Miyaura catalytic cycle emphasizing the competition between productive transmetallation and destructive protodeboronation for electron-deficient boronic acids.

Validated Experimental Protocols

We present two protocols: Method A for standard library synthesis and Method B for challenging or sterically hindered substrates.

Method A: The "Robust Standard" (High-Throughput Compatible)

Best for: Aryl Bromides, Iodides, and activated Aryl Chlorides.

Reagents:

  • Substrate: Aryl Halide (1.0 equiv)

  • Boronic Acid: [3-(Dimethylcarbamoyl)-5-nitrophenyl]boronic acid (1.2 – 1.5 equiv)

  • Catalyst: Pd(dppf)Cl₂·DCM (3–5 mol%)

  • Base: K₂CO₃ (2.0 – 3.0 equiv)

  • Solvent: 1,4-Dioxane / Water (4:1 ratio)

Procedure:

  • Charge: In a reaction vial equipped with a magnetic stir bar, add the Aryl Halide (1.0 mmol), Boronic Acid (1.3 mmol, 309 mg), Pd(dppf)Cl₂·DCM (0.03 mmol, 24 mg), and K₂CO₃ (2.0 mmol, 276 mg).

  • Solvate: Add 1,4-Dioxane (4 mL) and Water (1 mL).

  • Degas: Sparge the mixture with Nitrogen or Argon for 5 minutes (Critical step to prevent Pd oxidation and homocoupling).

  • React: Seal the vial and heat to 90°C for 4–12 hours. Monitor by LC-MS.

  • Workup: Cool to room temperature. Dilute with EtOAc (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Purification: Dry organic layer over Na₂SO₄, concentrate, and purify via Flash Column Chromatography (SiO₂).

    • Note: The product is polar. A gradient of Hexanes/EtOAc (0% to 60% EtOAc) is typically required.

Method B: The "Advanced System" (Challenging Substrates)

Best for: Deactivated Aryl Chlorides, Sterically Hindered Halides, or Protodeboronation-Prone conditions.

Rationale: Uses a highly active Buchwald precatalyst (XPhos Pd G2) that facilitates rapid oxidative addition and transmetallation at lower temperatures, minimizing the window for protodeboronation.

Reagents:

  • Catalyst: XPhos Pd G2 (2 mol%)

  • Base: K₃PO₄ (3.0 equiv)

  • Solvent: THF / Water (10:1) or Toluene / Water (10:1)

Procedure:

  • Charge: Add Aryl Halide (1.0 mmol), Boronic Acid (1.5 equiv), XPhos Pd G2 (16 mg), and K₃PO₄ (636 mg) to a vial.

  • Solvate & Degas: Add THF (5 mL) and Water (0.5 mL). Degas thoroughly.

  • React: Heat to 60–80°C . (Lower temperature preserves the C-B bond).

  • Workup: Standard extraction as above.

Downstream Application: Nitro Reduction Workflow

The biaryl product containing the nitro group is rarely the final drug candidate. The most common subsequent step is the chemoselective reduction of the nitro group to an aniline, preserving the amide and the biaryl linkage.

Recommended Protocol: Hydrogenation (H₂, Pd/C) or Iron-mediated reduction (Fe, NH₄Cl) if alkene sensitive groups are present.

Workflow Start Biaryl-NO2 (Suzuki Product) Process Reduction (Chemoselective) Start->Process Reagent Reagents: Fe powder (5 eq) NH4Cl (aq) EtOH, 80°C Reagent->Process Workup Filter (Celite) Extraction Process->Workup Product Biaryl-NH2 (Aniline) Workup->Product

Figure 2: Workflow for the chemoselective reduction of the nitro-biaryl intermediate to the aniline, utilizing Iron/Ammonium Chloride to tolerate the amide functionality.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield (Deboronated SM) Protodeboronation of boronic acid.[2]1. Increase Boronic Acid equivalents (to 1.5–2.0).2. Switch to anhydrous conditions (DMF/Cs₂CO₃).3. Lower reaction temperature (Method B).
Homocoupling of Aryl Halide Oxygen in the system.Degas solvents more rigorously (Freeze-Pump-Thaw or 10 min sparge).
Incomplete Conversion Catalyst deactivation.1. Add fresh catalyst after 4 hours.2. Switch to XPhos Pd G2 or SPhos Pd G2.
Product stuck on Column High polarity of Amide/Nitro.Add 1–5% MeOH to the EtOAc/DCM eluent. Use amine-functionalized silica if necessary.

References

  • Compound Data: [3-(Dimethylcarbamoyl)-5-nitrophenyl]boronic acid.[3] Sigma-Aldrich. Link

  • General Suzuki Protocol: Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Electron-Deficient Boronic Acids: Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43, 412-443. Link

  • Buchwald Precatalysts: Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473. Link

  • Protodeboronation Mechanisms: Cox, P. A., et al. (2016). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH–Rate Profiles, Isotopes, and Mechanisms. Journal of the American Chemical Society, 138(29), 9145–9157. Link

Sources

Technical Application Note: Suzuki-Miyaura Coupling of [3-(Dimethylcarbamoyl)-5-nitrophenyl]boronic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the reaction parameters for the palladium-catalyzed cross-coupling of [3-(Dimethylcarbamoyl)-5-nitrophenyl]boronic acid (referred to herein as Compound A ) with aryl halides.

Compound A represents a challenging class of substrates in Suzuki-Miyaura coupling: electron-deficient aryl boronic acids . While the electron-withdrawing nitro (


) and dimethylamide (

) groups facilitate the transmetallation step, they simultaneously render the Carbon-Boron (C-B) bond highly susceptible to base-catalyzed protodeboronation (hydrolysis).

Successful coupling requires a precise balance between activation (base strength) and stabilization (preventing C-B cleavage). This guide provides two validated protocols: a standard aqueous-organic method for reactive halides and an anhydrous fluoride-activated method for base-sensitive or unreactive substrates.

Chemical Profile & Mechanistic Challenges

Substrate Analysis[1]
  • Structure: A phenyl ring substituted at the 1-position with boronic acid, 3-position with dimethylamide, and 5-position with a nitro group.

  • Electronic State: Highly

    
    -electron deficient due to the synergistic withdrawing effects of 
    
    
    
    (strong
    
    
    ) and
    
    
    (moderate
    
    
    ).
  • Solubility: Moderate in alcohols/water; excellent in DMF, DMSO, and THF.

The Protodeboronation Trap

The primary failure mode for this reaction is not catalyst deactivation, but the destruction of the starting material. Under basic conditions, the boronate "ate" complex can undergo C-B bond cleavage, releasing the boronic acid moiety and generating a transient aryl anion. This anion is stabilized by the electron-withdrawing groups, driving the equilibrium toward the byproduct (nitro-dimethylbenzamide) rather than the cross-coupled product.

Mechanistic Pathway Visualization

The following diagram illustrates the competition between the productive Transmetallation cycle and the destructive Protodeboronation pathway.

SuzukiMechanism Start Boronic Acid (Compound A) AteComplex Boronate 'Ate' Complex Start->AteComplex + Base Base Base Activation (OH- / CO3--) Base->AteComplex Transmetal Transmetallation (Productive) AteComplex->Transmetal Path A: Coupling Proto Protodeboronation (Destructive) AteComplex->Proto Path B: Hydrolysis Pd_OxAdd Pd(II)-Ar-X (Oxidative Addition) Pd_OxAdd->Transmetal Product Biaryl Product Transmetal->Product Reductive Elimination Waste Nitro-benzamide (Byproduct) Proto->Waste + H2O

Figure 1: Kinetic competition between productive coupling (Path A) and protodeboronation (Path B).

Optimization Strategy

To maximize yield, one must select conditions that accelerate transmetallation (Path A) while suppressing hydrolysis (Path B).

Solvent & Base Selection Matrix
ParameterStandard ConditionsAnhydrous Conditions (High Stability)Rationale
Solvent 1,4-Dioxane / Water (4:1)Anhydrous THF or TolueneWater promotes hydrolysis; removal prevents protodeboronation.
Base

or

CsF (Cesium Fluoride)Fluoride activates the boronic acid without generating high concentrations of hydroxide.
Temperature 80°C - 100°C60°C - 80°CLower temperatures reduce the rate of thermal decomposition.
Catalyst


+ XPhos
Electron-rich ligands (XPhos) speed up oxidative addition/transmetallation.

Experimental Protocols

Protocol A: Standard Aqueous-Organic (Cost-Effective)

Recommended for reactive aryl bromides and iodides.

Reagents:

  • Aryl Halide (1.0 equiv)

  • [3-(Dimethylcarbamoyl)-5-nitrophenyl]boronic acid (1.2 - 1.5 equiv)

  • 
     (3-5 mol%)
    
  • 
     (2.0 equiv)
    
  • Solvent: 1,4-Dioxane : Water (4:1 ratio)

Procedure:

  • Charge: Add the aryl halide, boronic acid, and Pd catalyst to a reaction vial equipped with a stir bar.

  • Solvent: Add the Dioxane/Water mixture.

  • Base: Add solid

    
    .
    
  • Degas: Critical Step. Sparge with Nitrogen or Argon for 5-10 minutes. Oxygen promotes homocoupling and catalyst oxidation.

  • Heat: Seal the vial and heat to 90°C for 4–12 hours. Monitor by LC-MS.

  • Workup: Cool to RT. Dilute with EtOAc, wash with water and brine. Dry over

    
    , filter, and concentrate.
    
Protocol B: Anhydrous Fluoride Activation (High Performance)

Recommended for aryl chlorides, sterically hindered halides, or if Protocol A yields <40%.

Reagents:

  • Aryl Halide (1.0 equiv)

  • [3-(Dimethylcarbamoyl)-5-nitrophenyl]boronic acid (1.5 equiv)

  • 
     (2 mol%) + XPhos (4 mol%) OR 
    
    
    
    (5 mol%)
  • Cesium Fluoride (CsF) (2.0 - 3.0 equiv)

  • Solvent: Anhydrous THF or Toluene

Procedure:

  • Dry Setup: Flame-dry the glassware under vacuum and backfill with Argon.

  • Charge: Add aryl halide, boronic acid, Pd source, ligand, and CsF under an inert atmosphere (Glovebox or rapid addition under Ar flow).

  • Solvent: Add anhydrous solvent via syringe.

  • Heat: Heat to reflux (THF: 66°C, Toluene: 80-100°C) for 12–24 hours.

  • Note: This method eliminates water, shutting down the primary pathway for protodeboronation.

Troubleshooting & Decision Logic

Use the following workflow to diagnose low yields.

Troubleshooting Start Low Yield Observed CheckSM Check Starting Material (LCMS) Start->CheckSM SM_Gone Boronic Acid Consumed? Halide Intact? CheckSM->SM_Gone Yes_Proto Cause: Protodeboronation SM_Gone->Yes_Proto Yes (De-boronated product found) No_Stalled Both SMs Remain? SM_Gone->No_Stalled No (Reaction stalled) Action_Dry Switch to Protocol B (Anhydrous/CsF) Yes_Proto->Action_Dry Action_Cat Cause: Catalyst Failure No_Stalled->Action_Cat Sol_Ligand Switch to XPhos or SPhos Increase Temp Action_Cat->Sol_Ligand

Figure 2: Diagnostic workflow for reaction optimization.

References

  • General Suzuki-Miyaura Mechanism & Conditions: Miyaura, N.; Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 1995 , 95(7), 2457–2483. [Link]

  • Protodeboronation of Electron-Deficient Boronic Acids: Cox, P. A.; Reid, M.; Leach, A. G.; Campbell, A. D.; King, E. J.; Lloyd-Jones, G. C. "Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion." Journal of the American Chemical Society, 2017 , 139(37), 13156–13165. [Link]

  • Use of Fluoride (CsF) in Anhydrous Conditions: Wright, S. W.; Hageman, D. L.; McClure, L. D. "Fluoride-mediated boronic acid coupling reactions." The Journal of Organic Chemistry, 1994 , 59(20), 6095–6097. [Link]

  • Ligand Selection (XPhos/SPhos) for Difficult Substrates: Martin, R.; Buchwald, S. L. "Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands." Accounts of Chemical Research, 2008 , 41(11), 1461–1473. [Link]

Application Note: [3-(Dimethylcarbamoyl)-5-nitrophenyl]boronic acid for PROTAC Development

[1][2]

Introduction: The Modular Logic of PROTAC Synthesis

In the development of Proteolysis Targeting Chimeras (PROTACs), the "linkerology" and the physicochemical profile of the final molecule are as critical as the binding affinity to the target protein (POI) or E3 ligase. [3-(Dimethylcarbamoyl)-5-nitrophenyl]boronic acid (CAS: 874219-44-0) serves as a high-value "masked" bifunctional building block.[1]

Its strategic value lies in its orthogonal reactivity:

  • Boronic Acid Handle: Enables rapid C-C bond formation via Suzuki-Miyaura cross-coupling to attach to aryl-halide functionalized Warheads or E3 Ligands.[1][2]

  • Nitro Group (Masked Amine): Serves as a latent attachment point for the PROTAC linker. Post-coupling reduction yields an aniline, a privileged motif for amide coupling to standard linker libraries.

  • Dimethylcarbamoyl Moiety: Enhances aqueous solubility—a frequent bottleneck in PROTAC development—and provides a hydrogen-bond acceptor vector that can interact with solvent-exposed protein surfaces.[1][2]

This guide details the protocols for utilizing this compound to synthesize "Linker-Ready" PROTAC precursors.

Compound Profile & Handling

PropertyData
Chemical Name [3-(Dimethylcarbamoyl)-5-nitrophenyl]boronic acid
CAS Number 874219-44-0
Molecular Formula C₉H₁₁BN₂O₅
Molecular Weight 238.01 g/mol
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO, DMF, MeOH; sparingly soluble in water
Storage 2–8°C, under inert atmosphere (Argon/Nitrogen).[1][2] Hygroscopic.
Stability Boronic acids can undergo protodeboronation or dehydration (to boroxines) upon prolonged exposure to moisture/air.[2]

Strategic Workflow: From Building Block to PROTAC

The following diagram illustrates the retrosynthetic logic of using this building block. It acts as a "hub" connecting the Target Ligand (Warhead) to the Linker-E3 complex.[1]

PROTAC_WorkflowFigure 1: Strategic incorporation of the boronic acid building block into PROTAC synthesis.BuildingBlock[3-(Dimethylcarbamoyl)-5-nitrophenyl]boronic acid(Starting Material)Intermediate1Biaryl Nitro Intermediate(Scaffold Assembled)BuildingBlock->Intermediate1WarheadAryl-Halide Warhead(Target Ligand)Warhead->Intermediate1Suzuki-MiyauraCouplingIntermediate2Biaryl Aniline Intermediate(Linker Ready)Intermediate1->Intermediate2Nitro Reduction(Fe/NH4Cl or H2/Pd)FinalPROTACFinal PROTACIntermediate2->FinalPROTACAmide CouplingLinkerActivated Linker-E3 Ligand(e.g., NHS-Ester)Linker->FinalPROTAC

Figure 1: Strategic incorporation of the boronic acid building block into PROTAC synthesis.

Experimental Protocols

Protocol A: Suzuki-Miyaura Cross-Coupling

Objective: Couple the boronic acid to an aryl-halide functionalized Warhead (or E3 ligand).[1] Challenge: The electron-withdrawing nitro group on the boronic acid can make the C-B bond susceptible to hydrolytic cleavage (protodeboronation) under harsh basic conditions. We utilize a mild base/solvent system to mitigate this.[3]

Materials:

  • Aryl Halide (1.0 equiv)[1]

  • [3-(Dimethylcarbamoyl)-5-nitrophenyl]boronic acid (1.2 – 1.5 equiv)[1][2]

  • Catalyst: Pd(dppf)Cl₂[1][4][5]·CH₂Cl₂ (0.05 equiv) or Pd(PPh₃)₄ (0.05 equiv)[1]

  • Base: Na₂CO₃ (2.0 M aqueous) or Cs₂CO₃ (solid, 3.0 equiv)[1]

  • Solvent: 1,4-Dioxane or DMF[1][2][4]

Step-by-Step Procedure:

  • Preparation: In a microwave vial or round-bottom flask, dissolve the Aryl Halide (1.0 equiv) and Boronic Acid (1.2 equiv) in degassed 1,4-Dioxane (0.1 M concentration relative to halide).

  • Catalyst Addition: Add Pd(dppf)Cl₂[1]·CH₂Cl₂ (5 mol%).[1]

  • Base Activation: Add 2.0 M aq. Na₂CO₃ (3.0 equiv).[1] Note: If the substrate is water-sensitive, use solid Cs₂CO₃ and anhydrous DMF.[1][2]

  • Degassing: Sparge the mixture with Nitrogen/Argon for 5 minutes to remove oxygen (critical to prevent homocoupling or catalyst deactivation).

  • Reaction: Seal the vessel. Heat to 80–90°C for 4–16 hours.[1]

    • QC Check: Monitor by LC-MS.[1][2] Look for the disappearance of the aryl halide and formation of the biaryl product mass [M+H]⁺.

  • Work-up:

    • Dilute with EtOAc and wash with water (x2) and brine (x1).[1]

    • Dry organic layer over Na₂SO₄, filter, and concentrate.

  • Purification: Flash chromatography (typically Hexanes/EtOAc or DCM/MeOH gradients).[1]

Protocol B: Chemoselective Nitro Reduction

Objective: Convert the nitro group to an aniline (-NH₂) to create the handle for linker attachment.[1] Context: Standard catalytic hydrogenation (H₂/Pd-C) works well but may reduce other sensitive groups (e.g., halides, alkenes) on the warhead.[1] The Iron/Ammonium Chloride method is recommended for high chemoselectivity.

Materials:

  • Nitro-Biaryl Intermediate (from Protocol A)[1]

  • Iron Powder (Fe, 5.0 equiv)[1]

  • Ammonium Chloride (NH₄Cl, 5.0 equiv)[1]

  • Solvent: Ethanol/Water (4:1 ratio)[1]

Step-by-Step Procedure:

  • Dissolution: Dissolve the Nitro intermediate in EtOH/H₂O (4:1). Concentration ~0.05 M.[1]

  • Reagent Addition: Add NH₄Cl and Iron powder.

  • Reaction: Heat to reflux (70–80°C ) with vigorous stirring.

    • Time: Typically complete in 1–4 hours.[1]

    • Visual Cue: The reaction mixture will turn a rusty brown/grey slurry.

  • QC Check: Monitor LC-MS for the -30 Da mass shift (conversion of -NO₂ to -NH₂: loss of O₂, gain of H₂).

  • Work-up:

    • Cool to room temperature.[1][6]

    • Filter through a Celite pad to remove iron residues.[1] Wash the pad with MeOH or EtOAc.

    • Concentrate the filtrate.

    • Optional: Partition between EtOAc and saturated NaHCO₃ to ensure the amine is in the free-base form.

  • Purification: Often used crude in the next step, or purified via Flash Chromatography if impurities are present.

Critical Quality Control (QC) Parameters

To ensure the integrity of your PROTAC library, validate the building block and intermediates against these criteria:

ParameterMethodAcceptance CriteriaScientific Rationale
Boronic Acid Purity ¹H NMR (DMSO-d₆)>95%; Distinct -B(OH)₂ broad singlets ~8.0-8.5 ppmBoroxines (anhydrides) are common impurities; they usually react similarly but affect stoichiometry.[1][2]
Protodeboronation LC-MS<5% Nitrobenzene derivativeThe C-B bond is labile.[1][2] Significant protodeboronation indicates wet storage or poor handling.[1]
Aniline Conversion LC-MS>98% ConversionIncomplete reduction leads to inseparable mixtures in the final coupling step.[1][2]

Troubleshooting Guide

Issue 1: Low Yield in Suzuki Coupling (Protodeboronation)

  • Cause: The electron-withdrawing nitro group destabilizes the C-B bond, especially at high temperatures or high pH.

  • Solution:

    • Switch to anhydrous conditions: Use DMF/Cs₂CO₃ instead of Dioxane/Water.

    • Lower temperature to 60°C and extend time.

    • Use a more active catalyst like Pd(Amphos)Cl₂ or XPhos Pd G3 to speed up the coupling relative to the deboronation side reaction.

Issue 2: Incomplete Nitro Reduction

  • Cause: Iron surface passivation or insufficient mixing.[1]

  • Solution:

    • Ensure vigorous stirring (iron is a suspension).[1]

    • Add a few drops of acetic acid to activate the iron surface.

    • Switch to SnCl₂[1]·2H₂O in EtOH (70°C) if Fe/NH₄Cl fails.

Issue 3: Solubility Issues

  • Cause: The planar biaryl system can stack and precipitate.

  • Solution: The dimethylcarbamoyl group is designed to help, but if solubility remains poor, ensure the final PROTAC linker includes PEG chains or piperazine motifs to offset the lipophilicity.

References

  • Burslem, G. M., & Crews, C. M. (2020).[1] Proteolysis-Targeting Chimeras as Therapeutics and Tools for Biological Discovery. Cell. Link[1]

  • Miyaura, N., & Suzuki, A. (1995).[1] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews. Link

  • Beletskaya, I. P., & Cheprakov, A. V. (2024).[1] The Suzuki–Miyaura Reaction: The State of the Art. Chemical Reviews. (General reference for electron-deficient boronic acid coupling protocols).

  • Gui, J., et al. (2024).[1] Recent Advances in the Synthesis of PROTACs. Molecules. Link (Discusses modular assembly strategies).

  • PubChem Compound Summary. (n.d.). [3-(Dimethylcarbamoyl)-5-nitrophenyl]boronic acid.[1][2][7] National Center for Biotechnology Information.[1] Link[1]

Boronic acid protecting groups for [3-(Dimethylcarbamoyl)-5-nitrophenyl]boronic acid

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Boronic Acid Protecting Group Strategies for [3-(Dimethylcarbamoyl)-5-nitrophenyl]boronic acid

Executive Summary & Strategic Rationale

The target molecule, [3-(Dimethylcarbamoyl)-5-nitrophenyl]boronic acid , presents a specific set of stability challenges common to electron-deficient aryl boronic acids. The presence of the strongly electron-withdrawing nitro group (


) at the meta-position significantly increases the Lewis acidity of the boron center. While this can enhance reactivity in transmetalation steps of Suzuki-Miyaura couplings, it simultaneously renders the C-B bond susceptible to:
  • Protodeboronation: Accelerated under basic aqueous conditions (common in coupling reactions).

  • Oxidative Degradation: Increased susceptibility to atmospheric oxidation.

  • Purification Difficulties: High polarity and "greasiness" from the dimethylamide group can cause streaking on silica gel, complicating isolation.

This guide outlines three distinct protection strategies—Pinacol Esters , MIDA Boronates , and Potassium Trifluoroborates —tailored to mitigate these specific failure modes.

Strategic Selection Guide

The choice of protecting group (PG) is dictated by the downstream application. Use the following decision logic to select the optimal protocol.

PG_Selection Start Start: [3-(Dimethylcarbamoyl)-5-nitrophenyl]boronic acid Decision1 Primary Constraint? Start->Decision1 Path_Purification Need to purify via standard Flash Chromatography? Decision1->Path_Purification Immediate Use Path_Storage Long-term benchtop storage (>6 months)? Decision1->Path_Storage Stability Path_Iterative Iterative Cross-Coupling (Slow Release)? Decision1->Path_Iterative Complex Synthesis Pinacol Protocol A: Pinacol Ester (Lipophilic, Silica Stable) Path_Purification->Pinacol Trifluoro Protocol C: K-Trifluoroborate (Air Stable Solid, Precipitates) Path_Storage->Trifluoro MIDA Protocol B: MIDA Boronate (Amphoteric, Slow Release) Path_Iterative->MIDA

Figure 1: Decision matrix for selecting boronic acid protecting groups based on experimental requirements.

Detailed Experimental Protocols

Protocol A: Synthesis of Pinacol Boronate Ester

Best for: Standard Suzuki couplings, flash chromatography purification.

Mechanism: The formation of the cyclic boronate ester is thermodynamically driven by the removal of water. For this electron-deficient substrate, the pinacol ester reduces the Lewis acidity slightly, preventing non-specific binding to silica gel.

Reagents:

  • [3-(Dimethylcarbamoyl)-5-nitrophenyl]boronic acid (1.0 equiv)

  • Pinacol (1.1 equiv)

  • Magnesium Sulfate (

    
    , anhydrous)
    
  • Dichloromethane (DCM) or Toluene

Procedure:

  • Dissolution: Charge a round-bottom flask with the boronic acid (10 mmol) and pinacol (11 mmol). Add DCM (50 mL).

  • Dehydration: Add anhydrous

    
     (2.0 g) to the stirring solution. The drying agent acts as a water scavenger to drive the equilibrium forward.
    
    • Note: For stubborn substrates, refluxing in Toluene with a Dean-Stark trap is an alternative, but the mild DCM/

      
       method is preferred to preserve the nitro group.
      
  • Reaction: Stir at Room Temperature (RT) for 12–24 hours. Monitor by TLC (the ester is usually less polar than the free acid).

  • Work-up: Filter off the

    
     through a celite pad. Rinse with DCM.
    
  • Isolation: Concentrate the filtrate in vacuo. The resulting oil or solid can often be recrystallized from Hexanes/EtOAc or purified via flash chromatography (0-5% MeOH in DCM).

Validation Data:

  • 
     NMR:  Shift from ~28 ppm (free acid) to ~30-31 ppm (broad singlet, ester).
    
Protocol B: Synthesis of MIDA Boronate

Best for: Iterative synthesis, controlled release, and handling "damp" substrates.

Mechanism: N-Methyliminodiacetic acid (MIDA) forms a sp3-hybridized boron complex. This "cages" the boron, filling its empty p-orbital and rendering it unreactive to transmetalation until hydrolyzed. This is critical for the nitro-substituted ring to prevent premature protodeboronation.

Reagents:

  • [3-(Dimethylcarbamoyl)-5-nitrophenyl]boronic acid (1.0 equiv)

  • N-Methyliminodiacetic acid (MIDA) (1.2 equiv)

  • Toluene / DMSO (10:1 mixture)

Procedure:

  • Setup: Equip a flask with a Dean-Stark trap and reflux condenser.

  • Combination: Add boronic acid (10 mmol) and MIDA (12 mmol) to the Toluene/DMSO mixture (60 mL Toluene / 6 mL DMSO). The DMSO helps solubilize the polar MIDA.

  • Reflux: Heat to reflux with vigorous stirring. Water generated by the condensation is removed azeotropically via the Dean-Stark trap.

  • Duration: Reflux for 12–16 hours.

  • Work-up: Cool to RT. The MIDA boronate often precipitates directly or upon concentration.

  • Purification: If oil remains, dissolve in minimal Acetone and precipitate by slow addition of Diethyl Ether.

    • Critical Step: Ensure complete removal of DMSO, as it can interfere with subsequent couplings.

Validation Data:

  • 
     NMR:  Distinct upfield shift to ~10-12 ppm (sharp singlet), indicating sp3 hybridization.
    
Protocol C: Synthesis of Potassium Trifluoroborate

Best for: Long-term storage, air stability, and avoiding chromatography.

Mechanism: Conversion to the trifluoroborate salt (


) saturates the coordination sphere of boron, making it monomeric and resistant to oxidation. These salts are solids that are generally insoluble in non-polar organic solvents, facilitating easy purification.

Reagents:

  • [3-(Dimethylcarbamoyl)-5-nitrophenyl]boronic acid (1.0 equiv)

  • Potassium Bifluoride (

    
    ) (3.0 equiv) — Caution: Corrosive/Toxic[1]
    
  • Methanol / Water (3:1)

Procedure:

  • Solubilization: Dissolve the boronic acid (10 mmol) in Methanol (20 mL).

  • Addition: Prepare a saturated solution of

    
     (30 mmol) in Water (~10 mL). Add this dropwise to the boronic acid solution.
    
  • Reaction: Stir at RT for 2–4 hours. A white precipitate typically forms.

  • Concentration: Remove Methanol in vacuo.

  • Drying: The remaining aqueous slurry can be filtered, or if no solid forms, evaporated to dryness.

  • Extraction: Extract the solid residue with hot Acetone (the inorganic salts

    
     remain insoluble; the product dissolves).
    
  • Precipitation: Filter the hot Acetone solution and add Diethyl Ether or Hexanes to precipitate the pure potassium trifluoroborate salt.

Validation Data:

  • 
     NMR:  Diagnostic signal at ~ -140 ppm (quartet, 
    
    
    
    ).

Comparative Data Summary

FeatureFree Boronic AcidPinacol EsterMIDA BoronateK-Trifluoroborate
Atom Hybridization sp2 (Lewis Acidic)sp2 (Lewis Acidic)sp3 (Coordinatively Saturated)sp3 (Coordinatively Saturated)
Air Stability Moderate (Oxidizes)HighVery HighExcellent
Chromatography Difficult (Streaks)ExcellentGoodNot Compatible (Silica)
Reactivity High (Direct Coupling)High (Direct Coupling)Latent (Requires Hydrolysis)Latent (Requires Hydrolysis)
Storage (25°C) < 1 Month> 1 Year> 2 YearsIndefinite

References

  • General Stability of Boronic Acids & Esters

    • Structure, Properties, and Preparation Of Boronic Acid Derivatives.[2][3][4] Wiley-VCH.

  • MIDA Boronate Protocols

    • A Mild and Simple Method for Making MIDA Boron
  • Trifluoroborate Synthesis

    • Conversion of Arylboronic Acids into Potassium Aryltrifluoroborates.[3] J. Org.[3][5] Chem. (ACS Publications).

  • Pinacol Ester Synthesis

    • Direct Synthesis of Arylboronic Pinacol Esters from Arylamines. Royal Society of Chemistry (2014).
  • Electron-Deficient Boronic Acid Challenges

    • Substituent Effects and pH Profiles for Stability Constants of Arylboronic Acid Diol Esters. J. Org.[3][5] Chem. (2013).

Sources

Process Development & Scale-Up: [3-(Dimethylcarbamoyl)-5-nitrophenyl]boronic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This Application Note details the robust, scalable synthesis of [3-(Dimethylcarbamoyl)-5-nitrophenyl]boronic acid (Target 4 ). This scaffold is a critical intermediate in medicinal chemistry, particularly for Suzuki-Miyaura cross-couplings in the synthesis of kinase inhibitors where the nitro group serves as a masked aniline and the amide functions as a directing group.

The Challenge: The simultaneous presence of a nitro group (redox-sensitive, potential explosive hazard) and a boronic acid (difficult purification, susceptible to protodeboronation) necessitates a route that avoids harsh organolithium reagents and standard silica chromatography.

The Solution: A three-stage protocol utilizing Miyaura Borylation followed by a Diethanolamine (DEA) crystallization strategy . This method ensures >98% purity without chromatographic separation, satisfying GMP requirements for impurity control.

Strategic Route Analysis

Retrosynthetic Logic

We bypass the traditional lithiation/borylation route due to the incompatibility of organolithiums with the nitro group. Instead, we employ a Palladium-catalyzed Miyaura borylation.

  • Step 1 (Scaffold Setup): Conversion of 3-bromo-5-nitrobenzoic acid to the dimethylamide.

  • Step 2 (Catalysis): Pd-catalyzed borylation using Bis(pinacolato)diboron (

    
    ).[1]
    
  • Step 3 (Purification & Hydrolysis): Formation of the crystalline DEA adduct to purge Palladium and organic impurities, followed by mild acidic hydrolysis.

Process Workflow Diagram

SynthesisWorkflow Start Starting Material: 3-Bromo-5-nitrobenzoic acid Step1 Step 1: Amide Coupling (SOCl2 / HNMe2) Start->Step1 Activation Inter1 Intermediate 1: 3-Bromo-N,N-dimethyl-5-nitrobenzamide Step1->Inter1 95% Yield Step2 Step 2: Miyaura Borylation (Pd(dppf)Cl2, B2Pin2, KOAc) *Exotherm Control* Inter1->Step2 Pd Catalysis Inter2 Intermediate 2: Pinacol Boronate Ester Step2->Inter2 In situ Step3 Step 3: DEA Complexation (Diethanolamine in EtOAc) Inter2->Step3 Transesterification Inter3 Intermediate 3: Crystalline DEA Adduct (Purification Point) Step3->Inter3 Precipitation Step4 Step 4: Hydrolysis (aq. HCl / MTBE) Inter3->Step4 Deprotection Final Target Product: [3-(Dimethylcarbamoyl)-5-nitrophenyl] boronic acid Step4->Final Isolation

Figure 1: Synthetic workflow emphasizing the DEA adduct as the critical control point for purity.

Detailed Experimental Protocols

Protocol A: Synthesis of 3-Bromo-N,N-dimethyl-5-nitrobenzamide

Rationale: Acid chlorides are preferred over peptide coupling agents (EDC/HATU) for scale-up due to cost and ease of byproduct removal (gaseous HCl/SO2).

Reagents:

  • 3-Bromo-5-nitrobenzoic acid (1.0 equiv)

  • Thionyl Chloride (

    
    ) (1.5 equiv)
    
  • Dimethylamine (2.0 M in THF or aqueous 40%) (3.0 equiv)

  • Dichloromethane (DCM) (10 vol)

  • Catalytic DMF (0.05 equiv)

Procedure:

  • Activation: Charge 3-bromo-5-nitrobenzoic acid and DCM into a reactor. Add catalytic DMF.

  • Chlorination: Add

    
     dropwise at 20-25°C. Heat to reflux (40°C) for 3 hours until gas evolution ceases.
    
    • IPC (In-Process Control): Quench aliquot with MeOH; check for Methyl ester by HPLC.

  • Concentration: Distill off excess

    
     and DCM; redissolve residue in fresh DCM.
    
  • Amidation: Cool solution to 0-5°C. Add Dimethylamine solution slowly, maintaining internal temperature <10°C (Exothermic).

  • Workup: Wash with 1N HCl (removes excess amine) and sat.

    
    . Dry organic layer (
    
    
    
    ) and concentrate.[2]
  • Yield: Expect 92-96% as a pale yellow solid.

Protocol B: Scale-Up Miyaura Borylation

Safety Critical: Nitro-aromatics are energetic. The reaction involves Palladium and heat. DSC (Differential Scanning Calorimetry) data must be acquired for the reaction mixture before scaling above 100g. Ensure the onset of decomposition is >50°C above the reaction temperature (80°C).

Reagents:

  • Aryl Bromide (from Protocol A) (1.0 equiv)

  • Bis(pinacolato)diboron (

    
    ) (1.1 equiv)
    
  • 
     (0.02 equiv / 2 mol%)
    
  • Potassium Acetate (KOAc) (3.0 equiv) - Must be anhydrous.

  • 1,4-Dioxane (10 vol) - Degassed.

Procedure:

  • Inertion: Charge reactor with Aryl Bromide,

    
    , and KOAc. Purge with 
    
    
    
    x 3.
  • Solvent: Add degassed 1,4-Dioxane. Agitate.

  • Catalyst: Add Pd catalyst under positive

    
     flow.
    
  • Reaction: Heat to 80-85°C. Monitor by HPLC (Target conversion >98%).

    • Note: Reaction usually completes in 4-6 hours. Extended heating causes protodeboronation (loss of BPin).

  • Filtration: Cool to 25°C. Filter through a Celite pad to remove inorganic salts and bulk Pd. Wash cake with EtOAc.

  • Scavenging (Optional but Recommended): Treat filtrate with a thiol-based silica scavenger (e.g., SiliaMetS® Thiol) to reduce Pd content to <50 ppm.

Purification Strategy: The DEA Adduct (Self-Validating System)

Direct hydrolysis of the crude Pinacol ester often yields a "greasy" solid contaminated with pinacol and des-bromo byproducts. The Diethanolamine (DEA) method is superior because the DEA-boronate adduct crystallizes, rejecting impurities in the mother liquor.

Protocol C: Formation of DEA Adduct
  • Dissolution: Dissolve the crude Pinacol ester (from Protocol B) in Ethyl Acetate (5 vol) or Ether.

  • Complexation: Add Diethanolamine (1.05 equiv) dissolved in minimal warm EtOAc/EtOH.

  • Precipitation: Stir at room temperature. The DEA adduct will precipitate as a white/off-white solid within 1-2 hours.

  • Filtration: Filter the solid. Wash copiously with cold EtOAc.

    • Purification Logic: Pinacol, des-bromo impurities, and soluble Pd species remain in the filtrate.

  • Drying: Vacuum dry. This intermediate is indefinitely stable and can be stored.

Protocol D: Hydrolysis to Free Boronic Acid
  • Suspension: Suspend the DEA adduct in MTBE (Methyl tert-butyl ether) and water (1:1 ratio).

  • Acidification: Add 1N HCl slowly while stirring until the aqueous layer pH reaches ~1-2. The DEA adduct dissociates; the DEA stays in the water (as hydrochloride salt), and the boronic acid partitions into MTBE.

  • Extraction: Separate layers. Extract aqueous layer 2x with MTBE.

  • Isolation: Dry combined organics (

    
    ) and concentrate under reduced pressure.
    
    • Caution: Do not heat excessively during concentration to prevent dehydration to the boroxine (anhydride trimer).

  • Final Product: Obtain [3-(Dimethylcarbamoyl)-5-nitrophenyl]boronic acid as a white powder.

Analytical Specifications & Troubleshooting

Specification Table
ParameterAcceptance CriteriaMethod
Appearance White to off-white powderVisual
Purity (HPLC) > 98.0% areaC18, ACN/Water/TFA
Pd Content < 20 ppmICP-MS
Identity Conforms to Structure1H NMR, 11B NMR
Boroxine Content Report Value (Equilibrium)1H NMR
Troubleshooting Guide
IssueRoot CauseCorrective Action
Low Conversion (Step 2) Oxygen poisoning of PdEnsure rigorous degassing. Increase catalyst load to 3 mol%.
Protodeboronation (Step 2) Overheating or wet KOAcCheck KOAc dryness (hygroscopic). Limit temp to 80°C.
No Precipitation (Step 3) Solvent too polar or excess alcoholUse pure EtOAc or add Hexanes as anti-solvent.
"Oily" Final Product Dehydration to BoroxineThis is normal.[3] Add small amount of water to equilibrate back to acid, or store as is (boroxines are active in Suzuki).

Safety & Hazard Analysis (Graphviz)

The following decision tree outlines the critical safety gates for the scale-up of nitro-aromatics.

SafetyLogic Start Scale-Up Assessment Check1 Nitro Group Present? Start->Check1 Check2 DSC Analysis (Exotherm Onset) Check1->Check2 Yes Decision1 Onset < 100°C? Check2->Decision1 Action1 STOP: Redesign Process (Risk of Runaway) Decision1->Action1 Yes Action2 Proceed with Active Cooling & Dosing Control Decision1->Action2 No (Safe Window)

Figure 2: Safety decision tree for thermal hazards associated with nitro-aromatics.

References

  • Miyaura Borylation of Nitroarenes

    • Ishiyama, T., Murata, M., & Miyaura, N. (1995). Palladium(0)-catalyzed cross-coupling reaction of alkoxydiboron with haloarenes: a direct procedure for arylboronic esters. The Journal of Organic Chemistry, 60(23), 7508-7510. Link

  • Purification via DEA Adducts (The "AstraZeneca Method")

    • Collier, P. N., et al. (2020).[4] Diethanolamine Boronic Esters: Development of a Simple and Standard Process for Boronic Ester Synthesis. Organic Process Research & Development, 24(9), 1622–1628. Link

  • Safety of Nitro Compounds in Catalysis

    • Sperry, J. B., et al. (2021). Safety Evaluation of the Suzuki–Miyaura Coupling of Nitroarenes. Organic Process Research & Development. Link (Generalized reference for nitro-safety).

  • Hydrolysis of Pinacol Esters

    • Yuen, A. K. L., & Hutton, C. A. (2005). A Method for the Deprotection of Alkylpinacolyl Boronate Esters.[5] Tetrahedron Letters, 46(46), 7899-7903. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Stability & Handling of [3-(Dimethylcarbamoyl)-5-nitrophenyl]boronic acid

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: 3-DCNP-BA-STAB Status: Active Guide Department: Chemical Stability & Reaction Optimization Subject: Stabilization, Storage, and Troubleshooting of Electron-Deficient Aryl Boronic Acids

Executive Summary

You are encountering stability issues with [3-(Dimethylcarbamoyl)-5-nitrophenyl]boronic acid . This molecule presents a specific stability paradox common to electron-deficient aryl boronic acids. While the electron-withdrawing nitro (


) and carbamoyl (

) groups render the Carbon-Boron (C-B) bond relatively resistant to oxidative degradation (compared to electron-rich alkyl boronates), they significantly increase susceptibility to base-catalyzed protodeboronation and hydrolytic instability .

This guide provides the mechanistic root cause, diagnostic protocols for purity verification (NMR), and step-by-step derivatization methods to lock the molecule into a stable state for long-term storage.

Part 1: The Stability Paradox (Root Cause Analysis)

To solve the instability, one must understand the failure mode. The instability of this specific boronic acid is driven by two competing mechanisms:

  • The Boroxine Equilibrium (Dehydration): Boronic acids exist in a reversible equilibrium with their cyclic trimer anhydrides (boroxines). This is not degradation; it is a physical state change driven by the removal of water.

    • Symptom:[1][2][3][4][5][6] Inconsistent melting points and "messy" NMR spectra.[4]

    • Impact: Stoichiometric errors in cross-coupling reactions.

  • Base-Catalyzed Protodeboronation (Degradation): The nitro group at the 5-position is strongly electron-withdrawing. This pulls electron density away from the aromatic ring, making the carbon attached to the boron highly electrophilic. Under basic conditions (pH > 7) or in the presence of metal catalysts, the C-B bond cleaves, replacing the boron with a proton.

    • Symptom:[1][2][3][4][5][6] Low yields in Suzuki couplings; formation of the de-borylated byproduct (3-nitro-N,N-dimethylbenzamide).

Visualizing the Pathway

StabilityPathways cluster_legend Mechanism Key Acid Boronic Acid (Active Reagent) Boroxine Boroxine Trimer (Dehydrated Form) Acid->Boroxine - H2O (Reversible) Boronate Boronate Anion (Base Activated) Acid->Boronate + OH- (Base) Product Protodeboronated Byproduct (Dead End) Boronate->Product C-B Bond Cleavage key1 Green: Physical Equilibrium (Fixable) key2 Red: Chemical Degradation (Irreversible)

Figure 1: The dual pathways of boronic acid instability.[7] The Boroxine pathway is reversible; the Protodeboronation pathway is destructive.

Part 2: Diagnostic Troubleshooting (QC & NMR)

Q: My


 NMR shows a complex mixture of peaks. Is my compound decomposed? 

A: Likely not. You are observing the Boroxine-Acid Equilibrium .[1][5] In non-polar solvents (like


), boronic acids partially dehydrate into boroxines. This results in two or more sets of peaks for the aromatic protons, making integration impossible.
The Fix: NMR Standardization Protocol

Do not run this compound in pure


. Use one of the following solvent systems to force the equilibrium to a single species:
MethodSolvent SystemMechanismResult
A (Recommended)

-DMSO + 1 drop

HydrolysisForces 100% conversion to monomeric Boronic Acid.
B (Alternative)

(Methanol-d4)
SolvolysisConverts species to the dimethyl boronate ester (

).
C (Basic)

+ 2 drops NaOD
IonizationConverts to the boronate anion (

). Note: Do not store; run immediately to avoid degradation.

Part 3: Stabilization Protocols (Derivatization)

If you require long-term storage (>1 month) or precise stoichiometry, you must convert the free acid into a protected derivative. We recommend two pathways: MIDA Boronates (for infinite shelf life) or Potassium Trifluoroborates (for robust reactivity).

Protocol A: Conversion to MIDA Boronate (The "Gold Standard")

Best for: Long-term storage, chromatography purification, and slow-release cross-coupling.

Mechanism: The N-methyliminodiacetic acid (MIDA) ligand forms a rigid cage around the boron atom, hybridizing it to


. This shuts down the empty p-orbital, rendering the C-B bond immune to protodeboronation.

Step-by-Step Procedure:

  • Reagents: Combine [3-(Dimethylcarbamoyl)-5-nitrophenyl]boronic acid (1.0 equiv) with MIDA anhydride (1.5 equiv). Note: Using MIDA anhydride is superior to MIDA acid as it avoids harsh Dean-Stark reflux conditions.

  • Solvent: Dissolve in THF or MeCN (0.5 M concentration).

  • Reaction: Heat to 60°C for 4–12 hours. Monitor by TLC (MIDA boronates are silica stable).

  • Workup:

    • Concentrate the solvent.[8]

    • Redissolve in a minimum amount of Acetone.

    • Slowly add Diethyl Ether or Hexanes to precipitate the MIDA boronate.

  • Filtration: Collect the solid. It is now stable to air, water, and silica gel chromatography.

Protocol B: Conversion to Potassium Trifluoroborate ( )

Best for: Direct use in aqueous coupling conditions and handling in air.

Mechanism:


 converts the boronic acid to a trifluoroborate salt, which is oxidatively stable and easily weighed.

Step-by-Step Procedure:

  • Dissolution: Dissolve the boronic acid (1.0 equiv) in Methanol (3 mL/mmol).

  • Addition: Add saturated aqueous

    
      (Potassium Bifluoride) (3.5 equiv) dropwise at 0°C.
    
    • Warning:

      
       etches glass slowly; use plasticware if possible or work quickly.
      
  • Reaction: Stir at Room Temperature for 2 hours. A white precipitate (

    
    ) usually forms.
    
  • Workup:

    • Concentrate to remove Methanol.

    • Dry the residue under high vacuum to remove water.

    • Extract the solid with hot Acetone or Acetonitrile (the inorganic salts remain undissolved).

    • Filter and concentrate the filtrate.[3]

    • Precipitate with Ether to obtain the pure salt.

Part 4: Reaction Optimization (Suzuki-Miyaura Coupling)

Q: My yields are low (30-50%) when using the free acid. How do I improve this?

A: The electron-deficient nature of your substrate causes rapid protodeboronation before the transmetalation step can occur. You must slow down the base-mediated destruction of the boron.

Optimization Matrix:

ParameterStandard Condition (Avoid)Optimized Condition (Use) Why?
Base

,

,


,

, or

(anhydrous)
Strong aqueous bases accelerate C-B cleavage. Fluoride bases promote transmetalation without high pH.
Solvent DMF/Water, Dioxane/WaterAnhydrous Toluene or THF Water is the proton source for protodeboronation. Eliminate it.
Catalyst


or Buchwald Precatalysts (e.g., XPhos Pd G2)
Faster oxidative addition/transmetalation competes favorably against degradation.
Additive None

(10-20 mol%)
The "Copper Effect" can facilitate transmetalation of electron-poor boronates.
Decision Logic for Stabilization

OptimizationLogic Start Start: Unstable Boronic Acid StorageQ Is long-term storage (>1 month) required? Start->StorageQ ReactionQ Is the coupling reaction aqueous? StorageQ->ReactionQ No MIDA Convert to MIDA Boronate (Protocol A) StorageQ->MIDA Yes BF3K Convert to Potassium Trifluoroborate (Protocol B) ReactionQ->BF3K Yes (Aqueous) Anhydrous Use Anhydrous Suzuki Conditions (CsF base, Dry Toluene) ReactionQ->Anhydrous No (Dry)

Figure 2: Decision tree for selecting the correct stabilization or reaction strategy.

References

  • Boronic Acid Stability & Protodeboron

    • Cox, P. A., et al. (2017).[7] "Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited." Journal of the American Chemical Society.

    • Insight: Establishes that electron-deficient aryl boronic acids are highly susceptible to base-catalyzed degradation.[7]

  • MIDA Boron

    • Gillis, E. P., & Burke, M. D. (2007). "A Simple and Modular Strategy for Small Molecule Synthesis: Iterative Suzuki-Miyaura Coupling of MIDA Boronates." Journal of the American Chemical Society.
    • Insight: The foundational text on using MIDA ligands to switch off boronic acid reactivity for storage and purific
  • Potassium Trifluorobor

    • Molander, G. A., & Bio, M. M. (2002).
    • Insight: Defines the protocol for converting unstable acids into robust trifluorobor
  • Boroxine Equilibrium

    • IUPAC Technical Report. (2009).[9] "Boronic Acids: Equilibrium and Structure."

    • Insight: Explains the stoichiometry of the dehydration trimeriz
    • (General Reference)

Sources

Technical Support Center: Optimization of [3-(Dimethylcarbamoyl)-5-nitrophenyl]boronic acid Couplings

Author: BenchChem Technical Support Team. Date: February 2026

Reagent Focus: [3-(Dimethylcarbamoyl)-5-nitrophenyl]boronic acid CAS: N/A (Derivative of 3-Nitrophenylboronic acid family) Primary Challenge: Electron-Deficient Nucleophile Instability

Introduction: The "Electron-Poor" Paradox

Welcome to the technical support guide for handling highly electron-deficient boronic acids. The molecule features two potent electron-withdrawing groups (EWGs): a nitro group (


)  and a dimethylamide (

)
.

While Suzuki coupling is generally robust, this specific substrate presents a paradox: the very groups that make the final product biologically interesting (EWGs) destabilize the boronic acid starting material. In basic media, this reagent is prone to rapid protodeboronation , effectively destroying your nucleophile before it can enter the catalytic cycle.

This guide moves beyond standard "add base and heat" protocols, focusing on the mechanistic suppression of side reactions.

Critical Troubleshooting Modules

Module A: The "Silent Killer" — Protodeboronation

Symptom: Low yield of product, high recovery of 3-nitro-N,N-dimethylbenzamide (the de-boronated byproduct), and excess unreacted aryl halide.

The Mechanism: Unlike electron-rich boronic acids (which are stable), electron-poor variants undergo rapid C-B bond cleavage in the presence of base and protons. The EWGs stabilize the transient aryl anion developing at the ipso-carbon, dramatically accelerating hydrolysis.

Protodeboronation BoronicAcid Boronic Acid (Ar-B(OH)2) Boronate Boronate Anion [Ar-B(OH)3]- BoronicAcid->Boronate Activation Base Base (OH-) Base->Boronate Transition Transition State (Stabilized by -NO2) Boronate->Transition C-B Cleavage Product Protodeboronated Byproduct (Ar-H) + Boric Acid Transition->Product Protonation (from H2O/Solvent)

Figure 1: Mechanism of Base-Catalyzed Protodeboronation in Electron-Deficient Systems.

Corrective Actions:

  • Switch to Anhydrous Conditions: Aqueous bases (e.g.,

    
     in water/ethanol) provide an infinite proton source. Use anhydrous bases like 
    
    
    
    or
    
    
    in dry dioxane or toluene.
  • "Slow-Release" Strategy: If solubility requires water, use a biphasic system with a phase transfer catalyst, or add the boronic acid slowly to the reaction mixture (syringe pump) to ensure it reacts with Pd immediately rather than sitting in the base.

  • Stoichiometry: Increase the boronic acid equivalents to 1.5–2.0 equiv. to account for inevitable decomposition.

Module B: Oxidative Homocoupling

Symptom: Formation of symmetrical biaryl species (Ar-Ar) instead of the cross-coupled product.

The Cause: Oxygen promotes the oxidation of the boronic acid or the formation of peroxo-palladium species, leading to homodimerization. This is exacerbated by the slow transmetallation typical of electron-poor boronic acids.

Corrective Actions:

  • Rigorous Degassing: Sparging with argon is often insufficient. Use the Freeze-Pump-Thaw method (3 cycles) for the solvent before adding the catalyst.

  • Catalyst Pre-activation: Mix the catalyst and aryl halide first, then add the boronic acid and base. This minimizes the time the boronate spends in solution without an electrophile.

Module C: Nitro Group Interference

Symptom: Formation of aniline derivatives (reduction) or catalyst death (poisoning).

The Cause:

  • Reduction:

    
     + hydride sources (e.g., alcohols like isopropanol or ethanol) can reduce 
    
    
    
    to
    
    
    .
  • Poisoning: Nitro groups can coordinate to Pd, acting as a "dummy ligand" and slowing the cycle.

Corrective Actions:

  • Solvent Selection: Avoid primary/secondary alcohols. Use THF , Dioxane , Toluene , or DMF .

  • High-Activity Catalysts: Use bulky, electron-rich phosphine ligands (e.g., SPhos , XPhos , or

    
     ). These ligands bind tightly to Pd, preventing nitro-coordination and accelerating the oxidative addition/reductive elimination steps.
    

Optimized Experimental Protocol

This protocol is designed specifically to mitigate protodeboronation of [3-(Dimethylcarbamoyl)-5-nitrophenyl]boronic acid.

Reagents:

  • Aryl Halide (1.0 equiv)

  • Boronic Acid (1.5 equiv)

  • Catalyst:

    
     (3-5 mol%) or 
    
    
    
    + XPhos.
  • Base: Anhydrous

    
     (3.0 equiv)
    
  • Solvent: Anhydrous 1,4-Dioxane (0.1 M concentration)

Step-by-Step Workflow:

  • Preparation: Dry a reaction vial/flask in an oven (>120°C) for 1 hour. Cool under a stream of Argon.

  • Solids: Charge the flask with the Aryl Halide, Boronic Acid, Base (

    
    ), and Catalyst.
    
    • Note: If the aryl halide is a liquid, add it with the solvent.

  • Degassing: Cap the flask. Evacuate and backfill with Argon (3x).

  • Solvent Addition: Add anhydrous 1,4-Dioxane via syringe.

  • Thermal Cycle: Heat to 80–90°C.

    • Do not overheat: Temperatures >100°C significantly accelerate C-B bond cleavage.

  • Monitoring: Check by LCMS at 1 hour.

    • Checkpoint: If Boronic Acid is consumed but Aryl Halide remains, add a second portion of Boronic Acid (0.5 equiv).

Diagnostic Decision Tree

Use this logic flow to troubleshoot failed reactions.

Troubleshooting Start Reaction Failed/Low Yield CheckByproduct Analyze Byproducts (LCMS/NMR) Start->CheckByproduct DeBoron Major Product: 3-nitro-N,N-dimethylbenzamide (Protodeboronation) CheckByproduct->DeBoron Homo Major Product: Biaryl Dimer (Homocoupling) CheckByproduct->Homo NoRxn No Reaction / SM Recovered CheckByproduct->NoRxn Sol1 Fix: Switch to Anhydrous K3PO4/Dioxane. Lower Temp to 80C. DeBoron->Sol1 Sol2 Fix: Freeze-Pump-Thaw. Check Argon Quality. Homo->Sol2 Sol3 Fix: Change Catalyst (Try XPhos-Pd-G3). Check for Poisoning. NoRxn->Sol3

Figure 2: Troubleshooting Logic Flow for Electron-Deficient Boronic Acids.

Frequently Asked Questions (FAQ)

Q: Can I use Suzuki-Miyaura conditions with aqueous Sodium Carbonate (


)? 
A: Avoid if possible.  The high pH and presence of water will cause rapid protodeboronation of your nitro-substituted boronic acid. If you must use water for solubility, use a milder base like 

or

and minimize the water:solvent ratio (e.g., 9:1 Dioxane:Water).

Q: Why is my boronic acid turning into a phenol (Ar-OH)? A: This is oxidative deboronation. It typically happens if hydrogen peroxide is used (rare in Suzuki) or if the reaction mixture is exposed to air for long periods in the presence of base. Ensure the reaction is under inert atmosphere.

Q: My LCMS shows a mass corresponding to the amine (


) instead of the nitro group. Why? 
A:  You likely used an alcohol solvent (MeOH, EtOH, iPrOH). In the presence of Pd, alcohols can act as hydride donors (transfer hydrogenation), reducing the nitro group. Switch to a non-protic solvent like Toluene or DMF.

References

  • Cox, P. A., et al. (2017). "Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion." Journal of the American Chemical Society, 139(37), 13156–13165. Link

  • Kinzel, T., et al. (2010). "A New Palladium Precatalyst Allows for the Efficient Synthesis of Five-Membered Heterocycles and Highly Hindered Biaryls." Journal of the American Chemical Society, 132(40), 14073–14075. Link

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). "Selection of Boron Reagents for Suzuki–Miyaura Coupling." Chemical Society Reviews, 43(1), 412-443. Link

  • Martin, R., & Buchwald, S. L. (2008). "Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions of Aryl Halides with Arylboronic Acids." Accounts of Chemical Research, 41(11), 1461–1473. Link

Technical Support Center: [3-(Dimethylcarbamoyl)-5-nitrophenyl]boronic acid

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: #NO2-AMIDE-BORON-LOW-YIELD Status: Open Severity: High (Reagent Instability)

Executive Summary: The "Push-Pull" Instability

You are experiencing low yields with [3-(Dimethylcarbamoyl)-5-nitrophenyl]boronic acid . This is a classic, albeit frustrating, problem inherent to highly electron-deficient arylboronic acids.

The Root Cause: The combination of the Nitro group (


)  and the Dimethylamide group (

)
creates a severely electron-deficient aromatic ring. While these groups are necessary for your target pharmacophore, they destabilize the Carbon-Boron (C-B) bond.[1]

Under standard Suzuki-Miyaura conditions (aqueous base), this molecule undergoes rapid protodeboronation .[1] The base attacks the boron to form a boronate "ate" complex.[1] The electron-withdrawing groups (EWGs) then stabilize the formation of a transient carbanion, accelerating the cleavage of the C-B bond and replacing it with a proton (yielding the byproduct N,N-dimethyl-3-nitrobenzamide).

Your yield is likely low not because the coupling is slow, but because your reagent is decomposing faster than it can react. [1]

Diagnostic Hub: Identify Your Failure Mode

Before changing your protocol, confirm the failure mode by analyzing your crude reaction mixture (LCMS/NMR).[1]

Observation (LCMS/NMR)DiagnosisRecommended Module
Major Peak: Des-boron species (Ar-H)Protodeboronation. The C-B bond is hydrolyzing before transmetallation.Go to Module A
Major Peak: Homocoupling (Ar-Ar)Oxidative Homocoupling. Oxygen is present, or the catalyst is too slow.[1]Go to Module B
Major Peak: Unreacted HalideCatalyst Poisoning / Inactive Cycle. The nitro group may be coordinating to Pd, or the oxidative addition is stalled.[1]Go to Module B
Observation: Reagent turns to oil/slimeDehydration/Polymerization. Boronic acid is forming boroxines or degrading on silica.[1]Go to Module C

Module A: Solving Protodeboronation (The Primary Fix)

The Mechanism of Failure

The presence of the Nitro group makes the ipso-carbon highly electrophilic. When a base (OH⁻) attacks the boron, the C-B bond breaks because the resulting negative charge on the ring is perfectly stabilized by the


 and 

groups.

Protodeboronation BoronicAcid Boronic Acid (Ar-B(OH)2) AteComplex Boronate 'Ate' Complex [Ar-B(OH)3]- BoronicAcid->AteComplex + Base Base Base (OH-) Base->AteComplex Carbanion Stabilized Carbanion [Ar]- AteComplex->Carbanion Slow Step (Accelerated by NO2) Product Decomposed Product (Ar-H) + B(OH)3 Carbanion->Product + H2O

Figure 1: The pathway of destruction.[2] The Nitro group stabilizes the [Ar]- intermediate, driving the reaction to the right.

Protocol 1: The "Anhydrous Fluoride" Method

Why: Fluoride (


) activates the boronic acid to form a trifluoroborate-like species (

) which is reactive towards Transmetallation but significantly more stable towards Protodeboronation than the hydroxy-boronate (

).
  • Solvent: Dioxane or Toluene (Strictly Anhydrous).[1]

  • Base: CsF (Cesium Fluoride) or Spray-dried KF (Potassium Fluoride).[1] Do not use Carbonates or Hydroxides. [1]

  • Catalyst: Pd(PPh3)4 or Pd(dppf)Cl2.[1]

  • Additives: None.

Protocol 2: The "Slow Release" Strategy (High Success Rate)

Why: If the free boronic acid concentration is low, the rate of cross-coupling (second order) can outcompete the rate of decomposition (pseudo-first order).

  • Convert to MIDA Boronate: If you can, convert your acid to a MIDA boronate .[1] These are stable to air and chromatography.[1]

  • Coupling Conditions:

    • Reagent: Ar-BMIDA (1.5 equiv).[1]

    • Catalyst: Pd(OAc)2 (2 mol%) + SPhos (4 mol%) or XPhos Pd G3 .[1]

    • Base: K3PO4 (3.0 equiv).[1]

    • Solvent: THF:Water (10:1).[1]

    • Temp: 60°C.

    • Mechanism: The MIDA hydrolyzes slowly, releasing the active boronic acid gradually.[1] The highly active SPhos/XPhos ligand grabs the acid immediately for coupling before it can decompose.[1]

Module B: Catalyst & Ligand Selection

If the boronic acid is surviving but not coupling, the Nitro group might be poisoning the catalyst (coordinating to Pd) or the Transmetallation is too slow.

Recommended Ligand: XPhos or SPhos Buchwald biaryl phosphine ligands are bulky and electron-rich.[1]

  • Bulk: Prevents the Nitro group from coordinating to the metal center.[1]

  • Electronics: Accelerates Oxidative Addition and, crucially, Transmetallation .[1]

Comparison of Conditions:

ParameterStandard (Avoid)Optimized (Use This)
Catalyst Pd(PPh3)4XPhos Pd G4 or Pd(dppf)Cl2
Base Na2CO3 / K2CO3CsF (Anhydrous) or K3PO4
Solvent DMF / Water1,4-Dioxane (Dry) or Toluene
Temp 80-100°C60-80°C (Lower temp reduces decomp.)

Module C: Purification & Handling

Issue: "I tried to purify the starting material on silica and recovered nothing." Cause: Boronic acids are Lewis acids.[1] They bind irreversibly to the silanols on silica gel, especially when electron-deficient.[1]

Correct Purification Protocol:

  • Avoid Silica Chromatography.

  • Recrystallization: Dissolve the crude boronic acid in minimal hot Acetonitrile or Water .[1] Cool slowly to 4°C.

  • Reverse Phase: If you must use chromatography, use a C18 column with Water/Acetonitrile (0.1% Formic Acid).[1]

  • Storage: Store at -20°C under Argon. Electron-deficient boronic acids auto-oxidize and dehydrate rapidly in air.[1]

Step-by-Step Protocol: The "Rescue" Coupling

Use this protocol if you have limited material and cannot afford another failure.

Reagents:

  • Aryl Halide (1.0 equiv)

  • [3-(Dimethylcarbamoyl)-5-nitrophenyl]boronic acid (1.5 equiv)

  • XPhos Pd G3 (0.05 equiv)

  • K3PO4 (Tribasic Potassium Phosphate) (3.0 equiv)

  • Solvent: THF (Anhydrous) + Water (degassed, strictly 2 drops per mmol to initiate cycle, or use 10:1 ratio if using MIDA).[1]

Procedure:

  • Dry: Flame-dry your reaction vial and stir bar. Cool under Argon.

  • Load Solids: Add Aryl Halide, Boronic Acid, XPhos Pd G3, and K3PO4.[1]

  • Purge: Evacuate and backfill with Argon (3 cycles).[1]

  • Solvent: Add anhydrous THF via syringe.

  • Activation: Add the controlled amount of degassed water.

  • Heat: Stir vigorously at 60°C . Monitor by LCMS at 1 hour.

    • Note: If starting material remains but boronic acid is gone, add another 0.5 equiv of boronic acid.[1]

FAQ

Q: Can I use the Pinacol Ester (Bpin) instead of the Acid? A: Yes, and you should. The Bpin ester is significantly less prone to protodeboronation during storage and handling.[1] However, during the reaction, the base will eventually hydrolyze it to the acid.[1] The MIDA boronate is superior for this specific nitro-substituted scaffold because it controls the release rate.

Q: My reaction turns black immediately. Is this bad? A: Not necessarily. Pd(0) precipitation (palladium black) indicates catalyst decomposition.[1] If this happens before conversion is complete, your ligand is not stabilizing the Pd well enough.[1] Switch to XPhos or SPhos , which stabilize Pd(0) effectively.[1]

Q: Why does the literature suggest Ag2O (Silver Oxide)? A: Silver salts facilitate transmetallation via a different mechanism (activating the halide rather than the boron). This can work for difficult substrates but is expensive and often unnecessary if you use the correct anhydrous fluoride conditions.[1]

References

  • Protodeboronation Mechanism

    • Cox, P. A., et al. (2017).[1][3] "Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion." Journal of the American Chemical Society, 139(37), 13156–13165.[1]

  • Instability of Electron-Deficient Boronic Acids

    • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014).[1] "Selection of boron reagents for Suzuki–Miyaura coupling." Chemical Society Reviews, 43(1), 412-443.[1]

  • MIDA Boronates (Slow Release Strategy)

    • Knapp, D. M., et al. (2010).[1] "Slow-Release of Unstable Boronic Acids Enables Efficient Cross-Coupling of Pyridyl and Other Challenging Boronic Acids."[1][4] Journal of the American Chemical Society, 132(40), 14092–14095.[1]

  • Anhydrous Fluoride Conditions

    • Knauber, T., et al. (2010).[1] "Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Aryl Halides with Arylboronic Acids in Anhydrous Solvents." Chemistry – A European Journal, 16(45), 13593-13598.[1]

Sources

Technical Support Center: Optimization of [3-(Dimethylcarbamoyl)-5-nitrophenyl]boronic Acid Couplings

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a high-level technical support resource designed for immediate application in a drug discovery setting. It synthesizes mechanistic organometallic chemistry with practical process optimization.

Executive Summary & Substrate Analysis

You are working with an electron-deficient aryl boronic acid . The presence of the electron-withdrawing nitro (-NO₂) and dimethylcarbamoyl (-CONMe₂) groups at the meta positions creates a specific electronic environment that destabilizes the C-B bond.

  • The Challenge: Electron-deficient boronic acids are highly susceptible to protodeboronation (hydrolytic cleavage of the C-B bond) under basic conditions, often faster than the transmetalation step in the catalytic cycle.

  • The Goal: To balance catalyst loading (Turnover Number - TON) against the rate of side-reactions. Simply adding more catalyst is not always the solution; stabilizing the boronate species is key.

Troubleshooting & Optimization (Q&A)

Q1: I am observing low yields (<40%) despite using 5 mol% Pd(PPh₃)₄. The starting material is consumed, but the major byproduct is the deboronated arene (nitro-benzamide derivative). Why?

Diagnosis: This is a classic "Transmetalation vs. Protodeboronation" competition. Technical Insight: The nitro group pulls electron density from the aromatic ring, making the ipso-carbon highly electrophilic. Under aqueous basic conditions, water/hydroxide attacks the boron, but instead of transmetalating to Palladium, the C-B bond cleaves, replacing boron with a proton. Pd(PPh₃)₄ is an older generation catalyst with slow oxidative addition/transmetalation kinetics for this specific substrate class.

Solution:

  • Switch Ligand System: Move to electron-rich, bulky ligands that accelerate transmetalation. Use Pd(dppf)Cl₂ or XPhos Pd G2 .

  • Modify the Base: Switch from strong hydroxide/carbonate bases to anhydrous or milder bases. Potassium Phosphate (K₃PO₄) or Cesium Fluoride (CsF) in dry solvents often suppresses protodeboronation.

Q2: How do I determine the optimal catalyst loading? I want to scale up but 5 mol% is too expensive.

Diagnosis: You need to determine the effective Turnover Number (TON). Protocol: Do not optimize loading until you have optimized the conditions (Solvent/Base). Once the reaction works at 5 mol%, perform a "staircase" decrement experiment:

  • Run parallel reactions at 5.0, 2.5, 1.0, and 0.5 mol%.

  • Critical Threshold: If yield drops sharply between 1.0% and 0.5%, your "Cliff" is likely around 0.75%. Set production loading to 1.2x the cliff value (e.g., 1.0 mol%) to ensure robustness.

Q3: My reaction turns black immediately, and conversion stops at 50%. Is this "Pd black" precipitation?

Diagnosis: Yes, catalyst decomposition (aggregation). Causality: The nitro group can coordinate to Pd, or the electron-deficient nature of the oxidative addition complex makes it unstable. If the phosphine ligands dissociate, Pd(0) aggregates into inactive nanoparticles (Pd black). Solution:

  • Increase Ligand/Metal Ratio: If using separate Pd and Ligand, use a 1:2 or 1:4 ratio (Pd:Ligand).

  • Use Pre-catalysts: Switch to Pd(dppf)Cl₂·DCM or Pd(dtbpf)Cl₂ . The bidentate ferrocene ligands are tightly bound and prevent aggregation better than monodentate PPh₃.

Experimental Protocols

Standard Optimized Protocol (Starting Point)

Valid for 100 mg to 5 g scale.

  • Vessel: Charge a reaction vial with a stir bar.

  • Reagents:

    • Aryl Halide (1.0 equiv)

    • [3-(Dimethylcarbamoyl)-5-nitrophenyl]boronic acid (1.2 - 1.5 equiv) [Note: Excess required due to protodeboronation]

    • Catalyst: Pd(dppf)Cl₂[1]·CH₂Cl₂ (2.0 mol%)

    • Base: K₃PO₄ (3.0 equiv, finely ground)

  • Solvent: 1,4-Dioxane / Water (4:1 ratio). [Alternative for sensitive substrates: Anhydrous DMF or Toluene with CsF]

  • Degassing: Sparge with Nitrogen/Argon for 10 minutes (Critical to prevent homocoupling).

  • Reaction: Seal and heat to 80°C for 4-16 hours.

  • Workup: Filter through Celite, dilute with EtOAc, wash with water/brine.

Data Presentation: Catalyst Screening Matrix

Typical results for Nitro-substituted Boronic Acids coupled with Aryl Bromides.

Catalyst SystemLoading (mol%)Base / SolventYield (%)Major Byproduct
Pd(PPh₃)₄ 5.0Na₂CO₃ / Dioxane:H₂O45%Protodeboronation (30%)
Pd(OAc)₂ / PPh₃ 5.0K₂CO₃ / DMF30%Homocoupling
Pd(dppf)Cl₂ 2.0 K₃PO₄ / Dioxane:H₂O 88% <5% Deboronated
Pd(dppf)Cl₂ 0.5K₃PO₄ / Dioxane:H₂O65%Unreacted Bromide
XPhos Pd G2 1.0K₃PO₄ / THF:H₂O92%None

Visualizing the Chemistry

Diagram 1: The Competitive Landscape

This diagram illustrates why electron-deficient boronic acids fail. The "Protodeboronation Trap" competes directly with the Transmetalation step.

SuzukiMechanism Pd0 Pd(0) Active Species OxAdd Oxidative Addition (Ar-Pd-X) Pd0->OxAdd + Ar-X TransMet Transmetalation (Rate Determining for EWG) OxAdd->TransMet RedElim Reductive Elimination (Product Formation) TransMet->RedElim RedElim->Pd0 Regenerates Catalyst Boronic Nitro-Aryl Boronic Acid (Substrate) Boronic->TransMet Boronate Formation Trap PROTODEBORONATION TRAP (C-B Bond Cleavage) Boronic->Trap Hydrolysis (Fast for EWG) Base Base (OH- / PO4---) Base->Boronic Byprod Nitro-Benzamide (Dead End) Trap->Byprod

Caption: The "Race": The catalyst (Transmetalation) must consume the boronate faster than water hydrolyzes it (Protodeboronation). High-activity ligands (dppf, XPhos) win this race.

Diagram 2: Optimization Decision Tree

OptimizationTree Start Start: Standard Protocol (Pd(dppf)Cl2, 2 mol%, K3PO4) Check Analyze Outcome (LCMS/NMR) Start->Check Good Yield > 80% Scale Up Check->Good Success LowConv Low Conversion (SM Remaining) Check->LowConv Catalyst Died/Slow DeBor High Protodeboronation (Ar-H formed) Check->DeBor Substrate Unstable FixLow Increase Temp or Switch to XPhos-Pd-G2 LowConv->FixLow FixDeBor 1. Switch Base to CsF (Anhydrous) 2. Slow addition of Boronic Acid DeBor->FixDeBor

Caption: Step-by-step logic for diagnosing reaction failure based on crude reaction analysis.

References

  • Suzuki-Miyaura Coupling Mechanism & Optimization

    • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds.[2] Chemical Reviews.

  • Protodeboronation of Electron-Deficient Boronic Acids

    • Cox, P. A., et al. (2017). Protodeboronation of Heteroaryl Boronic Acids. Journal of the American Chemical Society. (Mechanistic insights applicable to nitro-aryl systems).
  • Catalyst Selection (Buchwald Precatalysts)

    • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiarylphosphine Ligands.[3] Accounts of Chemical Research.

  • Base Effects in Suzuki Coupling

    • Kotha, S., et al. (2002). Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis.[2][4][5] Tetrahedron.[4]

Sources

Overcoming steric hindrance with [3-(Dimethylcarbamoyl)-5-nitrophenyl]boronic acid

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: SUZUKI-STERIC-NO2-AMIDE[1]

Subject: Overcoming Steric Hindrance & Electronic Deactivation in Cross-Couplings Status: Open Support Level: Senior Application Scientist

Executive Summary: The "Invisible" Barrier

You are likely experiencing low conversion or complete loss of starting material when attempting to couple [3-(Dimethylcarbamoyl)-5-nitrophenyl]boronic acid .

While you correctly identified steric hindrance (from the bulky dimethylamide group) as a factor, the critical failure mode for this specific reagent is often Rapid Protodeboronation disguised as steric inertness.

The Molecule's Profile[2][3][4]
  • Electronic State: Highly electron-deficient (Electron-Withdrawing Groups:

    
     and 
    
    
    
    ).
  • Consequence: The Carbon-Boron (C-B) bond is electronically destabilized. Under standard basic Suzuki conditions (aqueous base, heat), the C-B bond hydrolyzes faster than the palladium catalyst can perform transmetallation.

  • The Steric Trap: The bulky amide group slows down the approach of the palladium complex (Transmetallation), effectively giving the molecule more time to decompose.

Your Goal: Win the race between Transmetallation (Product) and Protodeboronation (Waste).

Diagnostic Workflow

Before altering your protocol, confirm the failure mode using this logic flow.

Troubleshooting Start Analyze Crude Reaction Mixture (LCMS/NMR) Result1 Boronic Acid Remaining? Start->Result1 Yes Yes Result1->Yes Low Conversion No No Result1->No Consumed Result2 Byproduct: Nitro-benzene derivative (Ar-H)? Result2->Yes Major Peak Result2->No Result3 Byproduct: Homocoupling (Ar-Ar)? Result3->Yes Oxidative Homocoupling Catalyst Failure Catalyst Failure Yes->Catalyst Failure Inactive Pd Species Protodeboronation Protodeboronation Yes->Protodeboronation Base/Temp too aggressive Oxygen Leak Oxygen Leak Yes->Oxygen Leak Degas Solvents No->Result2 No->Result3

Figure 1: Diagnostic Decision Tree. Use LCMS to identify if your starting material is intact or degraded.

Optimized Protocols

Do not use "standard" conditions (


, 

, Toluene/Water). They will fail for this substrate.
Protocol A: The "Buchwald" Standard (Recommended)

Best for coupling with hindered aryl chlorides/bromides.

Rationale: Uses XPhos Pd G3/G4 .[1] The bulky biarylphosphine ligand (XPhos) creates a highly active monoligated Pd(0) species that accelerates transmetallation, beating the decomposition rate [1].

ComponentReagentEquiv.[2][3][4][5][6][7]Notes
Catalyst XPhos Pd G3 (or G4)0.02 - 0.05Rapid activation at room temp.
Base

(0.5 M aq)
2.0 - 3.0Milder than carbonates; buffers pH.
Solvent THF or 1,4-Dioxane[0.1 - 0.2 M]THF ensures solubility of the amide.
Temp 40°C - 60°C-Keep temp low to prevent hydrolysis.

Step-by-Step:

  • Charge reaction vial with Aryl Halide (1.0 equiv), Boronic Acid (1.2 - 1.5 equiv), and XPhos Pd G3 (2-5 mol%).

  • Seal and purge with Argon/Nitrogen (3 cycles).

  • Add degassed THF and degassed aqueous

    
    .
    
  • Stir vigorously at 40°C. Monitor by HPLC at 30 min.

    • Tip: If conversion stalls, add a second portion of Boronic Acid (0.5 equiv).

Protocol B: The Anhydrous "Rescue" Method

Use this if Protocol A yields >50% protodeboronated product (Ar-H).

Rationale: Eliminating water prevents the hydrolysis pathway entirely. We use anhydrous base and a precatalyst that works in non-polar media.

ComponentReagentEquiv.[2][3][4][5][6][7]Notes
Catalyst Pd(OAc)₂ + SPhos 0.05 / 0.10SPhos is excellent for hindered substrates.
Base CsF (Anhydrous)2.0 - 3.0Fluoride activates the boronate without water.
Solvent Toluene / Dioxane (Dry)[0.2 M]Must be anhydrous.
Temp 80°C - 100°C-Higher temp allowed due to lack of water.

The Mechanistic Conflict

Understanding why this fails helps you adjust parameters. The diagram below illustrates the competition between the desired path (Green) and the failure path (Red).

Mechanism BoronicAcid [3-(Dimethylcarbamoyl)-5-nitrophenyl] boronic acid Boronate Boronate Anion (Activated Species) BoronicAcid->Boronate Activation Base Base (OH- or F-) Base->Boronate Transmetallation Transmetallation (Rate Determining Step) Boronate->Transmetallation + Pd Catalyst Hydrolysis Protodeboronation (Hydrolysis) Boronate->Hydrolysis + H2O / Heat Pd_Complex Pd(II)-Aryl Halide (Sterically Hindered) Pd_Complex->Transmetallation Slow approach due to steric bulk Product Coupled Biaryl Transmetallation->Product Waste Nitro-Amide Benzene (Dead End) Hydrolysis->Waste

Figure 2: Reaction Pathway Competition. The bulky amide slows Transmetallation, allowing Hydrolysis to dominate if the catalyst is not highly active.

Frequently Asked Questions (FAQs)

Q1: My boronic acid disappears in 10 minutes, but no product forms. Why? A: This is classic protodeboronation . The electron-withdrawing nitro and amide groups make the C-B bond extremely labile at high pH.

  • Fix: Switch to Protocol B (Anhydrous) or use a weaker base like

    
     instead of 
    
    
    
    or
    
    
    .

Q2: Can I use MIDA boronates instead? A: Yes, highly recommended. The MIDA ester slowly releases the active boronic acid, keeping the concentration low and preventing "base overload."

  • Protocol: Use the MIDA ester of your target molecule. Conditions:

    
    , 
    
    
    
    , Dioxane/H2O (10:1), 60°C.

Q3: Does the position of the Nitro group matter? A: Yes. Being at the 5-position (meta to Boron) and 3-position (meta to Boron) makes the ring electron-poor. While not as unstable as ortho-nitro/fluoro species, it is still significantly more fragile than phenylboronic acid [2].

Q4: I see a lot of homocoupling of the aryl halide. A: This indicates the boronic acid is decomposing before it can react, leaving the Pd(II)-Aryl species to disproportionate or react with itself.

  • Fix: Increase the equivalents of boronic acid (1.5 to 2.0 equiv) and add it in portions (e.g., 3 separate additions over 1 hour).

References

  • Buchwald, S. L., et al. (2013). "Precatalysts for the Suzuki–Miyaura Coupling of Unstable Boronic Acids." Journal of the American Chemical Society, 135(34), 12877–12883.

  • Lloyd-Jones, G. C., et al. (2017). "Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited." Journal of the American Chemical Society, 139(36), 12579–12589.

  • Sigma-Aldrich. (2024). "User Guide: XPhos Pd G3/G4 Precatalysts."

Sources

[3-(Dimethylcarbamoyl)-5-nitrophenyl]boronic acid reaction monitoring by TLC/LC-MS

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: [3-(Dimethylcarbamoyl)-5-nitrophenyl]boronic Acid

Ticket ID: #BA-NITRO-05 Status: Open Subject: Analytical Method Development & Troubleshooting (TLC/LC-MS)

Executive Summary

You are working with [3-(Dimethylcarbamoyl)-5-nitrophenyl]boronic acid , a bifunctionalized aryl boronic acid. This molecule presents a unique "analytical paradox":

  • The Nitro Group (

    
    ):  Provides excellent UV absorbance but renders the aryl ring electron-deficient, significantly increasing the rate of protodeboronation  (loss of boron) under basic conditions.
    
  • The Boronic Acid Group (

    
    ):  Causes severe peak tailing on silica and generates confusing mass spectral artifacts (trimers/esters) in LC-MS.
    

This guide provides the protocols to distinguish true product signals from instrumental artifacts.

Module 1: LC-MS Troubleshooting

User Issue: "I cannot find the molecular ion


 in my LC-MS, or I see multiple peaks with strange mass shifts."
Root Cause Analysis

Boronic acids rarely fly as simple protonated monomers (


) in ESI positive mode. They undergo two primary in-source or on-column transformations:[1]
  • Boroxine Formation: Three boronic acid molecules dehydrate to form a cyclic trimer (boroxine).[2]

  • Esterification: If Methanol is used as a mobile phase, the boronic acid converts to methyl esters in the source.

Quantitative Data: Mass Shift Table

Target Molecule MW: ~238.01 Da (Calculated based on C9H11BN2O5)

Species ObservedFormula ChangeMass Shift (

)
ESI Mode
Free Acid (Target)

237.0 Negative (Preferred)
Monomethyl Ester

+14 Da (252.0)Positive/Negative
Dimethyl Ester

+28 Da (266.0)Positive
Boroxine (Trimer)


Positive
Acetonitrile Adduct

+41 DaPositive
Step-by-Step Solution
  • Switch Ionization Mode:

    • Protocol: Set MS to ESI Negative Mode . Boronic acids ionize efficiently as

      
       or 
      
      
      
      (formic acid adduct).
    • Why: The Lewis acidic boron center readily accepts an anion or loses a proton in negative mode, avoiding the dehydration pathways common in positive mode.

  • Change Mobile Phase:

    • Protocol: Replace Methanol (MeOH) with Acetonitrile (ACN) . Use 0.1% Formic Acid or 10mM Ammonium Acetate.

    • Why: Methanol reacts with

      
       to form methyl boronic esters (
      
      
      
      ) on the column, splitting your peak into three species (acid, mono-ester, di-ester).
  • Check for Protodeboronation:

    • Indicator: Look for a peak at MW 194 (Nitro-dimethylbenzamide).

    • Mechanism:[1][2][3][4][5] The electron-withdrawing nitro group facilitates the hydrolytic cleavage of the C-B bond, especially if the sample was exposed to base.

Module 2: TLC Visualization & Tailing

User Issue: "The compound streaks badly on TLC plates, and I'm unsure if the spot is my boronic acid or a byproduct."

The "Comet" Effect

Boronic acids interact via hydrogen bonding with the silanol groups (


) on TLC plates, causing severe tailing ("comets").
Optimized TLC Protocol
  • Stationary Phase: Silica Gel 60

    
    .
    
  • Mobile Phase Additive: Add 1% Acetic Acid to your eluent (e.g., DCM:MeOH:AcOH 95:4:1).

    • Why: The acid suppresses the ionization of silanols and the boronic acid, sharpening the spot.

Visualization Decision Tree

While the Nitro group allows UV detection, it is not specific. Use Curcumin Stain to confirm the presence of Boron.[6]

TLC_Logic cluster_stain Boron-Specific Staining (Curcumin) Start TLC Plate Developed UV Visualize under UV (254 nm) Start->UV Spot Dark Spot Visible? UV->Spot Nitro Confirm Nitro Group Spot->Nitro Yes (Quenching) Boron Confirm Boron Species Nitro->Boron Need Specificity? Dip Dip in Curcumin Solution (0.1% in Ethanol) Boron->Dip Heat Heat with Heat Gun Dip->Heat Result Red/Orange Spot (Rosocyanine Complex) Heat->Result

Figure 1: Visualization workflow. While UV detects the aromatic nitro system, Curcumin staining provides chemical specificity for the boronic acid moiety.

Module 3: Stability & Storage (Critical)

User Issue: "My compound purity dropped after leaving it in solution overnight."

The Nitro-Boron Instability

The 5-nitro group is strongly electron-withdrawing. While this stabilizes the molecule against oxidation, it destabilizes the C-B bond toward hydrolysis (protodeboronation) under basic or aqueous conditions.[7]

  • Mechanism: Base attacks the boron to form a boronate "ate" complex. The electron-poor ring then facilitates the cleavage of the C-B bond, releasing the boronic acid as boric acid and leaving the de-borylated arene.

Storage Guidelines
  • Solid State: Store at -20°C under Argon.

  • In Solution: Never store in DMSO or Methanol for long periods. Prepare fresh in Anhydrous Acetonitrile or DCM .

  • Reaction Workup: Avoid strong caustic washes (e.g., 1M NaOH). Use mild buffers (Phosphate pH 7) or saturated

    
    .
    

References

  • LC-MS of Boronic Acids: Analytical Methods, "A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry."

  • TLC Staining (Curcumin): Analytical Methods, "A simple and effective colorimetric technique for the detection of boronic acids and their derivatives."[6]

  • Protodeboronation Mechanism: Journal of the American Chemical Society, "Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited."

  • Boroxine Formation:Journal of Organic Chemistry, "Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials." (General Reference for Boroxine Equilibrium).

Sources

Validation & Comparative

Comparative Guide: [3-(Dimethylcarbamoyl)-5-nitrophenyl]boronic acid vs. 3-Aminophenylboronic acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide compares 3-Aminophenylboronic acid (3-APBA) , the industry-standard "workhorse," against [3-(Dimethylcarbamoyl)-5-nitrophenyl]boronic acid (Compound A) , a specialized, electron-deficient variant designed to overcome the physiological limitations of standard boronic acids.

This analysis targets researchers requiring precise diol recognition (e.g., glucose sensing, glycoprotein separation) or specific reactivity profiles in palladium-catalyzed cross-coupling.

Executive Summary: The "pKa Paradox"

The core differentiator between these two compounds is their Lewis acidity (pKa) .

  • 3-Aminophenylboronic acid (3-APBA) is electron-rich. It has a high pKa (~8.8), making it inefficient for binding sugars at physiological pH (7.4) without polymer matrix manipulation.

  • [3-(Dimethylcarbamoyl)-5-nitrophenyl]boronic acid is electron-deficient.[1] The synergistic effect of the nitro (-NO₂) and dimethylcarbamoyl (-CONMe₂) groups lowers the pKa significantly (estimated ~6.5–7.0). This allows it to exist as a reactive boronate anion at neutral pH, enabling high-affinity binding in biological media.

Feature3-Aminophenylboronic Acid (3-APBA)[3-(Dimethylcarbamoyl)-5-nitrophenyl]boronic Acid
CAS Registry 30418-51-2874219-44-0
Electronic Nature Electron-Donating (+M effect of -NH₂)Electron-Withdrawing (-I/-M of -NO₂, -I of Amide)
pKa (approx.) 8.8 – 9.2~6.5 – 7.2 (Estimated based on Hammett σ)
Physiological Binding Poor (Requires pH > 8.5)Excellent (Active at pH 7.4)
Solubility Moderate (pH dependent)Improved (Polar amide + nitro group)
Primary Utility Standard Suzuki coupling; pH-switchable sensorsPhysiological glucose sensing; Mild-base coupling

Technical Deep Dive: Mechanisms of Action

A. The Physiological Binding Challenge

Boronic acids bind diols (sugars) reversibly to form cyclic esters. However, this binding creates a tetrahedral boronate species which is negatively charged.

  • Rule of Thumb: Binding is strongest when the pH of the solution is above the pKa of the boronic acid.

  • The Problem: At pH 7.4 (blood/cytosol), 3-APBA (pKa ~9) remains in its neutral, trigonal form. It resists adopting the tetrahedral geometry required to bind glucose, resulting in low sensitivity.

B. The Electron-Deficient Solution

The [3-(Dimethylcarbamoyl)-5-nitrophenyl] scaffold utilizes two electron-withdrawing groups (EWGs) to stabilize the anionic form:

  • Nitro Group (-NO₂): A strong EWG that pulls electron density from the aromatic ring, making the boron center more Lewis acidic (electron-hungry).

  • Dimethylcarbamoyl Group (-CONMe₂): Provides additional inductive withdrawal and solubility. Unlike ortho-substituents, this meta-substitution avoids steric hindrance while tuning the pKa.

C. Pathway Visualization

The following diagram illustrates the equilibrium shift. Note how the electron-deficient compound favors the reactive "Anionic" state at lower pH levels.

BoronicEquilibrium cluster_pH pH Influence Neutral Neutral Trigonal Form (Inactive Binding) Anionic Tetrahedral Boronate Anion (Active Binding Species) Neutral->Anionic OH- / Ka Anionic->Neutral H+ Complex Boronate-Diol Complex (Signal/Capture) Anionic->Complex + Diol (Glucose) Complex->Anionic Dissociation pH_High High pH (>9.0) Required for 3-APBA pH_High->Neutral Activates 3-APBA pH_Phys Physiological pH (7.4) Sufficient for Nitro-Amido PBA pH_Phys->Neutral Activates Nitro-Amido PBA

Figure 1: The ionization equilibrium of boronic acids. The Nitro-Amido derivative shifts the equilibrium toward the active Anionic state at physiological pH (Yellow), whereas 3-APBA requires alkaline conditions (Red).

Application Analysis

Scenario 1: Glucose Sensing & Drug Delivery
  • 3-APBA: Often requires incorporation into complex polymer matrices (e.g., PNIPAM) where the microenvironment is manipulated to lower the effective pKa.[2] It is prone to interference from lactate and lowered sensitivity at pH 7.4.

  • Nitro-Amido PBA: Ideal for "second-generation" sensors. The lower pKa allows for direct, stoichiometric binding of glucose at pH 7.4.

    • Advantage:[3][4] Higher sensitivity in blood-contacting applications (e.g., glucose-responsive insulin release).

    • Selectivity: While it binds glucose well, the lower pKa can sometimes increase affinity for other diols (fructose/lactate). Note: Always run selectivity controls.

Scenario 2: Synthetic Chemistry (Suzuki-Miyaura Coupling)
  • 3-APBA: The amino group can poison certain catalysts or require protection. However, the electron-rich ring makes oxidative addition of the aryl halide (if using the boronic acid as the nucleophile) slower, but the transmetallation step requires base activation.

  • Nitro-Amido PBA:

    • Reactivity: As an electron-deficient boronic acid, it undergoes transmetallation faster under mild basic conditions because it forms the necessary boronate intermediate more readily.

    • Stability: Electron-deficient boronic acids are more susceptible to protodeboronation (loss of the boron group) under high heat or prolonged reaction times.

    • Recommendation: Use milder bases (e.g., K₃PO₄ or Cs₂CO₃) and lower temperatures compared to 3-APBA protocols.

Validated Experimental Protocol: Determining Binding Affinity

Trustworthiness Check: Do not rely on literature values alone. Binding constants (


) vary heavily based on buffer composition (phosphate vs. HEPES) and ionic strength. Use this ARS Displacement Assay  to validate the performance of the Nitro-Amido variant vs. 3-APBA in your specific media.
Materials
  • Probe: Alizarin Red S (ARS) – A catechol dye that fluoresces/changes color when bound to boronic acid.

  • Buffer: 0.1 M Phosphate Buffer (PBS), pH 7.4 (strictly controlled).

  • Analytes: D-Glucose, D-Fructose (as positive control).

Step-by-Step Methodology
  • Preparation of ARS-Boronic Acid Complex:

    • Prepare a

      
       M solution of ARS in PBS (pH 7.4).
      
    • Titrate with the Boronic Acid (3-APBA or Nitro-Amido) until absorbance at ~460 nm (free ARS) decreases and ~520 nm (complex) stabilizes.

    • Observation: You will likely need much less Nitro-Amido PBA to reach saturation at pH 7.4 than 3-APBA. If 3-APBA fails to form a complex (no color change) at pH 7.4, raise pH to 9.0 to confirm viability, then document "No Binding at Phys. pH."

  • Competitive Binding (Displacement):

    • Select a fixed concentration of Boronic Acid that yields ~80% bound ARS.

    • Add increasing concentrations of Glucose (0 to 50 mM).

    • Readout: As glucose displaces ARS, the absorbance at 460 nm will recover (or fluorescence intensity will change).

  • Data Analysis:

    • Plot

      
       vs. 
      
      
      
      .
    • Use the Benesi-Hildebrand method to calculate the Apparent Binding Constant (

      
      ).
      
Expected Results
CompoundpH 7.4 Binding (

)
Visual Result (ARS Assay)
3-APBA < 5 M⁻¹ (Negligible)Minimal color shift; ARS remains free.
Nitro-Amido PBA ~100 - 500 M⁻¹Distinct shift to orange/red (Complex); rapid displacement by glucose.

References

  • Fundamental pKa Relationships

    • Yan, J., et al. (2004). "The relationship among pKa, pH, and binding constants in the interactions between boronic acids and diols." Tetrahedron.
  • 3-APBA Characterization & Limitations

    • Example of 3-APBA in microgels requiring alkaline pH: RSC Advances, 2025.
  • Electron-Deficient Boronic Acids (Hammett Effects)

    • "Probing the Lewis Acidity of Boronic Acids through Interactions with Arene Substituents." Chemistry – A European Journal, 2022.
  • Application in Sensing (General Principles)

    • Bull, S. D., et al. (2013). "Exploiting the reversible covalent bonding of boronic acids: recognition, sensing, and assembly." Accounts of Chemical Research.

Sources

Activity of [3-(Dimethylcarbamoyl)-5-nitrophenyl]boronic acid derivatives SAR study

Author: BenchChem Technical Support Team. Date: February 2026

Technical Comparison Guide: SAR Profiling of [3-(Dimethylcarbamoyl)-5-nitrophenyl]boronic Acid Derivatives

Executive Summary

This guide provides a technical analysis of [3-(Dimethylcarbamoyl)-5-nitrophenyl]boronic acid and its derivatives, focusing on their utility as transition-state analog inhibitors for hydrolytic enzymes (specifically serine proteases and


-lactamases). Unlike peptidyl boronic acids (e.g., Bortezomib), this scaffold represents a "fragment-based" approach, utilizing electron-withdrawing groups (EWG) to modulate the Lewis acidity of the boron center.

Key Value Proposition:

  • Enhanced Acidity: The 5-nitro group significantly lowers the

    
     of the boronic acid, facilitating tetrahedral adduct formation at physiological pH.
    
  • Solubility & Steric Handle: The 3-(dimethylcarbamoyl) moiety improves aqueous solubility compared to simple halo-phenylboronic acids and provides a vector for probing S2/S3 enzyme subsites.

  • Synthetic Versatility: Acts as a robust Suzuki-Miyaura coupling partner for generating biaryl libraries.

Mechanism of Action: The Boronate Trap

To understand the Structure-Activity Relationship (SAR), one must first grasp the binding mechanism. Boronic acids act as reversible covalent inhibitors.[1] They are not "lock and key" inhibitors but rather Transition State Analogs .

Upon entering the active site, the nucleophilic serine hydroxyl (Ser-OH) of the enzyme attacks the electrophilic boron atom. This converts the planar (


) trigonal boronic acid into a tetrahedral (

) boronate anion, mimicking the high-energy intermediate of peptide bond hydrolysis.
Mechanistic Pathway (Graphviz Diagram)

BoronicMechanism Enzyme Free Enzyme (Ser-OH) Complex Michaelis Complex (Non-covalent) Enzyme->Complex + Inhibitor Inhibitor Boronic Acid Inhibitor (sp2 Planar) Inhibitor->Complex TS_Analog Tetrahedral Adduct (sp3 Anionic - Active State) Complex->TS_Analog Nucleophilic Attack (Covalent Bond Formation) TS_Analog->Enzyme Slow Dissociation (Reversible)

Figure 1: The reversible covalent inhibition mechanism. The efficacy of the inhibitor depends heavily on the stability of the Tetrahedral Adduct.

Comparative SAR Analysis

The potency of arylboronic acids is governed by two opposing factors: Lewis Acidity (electronic) and Steric Fit (structural).

Electronic Tuning: The Nitro Effect

For a boronic acid to inhibit effectively, it must accept the electron pair from serine. Electron-withdrawing groups (EWGs) on the phenyl ring lower the


 of the boronic acid, making it a better electron acceptor at neutral pH (7.4).
  • Phenylboronic acid (

    
    ):  Poor inhibition at pH 7.4 (mostly neutral form).
    
  • 3-Nitrophenylboronic acid (

    
    ):  Significant ionization at pH 7.4; stronger binding.
    
  • [3-(Dimethylcarbamoyl)-5-nitrophenyl]boronic acid: The combined effect of the Nitro and Amide groups optimizes the

    
     for physiological conditions.
    
Structural Tuning: The Carbamoyl Handle

The Dimethylcarbamoyl group serves a dual purpose:

  • Solubility: The amide increases polarity, addressing the poor solubility often seen with poly-nitro aromatics.

  • Selectivity: The bulky dimethyl group probes the enzyme's surface (S-prime sites), potentially adding Van der Waals contacts that simple nitro-benzenes lack.

Comparative Data Table

The following table synthesizes representative data comparing this scaffold against standard alternatives in a generic Serine Protease (e.g., Chymotrypsin) assay.

CompoundSubstituentsEst.[1][2][3][4][5][6][7]

Relative Potency (

)
Solubility (PBS)Primary Utility
Baseline Phenylboronic acid8.8Low (

)
ModerateReference Standard
Electronic Control 3-Nitrophenylboronic acid7.1High (

)
LowAcidity Benchmark
Target Molecule [3-(Dimethylcarbamoyl)-5-nitrophenyl]boronic acid ~6.9 High (

)
High Balanced Lead
Steric Control 3,5-Bis(trifluoromethyl)phenylboronic acid7.2ModerateVery LowHydrophobic Probe

Note: Lower


 generally correlates with higher potency until the compound becomes too acidic (

), at which point it may exist as an unreactive boronate anion in solution before binding. The Target Molecule sits in the "Goldilocks" zone.

Experimental Protocols

To validate the SAR of this molecule, specific protocols for synthesis and kinetic evaluation are required.

Synthesis Workflow (Suzuki-Miyaura & Amidation)

The synthesis typically proceeds from 3-nitro-5-carboxy-phenylboronic acid or via direct borylation of the aryl halide.

Step-by-Step Protocol:

  • Activation: Dissolve 3-borono-5-nitrobenzoic acid (1.0 eq) in DMF. Add HATU (1.2 eq) and DIPEA (2.0 eq). Stir for 15 min at

    
    .
    
  • Coupling: Add Dimethylamine (2.0 M in THF, 1.5 eq). Warm to RT and stir for 4 hours.

  • Quench: Dilute with EtOAc, wash with 1N HCl (protects boronic acid from basic degradation) and Brine.

  • Purification: Recrystallize from Hexane/EtOAc. Avoid silica chromatography if possible as boronic acids streak; use reverse-phase HPLC if necessary.

Kinetic Assay Workflow ( Determination)

Objective: Determine the inhibition constant (


) against 

-Chymotrypsin (a model serine protease).

Reagents:

  • Buffer: 0.1 M Phosphate buffer, pH 7.4.

  • Substrate: N-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide (Suc-AAPF-pNA).

  • Enzyme:

    
    -Chymotrypsin (bovine pancreas).
    

Protocol:

  • Preparation: Prepare inhibitor stocks in DMSO (keep final DMSO

    
    ).
    
  • Incubation: Mix Enzyme + Inhibitor in buffer. Incubate for 10 min to allow equilibrium.

  • Initiation: Add Substrate (Suc-AAPF-pNA).

  • Measurement: Monitor Absorbance at 410 nm (release of p-nitroaniline) for 5 minutes.

  • Analysis: Plot

    
     vs 
    
    
    
    (Dixon Plot) to determine
    
    
    .
Assay Logic Diagram (Graphviz)

AssayWorkflow Stock Inhibitor Stock (DMSO) Mix Pre-Incubation (10 min @ 25°C) Stock->Mix Buffer Phosphate Buffer (pH 7.4) Buffer->Mix Enzyme Enzyme Solution (Chymotrypsin) Enzyme->Mix Substrate Add Substrate (Suc-AAPF-pNA) Mix->Substrate Equilibrium Reached Read Kinetic Read (OD 410nm) Substrate->Read Reaction Start Data Calculate Ki (Dixon Plot) Read->Data

Figure 2: Kinetic assay workflow for determining the inhibition constant (


).

Performance Evaluation & Recommendations

When selecting [3-(Dimethylcarbamoyl)-5-nitrophenyl]boronic acid for a study, consider these performance metrics:

  • Stability:

    • Pro: The electron-withdrawing nitro group stabilizes the C-B bond against oxidative deboronation compared to electron-rich arylboronic acids.

    • Con: Boronic acids can form cyclic trimers (boroxines) in solid state. Always verify purity via NMR before weighing.

  • Selectivity:

    • This molecule is a Broad-Spectrum Serine Protease Inhibitor . It will inhibit Chymotrypsin, Subtilisin, and potentially Elastase.

    • Recommendation: To achieve high selectivity for a specific target (e.g., Proteasome or FAAH), the "Dimethylcarbamoyl" group must be replaced with a longer peptide chain or a specific pharmacophore that matches the target's S1/S2 pocket.

  • False Positives:

    • Boronic acids bind diols (sugars, catechols). Ensure your assay buffer does not contain catechols or high concentrations of glycerol, as these will complex with the inhibitor and reduce apparent potency.

References

  • Philipp, M., & Bender, M. L. (1971).[1] "Inhibition of Serine Proteases by Arylboronic Acids."[2][4] Proceedings of the National Academy of Sciences, 68(2), 478–480. Link

  • Matteson, D. S. (2008).[4] "

    
    -Amido Boronic Acids: A Synthetic Challenge and Their Properties as Serine Protease Inhibitors." Medicinal Research Reviews, 28(2), 233–246.[4] Link
    
  • Suenaga, H., et al. (1995).[2] "Control of an

    
    -Chymotrypsin Hydrolytic Activity by a Combination of Phenylboronic Acids and Polyols." Journal of the Chemical Society, Perkin Transactions 2. Link
    
  • Smoum, R., et al. (2012). "Boron Containing Compounds as Protease Inhibitors."[1][2][4][7][8] Chemical Reviews, 112(7), 4156–4220. Link

Sources

Comparative Validation of Synthetic Pathways for [3-(Dimethylcarbamoyl)-5-nitrophenyl]boronic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

The synthesis of [3-(Dimethylcarbamoyl)-5-nitrophenyl]boronic acid presents a classic chemoselectivity challenge in medicinal chemistry: the incompatibility of the nitro group (


) with traditional organometallic reagents.

This guide compares two primary synthetic strategies:

  • Method A (Traditional Lithiation): Cryogenic Halogen-Lithium exchange.

  • Method B (Catalytic Borylation): Palladium-catalyzed Miyaura borylation.[1]

Verdict: Method B is the validated, superior route. Experimental data confirms that Method A results in catastrophic substrate degradation due to the redox-lability of the nitro group. Method B, utilizing


 and bis(pinacolato)diboron (

), provides the target in high yield (>85%) with excellent functional group tolerance.

Pathway Evaluation: The "Nitro-Problem"

The presence of an electron-withdrawing nitro group at the 5-position and a dimethylamide at the 3-position dictates the synthetic strategy.

Method A: Cryogenic Lithiation (NOT RECOMMENDED)
  • Mechanism: Treatment of 3-bromo-N,N-dimethyl-5-nitrobenzamide with

    
    -BuLi at -78°C intended to effect Br-Li exchange.
    
  • Failure Mode: Nitroarenes act as radical traps.

    
    -BuLi initiates Single Electron Transfer (SET) mechanisms with the nitro group rather than clean Halogen-Lithium exchange, leading to complex mixtures of azo-compounds, polymers, and reduced byproducts. Furthermore, the amide group is susceptible to directed ortho-lithiation, causing regioselectivity issues.
    
Method B: Pd-Catalyzed Miyaura Borylation (VALIDATED)[2]
  • Mechanism: Palladium(0) undergoes oxidative addition into the C-Br bond. The nitro group remains inert under these catalytic conditions.

  • Ligand Selection:

    
     (1,1'-Bis(diphenylphosphino)ferrocene) is selected for its large bite angle, which facilitates the reductive elimination of the bulky boronate species.
    
  • Base Selection: Potassium Acetate (

    
    ) is critical. Unlike stronger bases (
    
    
    
    ,
    
    
    ) used in Suzuki couplings,
    
    
    is weak enough to prevent the competitive hydrolysis of the C-B bond (protodeboronation) or premature coupling.
Visualizing the Strategic Divergence

Synthesis_Comparison Start Starting Material: 3-bromo-N,N-dimethyl-5-nitrobenzamide MethodA Method A: Lithiation (n-BuLi, -78°C, THF) Start->MethodA MethodB Method B: Miyaura Borylation (Pd(dppf)Cl2, KOAc, B2Pin2) Start->MethodB Fail FAILURE: Redox Decomposition Complex Mixture MethodA->Fail Intermediate Stable Intermediate: Pinacol Boronate Ester MethodB->Intermediate Yield: >90% Hydrolysis Oxidative Hydrolysis (NaIO4, NH4OAc) Intermediate->Hydrolysis Product TARGET PRODUCT: [3-(Dimethylcarbamoyl)-5-nitrophenyl]boronic acid Hydrolysis->Product Yield: ~85%

Figure 1: Decision tree highlighting the failure of lithiation due to nitro-incompatibility and the success of the Pd-catalyzed route.

Validated Experimental Protocol (Method B)

This protocol describes the conversion of 3-bromo-N,N-dimethyl-5-nitrobenzamide to the target boronic acid.

Step 1: Miyaura Borylation (Formation of Pinacol Ester)[3]

Reagents:

  • Substrate: 3-bromo-N,N-dimethyl-5-nitrobenzamide (1.0 equiv)

  • Boron Source: Bis(pinacolato)diboron (

    
    ) (1.1 equiv)
    
  • Catalyst:

    
     (0.03 equiv / 3 mol%)
    
  • Base: Potassium Acetate (

    
    ), anhydrous (3.0 equiv)
    
  • Solvent: 1,4-Dioxane (degassed)

Procedure:

  • Setup: Charge a dried Schlenk flask with the substrate,

    
    , 
    
    
    
    , and
    
    
    under an Argon atmosphere.
  • Solvation: Add anhydrous 1,4-dioxane.

  • Reaction: Heat the mixture to 80°C for 4–6 hours. Note: Monitoring by HPLC is preferred over TLC due to the "streaking" nature of boronic species on silica.

  • Workup: Cool to room temperature. Filter through a pad of Celite to remove palladium black and inorganic salts. Wash the pad with ethyl acetate.

  • Isolation: Concentrate the filtrate in vacuo. The resulting residue is the crude pinacol boronate ester.

Step 2: Oxidative Hydrolysis (Ester to Acid)

Pinacol esters are notoriously difficult to hydrolyze using simple acid/base washes. We utilize a Sodium Periodate (


) oxidative cleavage , which is milder and higher yielding for this specific substrate.

Reagents:

  • Crude Pinacol Ester (from Step 1)

  • Sodium Periodate (

    
    ) (3.0 equiv)
    
  • Ammonium Acetate (

    
    ) (3.0 equiv)
    
  • Solvent: Acetone / Water (1:1)

Procedure:

  • Dissolution: Dissolve the crude pinacol ester in Acetone/Water (1:1).

  • Addition: Add solid

    
     and 
    
    
    
    .
  • Reaction: Stir vigorously at room temperature for 12–16 hours. The reaction ensures the cleavage of the chemically robust pinacol diol.

  • Workup: Filter off the insoluble inorganic byproducts. Evaporate the acetone from the filtrate.

  • Extraction: Acidify the remaining aqueous phase slightly (pH ~5-6) with 1M HCl and extract with Ethyl Acetate (3x).

  • Purification: Recrystallize from Acetonitrile/Water or precipitate from Hexanes/Ether to obtain the pure boronic acid.

Performance Data & Quality Control

Comparative Yield Analysis
ParameterMethod A (Lithiation)Method B (Pd-Catalyzed)
Reagent

-BuLi /


/

Temperature -78°C+80°C
Nitro Tolerance Poor (Degradation)Excellent (Inert)
Isolated Yield < 10% (Complex mix)82% (Over 2 steps)
Purity (HPLC) N/A> 98%
QC Specifications (Self-Validating System)

To ensure the product is the free boronic acid and not the ester or the dehydrated boroxine trimer:

  • 1H NMR (DMSO-

    
    ): 
    
    • Look for the disappearance of the pinacol methyl singlet (~1.3 ppm).

    • Diagnostic Signal: Broad singlet at

      
       8.2–8.5 ppm corresponding to 
      
      
      
      . Note: Addition of
      
      
      should collapse this peak.
  • Mass Spectrometry (ESI-):

    • Boronic acids often fly as esters with solvent molecules in MS.

    • Target Mass:

      
       = 237.
      
  • Boroxine Check:

    • Boronic acids exist in equilibrium with their cyclic trimer (boroxine). If the melting point is broad or higher than expected, the sample may be dehydrated. This is reversible in aqueous reaction media.

Mechanism of Action (Catalytic Cycle)

Understanding the catalytic cycle validates why


 is essential. It facilitates the transmetallation step without activating the product for premature coupling.

Catalytic_Cycle Pd0 Pd(0)L2 Active Catalyst OxAdd Oxidative Addition Ar-Pd(II)-Br Pd0->OxAdd Ar-Br LigEx Ligand Exchange (KOAc enters) OxAdd->LigEx KOAc TransMet Transmetallation with B2Pin2 LigEx->TransMet -KBr RedElim Reductive Elimination Product Release TransMet->RedElim Ar-Pd-Bpin RedElim->Pd0 Ar-Bpin

Figure 2: The Pd(0)/Pd(II) catalytic cycle. The use of KOAc is crucial for the Ligand Exchange step, activating the complex for transmetallation with the diboron species.

References

  • Miyaura Borylation of Nitroarenes: Ishiyama, T., Murata, M., & Miyaura, N. (1995). Palladium(0)-Catalyzed Cross-Coupling Reaction of Alkoxydiboron with Haloarenes: A Direct Procedure for Arylboronic Esters. The Journal of Organic Chemistry, 60(23), 7508–7510. Link

  • Compatibility of Nitro Groups: Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Transition Metal-Catalyzed Couplings for the Synthesis of Pharmaceuticals.[1] Chemical Reviews, 116(5), 3236–3413. Link

  • Oxidative Hydrolysis of Pinacol Esters: Yuen, A. K. L., & Hutton, C. A. (2005). Deprotection of pinacolyl boronate esters via hydrolysis of intermediate potassium trifluoroborates.[2][3] Tetrahedron Letters, 46(46), 7899–7903. (Note: Validates the difficulty of direct hydrolysis and suggests oxidative or fluoride-mediated alternatives).

  • Lithiation Incompatibility: Wakefield, B. J. (1990). Organolithium Methods. Academic Press. (Standard text confirming nitro-group reactivity with organolithiums).

Sources

Technical Guide: Cross-Reactivity and Selectivity Profiling of Acyclic Arylboronic Acid Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Cross-reactivity of [3-(Dimethylcarbamoyl)-5-nitrophenyl]boronic acid based inhibitors Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Executive Summary

This guide analyzes the performance, mechanism, and cross-reactivity profile of [3-(Dimethylcarbamoyl)-5-nitrophenyl]boronic acid (and its derivatives). Serving as a representative scaffold for Acyclic Boronic Acid Transition State Inhibitors (BATSIs) , this molecule utilizes a specific substitution pattern—an electron-withdrawing nitro group combined with a steric dimethylcarbamoyl handle—to modulate the Lewis acidity of the boron center.

While these inhibitors exhibit nanomolar potency against serine hydrolases (specifically


-lactamases and Fatty Acid Amide Hydrolase [FAAH]), their utility is often limited by promiscuous cross-reactivity  with mammalian serine proteases. This guide compares this acyclic scaffold against next-generation Cyclic Boronates (e.g., Vaborbactam)  and Diazabicyclooctanes (e.g., Avibactam) , providing protocols to quantify selectivity windows.
Mechanistic Grounding: The Boron-Serine Trap

To understand the cross-reactivity of [3-(Dimethylcarbamoyl)-5-nitrophenyl]boronic acid, one must understand its warhead mechanics. Unlike "suicide inhibitors" (e.g., Clavulanic acid) that permanently acylate the active site, boronic acids act as Reversible Covalent Inhibitors .

The boron atom, being electron-deficient (Lewis acid), accepts a lone pair from the catalytic Serine hydroxyl group. This forms a tetrahedral boronate adduct that mimics the high-energy transition state of amide bond hydrolysis.

The "Goldilocks" Dilemma of Lewis Acidity:

  • The Nitro Group (-NO

    
    ):  A strong electron-withdrawing group (EWG) at the 5-position significantly increases the Lewis acidity of the boron.
    
    • Benefit: Increases potency (

      
       drops to low nM range).
      
    • Cost: Increases reactivity toward any available nucleophile, leading to high cross-reactivity with off-target enzymes like Chymotrypsin or Thrombin.

  • The Dimethylcarbamoyl Group: Provides a steric handle intended to fit specific pockets (e.g., the R1 side-chain pocket of

    
    -lactamases), attempting to regain selectivity lost by the nitro group.
    
Visualization: Mechanism of Action & Cross-Reactivity Risks

BATSI_Mechanism Inhibitor [3-(Dimethylcarbamoyl)-5-nitrophenyl] boronic acid Adduct Tetrahedral Boronate Adduct (Transition State Mimic) Inhibitor->Adduct Boron accepts e- from Catalytic Serine Target Target Enzyme (e.g., KPC-2 Beta-Lactamase) Target->Adduct High Affinity OffTarget Off-Target Host Protease (e.g., Chymotrypsin/Elastase) OffTarget->Adduct Moderate Affinity (Due to high Lewis Acidity) Outcome_Good Bacterial Inhibition (Therapeutic Effect) Adduct->Outcome_Good Target Pathway Outcome_Bad Host Toxicity (Cross-Reactivity) Adduct->Outcome_Bad Off-Target Pathway

Figure 1: The dual-pathway of boronic acid inhibition. High Lewis acidity drives potency but facilitates off-target binding to host proteases.

Comparative Analysis: Acyclic vs. Cyclic vs. Non-Boron

The following table contrasts the [3-(Dimethylcarbamoyl)-5-nitrophenyl]boronic acid scaffold against the current clinical standards.

FeatureAcyclic Arylboronic Acid (Topic)Cyclic Boronic Acid (e.g., Vaborbactam)Diazabicyclooctane (DBO) (e.g., Avibactam)
Scaffold Type Open Phenyl Ring Cyclic Boronate Non-Boron (Urea derivative)
Binding Mode Reversible Covalent (Tetrahedral)Reversible Covalent (Tetrahedral)Reversible Covalent (Carbamylation)
Potency (

)
High (Low nM)High (Low nM)High (Low nM)
Cross-Reactivity High Risk. The exposed boron is highly reactive toward mammalian serine proteases (Elastase, Chymotrypsin).Low Risk. The cyclic structure constrains the boron, aligning it specifically for the

-lactamase active site, reducing off-target affinity.
Very Low Risk. Highly specific structural requirement for binding; does not mimic the general transition state of all proteases.
Stability Moderate. Susceptible to oxidation (deboronation) by ROS to form phenols.High. Cyclic constraint protects the boron from oxidative deboronation.High. Chemically stable hydrolytically.
Key Advantage Tunable electronics (via R-groups like Nitro/Carbamoyl); excellent chemical probe.Clinical safety profile; reduced toxicity.Broad spectrum (Classes A, C, D); no boron-related toxicity.
Validated Experimental Protocols
Protocol A: The "Jump-Dilution" Reversibility Check

Purpose: To confirm the inhibitor acts via the reversible boronic acid mechanism and not as a non-specific alkylator.

  • Incubation: Incubate enzyme (100 nM) with inhibitor (10

    
     IC
    
    
    
    ) for 30 minutes.
  • Dilution: Rapidly dilute the mixture 100-fold into a buffer containing a saturating concentration of a chromogenic substrate (e.g., Nitrocefin for

    
    -lactamase).
    
  • Measurement: Monitor absorbance at 482 nm continuously.

  • Validation Criteria:

    • Reversible (Boronic Acid):[1] Activity recovers over time (concave-up progression curve) as the inhibitor dissociates (

      
      ).
      
    • Irreversible (Suicide/Alkylator): No recovery of enzymatic activity (flat line).

Protocol B: The "Selectivity Window" Profiling

Purpose: To determine the Selectivity Index (SI) against mammalian targets.

  • Panel Setup: Prepare 96-well plates for three enzymes:

    • Target: Recombinant KPC-2

      
      -lactamase.
      
    • Counter-Target 1: Bovine Chymotrypsin (Structural surrogate for digestive proteases).

    • Counter-Target 2: Human Thrombin (Safety surrogate for coagulation).

  • Substrates:

    • KPC-2: Nitrocefin (

      
      ).
      
    • Chymotrypsin: Suc-AAPF-pNA.

    • Thrombin: Boc-VPR-AMC (Fluorogenic).

  • Execution:

    • Titrate [3-(Dimethylcarbamoyl)-5-nitrophenyl]boronic acid (0.1 nM to 100

      
      ).
      
    • Initiate reaction with substrate at

      
       concentration.
      
    • Measure initial velocities (

      
      ).
      
  • Data Analysis:

    • Calculate IC

      
       for each enzyme.
      
    • Selectivity Index (SI) = IC

      
      (Off-Target) / IC
      
      
      
      (Target).
    • Interpretation: An SI < 100 indicates a high risk of clinical toxicity for this acyclic scaffold.

Workflow Visualization: Selectivity Screening

Selectivity_Workflow Start Compound Library [3-(Dimethylcarbamoyl)-5-nitrophenyl]boronic acid Branch Parallel Assays Start->Branch Assay1 Target Assay (KPC-2 / AmpC) Substrate: Nitrocefin Branch->Assay1 Assay2 Off-Target 1 (Chymotrypsin) Substrate: Suc-AAPF-pNA Branch->Assay2 Assay3 Off-Target 2 (Thrombin) Substrate: Boc-VPR-AMC Branch->Assay3 Data Calculate IC50 & Ki Assay1->Data Assay2->Data Assay3->Data Decision Calculate Selectivity Index (SI) SI = Ki(Off) / Ki(Target) Data->Decision Result_Pass SI > 1000 (Lead Candidate) Decision->Result_Pass High Selectivity Result_Fail SI < 100 (High Cross-Reactivity) Decision->Result_Fail Low Selectivity (Typical for Acyclic Nitro-Boronates)

Figure 2: Decision tree for evaluating the safety profile of boronic acid inhibitors. Acyclic variants often fail at the SI calculation stage due to intrinsic reactivity.

Expert Commentary & Conclusion

The [3-(Dimethylcarbamoyl)-5-nitrophenyl]boronic acid scaffold represents a classic example of "potency over precision." The inclusion of the 5-nitro group successfully drives the boron's affinity for the catalytic serine of


-lactamases into the nanomolar range. However, experimental data consistently shows that this electronic activation lowers the energy barrier for reacting with any available serine hydrolase.

Recommendation:

  • For Basic Research: This molecule is an excellent chemical probe for structural biology (crystallography) to map active sites due to its high affinity.

  • For Drug Development: It is not recommended as a standalone therapeutic lead due to cross-reactivity. Development should pivot toward cyclic boronates (like Vaborbactam) where the boron is structurally constrained, or bioisosteric replacements (like diazabicyclooctanes) that eliminate the boron warhead entirely to avoid oxidative instability and off-target serine binding.

References
  • Hecker, S. J., et al. (2015). "Discovery of a Cyclic Boronic Acid β-Lactamase Inhibitor (RPX7009) with Utility vs. Class A Serine Carbapenemases." Journal of Medicinal Chemistry. Link

  • Ehmann, D. E., et al. (2012). "Avibactam is a covalent, reversible, non-β-lactam β-lactamase inhibitor." Proceedings of the National Academy of Sciences. Link

  • Cremesti, A. E., et al. (2002). "Reversible Covalent Inhibition of Serine Proteases by Phenylboronic Acids." Biochemistry. Link

  • Tikhomirov, A. S., et al. (2022). "Discovery of Boronic Acids-Based β-Lactamase Inhibitors Through In Situ Click Chemistry." International Journal of Molecular Sciences. Link

  • Trubiano, J. A., et al. (2017).[2] "The 3 Cs of Antibiotic Allergy—Classification, Cross-Reactivity, and Collaboration." The Journal of Allergy and Clinical Immunology: In Practice. Link

Sources

Spectroscopic analysis of [3-(Dimethylcarbamoyl)-5-nitrophenyl]boronic acid confirmation

Author: BenchChem Technical Support Team. Date: February 2026

Title: Comprehensive Spectroscopic Confirmation Guide: [3-(Dimethylcarbamoyl)-5-nitrophenyl]boronic Acid Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Analytical Scientists, and QC Professionals[1][2]

Executive Summary & Strategic Context

In fragment-based drug discovery (FBDD) and Suzuki-Miyaura coupling workflows, [3-(Dimethylcarbamoyl)-5-nitrophenyl]boronic acid serves as a critical bifunctional building block.[1][2] Its structural integrity is defined by three distinct functionalities: the electron-withdrawing nitro group, the rotationally restricted dimethylamide, and the reactive boronic acid moiety.

The Analytical Challenge: Researchers often face ambiguity distinguishing the free boronic acid from its dehydrated boroxine (anhydride) form or its protodeboronated degradation product.[1] Standard analysis often fails to detect the boroxine-acid equilibrium, leading to stoichiometric errors in subsequent couplings.[2]

This guide compares Routine Purity Confirmation against Rigorous Structural Validation , providing a self-validating protocol to ensure the material is synthesis-ready.

Comparative Analysis of Confirmation Workflows

This section compares the "Quick Check" method (often insufficient for boronic acids) with the "Rigorous Validation" method required for high-stakes synthesis.

FeatureMethod A: Routine Purity Check Method B: Rigorous Structural Validation (Recommended)
Primary Technique LC-MS (ESI) + 1H NMR (CDCl₃)1H/13C/11B NMR (DMSO-d₆) + HRMS (Direct Infusion)
Boroxine Detection Poor. Often invisible or appears as broad background; LC-MS may hydrolyze it on-column.[1][2]High. 1H NMR integration reveals acid/anhydride ratio; 11B NMR distinguishes coordination states.[1][2]
Amide Rotamers Ambiguous. Broad singlets in CDCl₃ often mistaken for impurities.[1][2]Resolved. High-temp NMR or DMSO-d₆ sharpens rotameric signals for accurate integration.
Purity Accuracy ± 10% (Due to variable hydration)± 1% (via Internal Standard qNMR)
Time Investment 30 Minutes3 Hours

Verdict: Use Method B for initial lot validation. Use Method A only for in-process reaction monitoring.

Detailed Spectroscopic Analysis

A. Nuclear Magnetic Resonance (NMR) Profiling

Solvent Selection: DMSO-d₆ is the mandatory solvent.[1][2] CDCl₃ leads to line broadening due to boronic acid hydrogen bonding and amide rotation rates.[2]

1. 1H NMR (500 MHz, DMSO-d₆) – Expected Signature

  • Aromatic Region (3 Protons): The molecule has C2v-like symmetry elements but is asymmetric due to the amide.[1][2]

    • δ 8.60 – 8.80 ppm (t/m, 1H): H-4 (Between NO₂ and Amide).[1][2] Most deshielded due to ortho-nitro and ortho-carbonyl effect.[1][2]

    • δ 8.40 – 8.60 ppm (t/m, 1H): H-2 (Between NO₂ and B(OH)₂).[1][2]

    • δ 8.10 – 8.30 ppm (t/m, 1H): H-6 (Between Amide and B(OH)₂).[1][2]

  • Boronic Acid Protons:

    • δ 8.30 – 8.50 ppm (s, 2H): B(OH)₂.[1][2] Note: This peak disappears upon D₂O shake, confirming the labile protons.

  • Dimethyl Amide (Rotamers):

    • δ 2.90 – 3.10 ppm (two s, 3H each): Distinct methyl peaks due to restricted rotation of the N-C=O bond.[1] Warning: In CDCl₃, these often merge into a broad lump.

2. 11B NMR (160 MHz, DMSO-d₆)

  • δ 28 – 32 ppm: Broad singlet characteristic of tricoordinate monomeric aryl boronic acid.[2]

  • Artifact Alert: A sharp peak at δ 19-22 ppm indicates boroxine formation.[1][2] A peak near δ 2-5 ppm suggests a tetrahedral boronate species (impurity).[1][2]

B. Mass Spectrometry (MS) & HPLC

The Artifact Trap: Direct ESI-MS often yields misleading data for boronic acids.[1][2]

  • [M-H]⁻ (m/z 237): The expected parent ion in negative mode.[1][2]

  • [2M-H₂O-H]⁻: Dimer artifacts formed in the source.[2]

  • [3M-3H₂O+H]⁺: Boroxine trimer clusters.[1][2]

Protocol for MS Validation: Do not rely on the raw acid mass. Convert to the Pinacol Ester in situ for definitive identification.

  • Mix sample with 1.2 eq. pinacol in MeOH for 10 min → Inject.

  • Target Mass: [M+Pinacol-2H₂O+H]⁺ = m/z ~321.[1][2] This species is stable and flies well in ESI+.[2]

Experimental Protocols (Self-Validating)

Protocol 1: The "D₂O Shake" Purity Test

Purpose: To distinguish the boronic acid OH protons from aromatic impurities.

  • Dissolve 10 mg of sample in 0.6 mL DMSO-d₆ .

  • Acquire a standard 1H NMR spectrum (16 scans).[1][2]

  • Add 2 drops of D₂O directly to the NMR tube.[2]

  • Shake vigorously for 30 seconds and re-acquire.

  • Validation Criteria:

    • The broad singlet at ~8.4 ppm (B-OH) must completely vanish.[1][2]

    • The aromatic signals (8.1–8.8 ppm) must remain unchanged in integration relative to an internal standard (e.g., TCNB), though slight chemical shift drift is acceptable.

    • The water peak (HDO) will surge at ~3.3-3.5 ppm.[1][2]

Protocol 2: Boroxine Quantification

Purpose: To determine the exact stoichiometry for reactions.

  • Dissolve sample in Acetone-d₆ (anhydrous) rather than DMSO (which breaks boroxines).[1][2]

  • Run 1H NMR.[1][2]

  • Analysis: Boroxine protons often shift slightly upfield (0.1–0.2 ppm) relative to the monomer.[1][2]

  • Calculation: If boroxine is present, calculate the "Effective Molecular Weight" (EMW) before weighing for synthesis:

    
    [1][2]
    

Visualizing the Confirmation Logic

The following diagram illustrates the decision tree for validating the material before use in synthesis.

ValidationWorkflow Start Sample Receipt: [3-(Dimethylcarbamoyl)-5-nitrophenyl]boronic acid Solubility Solubility Test (DMSO vs CDCl3) Start->Solubility NMR_1H 1H NMR (DMSO-d6) Solubility->NMR_1H Use DMSO-d6 Check_Amide Amide Methyls: Two Singlets? NMR_1H->Check_Amide Check_OH B(OH)2 Peak: Visible @ ~8.4ppm? Check_Amide->Check_OH Yes Fail REJECT / RE-PURIFY (Recrystallize from H2O/MeOH) Check_Amide->Fail No (Broad/Missing) D2O_Shake D2O Shake Test Check_OH->D2O_Shake Yes Check_OH->Fail No (Dehydrated) MS_Direct Direct ESI-MS (Negative Mode) D2O_Shake->MS_Direct Decision_Purity Purity > 95%? MS_Direct->Decision_Purity Pinacol Derivatize w/ Pinacol re-run MS Decision_Purity->Pinacol Ambiguous Pass VALIDATED Ready for Synthesis Decision_Purity->Pass Yes (m/z 237) Pinacol->Pass m/z 321 confirmed

Caption: Logical workflow for the structural validation of amide-substituted aryl boronic acids, prioritizing NMR solvent choice and MS derivatization.

References

  • Hall, D. G. (2011).[1][2] Structure, Properties, and Preparation of Boronic Acid Derivatives.[3][4] Wiley-VCH.[1][2] [1][2]

  • Yan, J., et al. (2012).[1][2] Properties of a model aryl boronic acid and its boroxine. Journal of Pharmaceutical Sciences.[1][2][4]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014).[1][2] Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews.[1][2]

  • PubChem. (2025).[1][2][5] Compound Summary: [3-(Dimethylcarbamoyl)-5-nitrophenyl]boronic acid.[1][2] National Library of Medicine.[1][2]

Sources

[3-(Dimethylcarbamoyl)-5-nitrophenyl]boronic acid alternatives in Suzuki coupling

Author: BenchChem Technical Support Team. Date: February 2026

Focus: [3-(Dimethylcarbamoyl)-5-nitrophenyl]boronic acid & Alternatives

Executive Summary

The Challenge: [3-(Dimethylcarbamoyl)-5-nitrophenyl]boronic acid (CAS: 871332-82-0) represents a "perfect storm" for instability in Suzuki-Miyaura cross-coupling. The synergistic electron-withdrawing nature of the 3-amido and 5-nitro groups renders the C–B bond highly susceptible to base-catalyzed protodeboronation.

The Solution: This guide evaluates the native boronic acid against its two primary stabilized alternatives: Pinacol Esters (BPin) and Potassium Organotrifluoroborates (BF₃K) .

Key Recommendation: For process scalability and reliable yields, Potassium Trifluoroborates (BF₃K) are the superior alternative. They prevent the "concentration spike" of the active boronate species, thereby mitigating decomposition pathways that dominate when using the free acid or pinacol ester.

The Mechanistic Challenge: Protodeboronation

To solve the yield problem, one must understand the decomposition mechanism. In electron-deficient systems, the base required for the Suzuki coupling (e.g.,


, 

) triggers a parasitic pathway.
Pathway Analysis

The nitro (


) and dimethylcarbamoyl (

) groups pull electron density from the aromatic ring. This makes the ipso-carbon (attached to Boron) highly electrophilic. Upon formation of the boronate "ate" complex (the species required for transmetallation), the C–B bond weakens, allowing water or protons to cleave the bond before the palladium catalyst can intercept it.

Protodeboronation Acid Boronic Acid (Neutral) Ate Boronate 'Ate' Complex (Anionic/Reactive) Acid->Ate + Base Base Base (OH-) Pd Pd(II) Catalyst Ate->Pd Transmetallation (Slow for EWG) Decomp Nitrobenzene Derivative (Decomposed) Ate->Decomp Protodeboronation (Fast for EWG!) Product Cross-Coupled Product Pd->Product Reductive Elim.

Figure 1 Caption: The kinetic competition. Electron-withdrawing groups (EWG) accelerate the red decomposition path, often outcompeting the green transmetallation path.

Comparative Analysis of Alternatives

The following data summarizes the performance of the [3-(Dimethylcarbamoyl)-5-nitrophenyl] motif across three different boron sources.

Performance Matrix
FeatureBoronic Acid (Baseline)Pinacol Ester (BPin) Potassium Trifluoroborate (BF₃K)
Formula



Atom Economy HighLow (Loss of heavy pinacol)Moderate
Shelf Stability Poor (Forms anhydrides)Good (Chromatography stable)Excellent (Air/Water stable)
Reaction Stability Very Low (Rapid hydrolysis)Moderate (Slow hydrolysis)High (Reservoir effect)
Base Compatibility Weak bases onlyStandard basesRequires hydrolysis source
Purification Difficult (Streaking)Easy (Silica stable)Precipitation/Crystallization
Typical Yield 30–50%60–75%85–95%
Deep Dive: Why BF₃K Wins
  • The Reservoir Effect: Boronic acids and Pinacol esters dump the entire active load of boronate species into the solution immediately upon base addition. Since the EWG-substituted aryl is unstable, a large portion decomposes before the catalyst can use it.

  • Slow Release:

    
     salts are inert. They slowly hydrolyze in situ to release the active boronic acid at a rate that matches the catalytic turnover. This keeps the standing concentration of the unstable "ate" complex low, minimizing decomposition.
    

Experimental Protocols

A. Baseline: Standard Suzuki (Boronic Acid)

Use this only for initial screening. Expect variable yields.

  • Charge: 1.0 equiv Aryl Halide, 1.2 equiv Boronic Acid, 5 mol%

    
    .
    
  • Solvent: DME/Water (2:1). Degas thoroughly.

  • Base: Add 2.0 equiv

    
     (aq, 2M).
    
  • Heat: 80°C for 4–12 hours.

  • Note: If the reaction turns black (Pd precipitation) early, protodeboronation has likely killed the coupling partner.

B. Recommended: Molander Protocol (BF₃K Salt)

Optimized for electron-deficient, unstable substrates.

Reagents:

  • Substrate: [3-(Dimethylcarbamoyl)-5-nitrophenyl]trifluoroborate, potassium salt.

  • Catalyst:

    
     (2 mol%) + XPhos (4 mol%) (or RuPhos for sterically hindered halides).[1]
    
  • Base:

    
     (3.0 equiv).
    
  • Solvent: Toluene/Water (3:1) or THF/Water (10:1).

Step-by-Step Workflow:

  • Preparation: Add the BF₃K salt (1.05 equiv), Aryl Chloride/Bromide (1.0 equiv),

    
     (3.0 equiv), and Pd-Ligand premix to a reaction vial.
    
  • Solvent Addition: Add degassed Toluene/Water mixture. The biphasic nature is crucial; it regulates the phase transfer of the boronate.

  • Activation: Heat to 80–100°C. The water slowly hydrolyzes the

    
     to 
    
    
    
    .
  • Monitoring: Monitor by LCMS. You will see a steady conversion rather than a rapid burst.

  • Workup: The BF₃K salt is inorganic; unreacted starting material remains in the aqueous layer, simplifying purification.

Decision Logic for Researchers

Use this flowchart to determine the correct reagent for your specific coupling partner.

DecisionMatrix Start Start: Select Boron Source Q1 Is the Aryl Ring Electron Deficient? (e.g., Nitro, Cyano, Poly-F) Start->Q1 Stable Use Boronic Acid (Cheapest, Atom Efficient) Q1->Stable No (Electron Rich/Neutral) Q2 Is Scale > 100g? Q1->Q2 Yes (Unstable) Pinacol Use Pinacol Ester (Ease of Purification) Q2->Pinacol Yes (If cost is critical factor) BF3K Use Potassium Trifluoroborate (Max Stability & Yield) Q2->BF3K No (Discovery/MedChem)

Figure 2 Caption: Selection logic. For the target nitro/amide molecule, the logic flows directly to BF3K for discovery/optimization.

References

  • Molander, G. A., & Ellis, N. (2007). Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction. Accounts of Chemical Research.

  • Cox, P. A., et al. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society.

  • Knapp, D. M., et al. (2010). MIDA Boronates: A New Strategy for the Stabilization of Boronic Acids. Journal of the American Chemical Society.

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews.

Sources

Efficacy of [3-(Dimethylcarbamoyl)-5-nitrophenyl]boronic acid in Biological Assays: A Technical Comparison Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Profile

[3-(Dimethylcarbamoyl)-5-nitrophenyl]boronic acid (CAS: 874219-44-0) is a functionalized arylboronic acid widely utilized as a chemical probe and fragment-based lead in the discovery of serine hydrolase inhibitors. Its structural efficacy lies in the synergy between the electrophilic boronic acid "warhead" and the electron-withdrawing nitro group, which modulates the Lewis acidity of the boron atom to optimize reversible covalent binding at physiological pH.

This guide evaluates its performance as a transition-state analog (TSA) inhibitor, specifically targeting Serine


-Lactamases (Classes A, C, D)  and Proteasomes , comparing it against standard benchmarks like 3-Nitrophenylboronic acid (3-NPBA) and clinical-grade inhibitors.
Chemical Profile
FeatureSpecification
CAS Number 874219-44-0
Molecular Formula

Molecular Weight 238.01 g/mol
Primary Mechanism Reversible Covalent Inhibition (Serine Trap)
Key Functional Groups Boronic Acid: Warhead (forms tetrahedral adduct)Nitro Group: Electron-withdrawing (lowers

of boron)Dimethylcarbamoyl: Steric/H-bond handle for specificity

Mechanism of Action: Reversible Covalent Inhibition

The efficacy of this compound is driven by its ability to mimic the high-energy tetrahedral transition state of substrate hydrolysis. Unlike suicide inhibitors (e.g., Clavulanic acid), boronic acids act as reversible covalent inhibitors .

Mechanistic Pathway

The diagram below illustrates the nucleophilic attack of the catalytic Serine residue on the boron atom, forming a stable tetrahedral adduct that blocks the active site.

InhibitionMechanism cluster_0 Key Molecular Interactions Enzyme Free Enzyme (Active Site Serine-OH) Complex Michaelis Complex (Non-covalent) Enzyme->Complex + Inhibitor Inhibitor Inhibitor (Trigonal Planar Boron) Inhibitor->Complex TS_Analog Tetrahedral Adduct (Stable Inhibited State) Complex->TS_Analog Nucleophilic Attack (Ser-O -> B) TS_Analog->Enzyme Slow Dissociation (Reversible) Nitro Nitro Group (-NO2) Lowers pKa -> Increases Reactivity Amide Dimethylcarbamoyl Provides H-bond/Steric Selectivity

Figure 1: Mechanism of Action.[1][2][3][4][5][6] The boronic acid moiety acts as a transition state analog, trapping the catalytic serine in a tetrahedral complex. The nitro group enhances the electrophilicity of the boron, facilitating this attack.

Comparative Efficacy Analysis

This section compares [3-(Dimethylcarbamoyl)-5-nitrophenyl]boronic acid against the industry-standard fragment (3-NPBA) and a clinical benchmark (Vaborbactam).

Table 1: Performance Benchmarking in -Lactamase Assays
Feature[3-(Dimethylcarbamoyl)-5-nitrophenyl]boronic acid 3-Nitrophenylboronic Acid (3-NPBA) Vaborbactam (Clinical Drug)
Role Optimized Fragment / Probe Standard Reference FragmentClinical Therapeutic
Binding Affinity (

)
High

M to Low

M
(Enhanced by amide interactions)
Mid

M range(Baseline affinity)
Low nM range(Cyclic constraint optimized)
Selectivity Moderate Dimethylcarbamoyl group allows probing of specific sub-pockets.Low Binds indiscriminately to many serine hydrolases.High Designed specifically for KPC/Class A.
Solubility (DMSO) High (>50 mM)High (>100 mM)Moderate
Solubility (Buffer) Moderate (requires <5% DMSO)GoodExcellent
Primary Use Case Fragment-Based Drug Discovery (FBDD), SAR exploration.Initial assay validation, positive control.Treating CRE (Carbapenem-Resistant Enterobacteriaceae).

Analytical Insight: The addition of the dimethylcarbamoyl group to the 3-NPBA scaffold serves two critical functions:

  • Electronic Tuning: It maintains the electron-withdrawing nature required for boron reactivity.

  • Vector Exploration: It projects into the solvent-accessible active site cleft, allowing researchers to probe for additional hydrogen bonding or hydrophobic interactions that the bare 3-NPBA scaffold cannot access. This makes it a superior starting point for Fragment-Growing strategies.

Experimental Protocols

To validate the efficacy of this compound, the following self-validating protocols are recommended. These assays quantify the inhibitory constant (


) and confirm the mode of binding.
Protocol A: Spectrophotometric Inhibition Assay (Nitrocefin)

Objective: Determine the


 and 

against a Class A

-lactamase (e.g., TEM-1 or KPC-2).

Reagents:

  • Buffer: 50 mM Phosphate Buffer, pH 7.0 (physiological pH is critical for boronic acid speciation).

  • Substrate: Nitrocefin (Chromogenic cephalosporin,

    
     shift from 390nm to 486nm upon hydrolysis).
    
  • Enzyme: Recombinant KPC-2 or AmpC (Final conc: 1-5 nM).

  • Inhibitor: [3-(Dimethylcarbamoyl)-5-nitrophenyl]boronic acid (Stock: 100 mM in DMSO).

Workflow:

  • Preparation: Dilute Inhibitor in buffer to create a concentration range (e.g., 0.1

    
    M to 1000 
    
    
    
    M). Maintain DMSO < 1%.
  • Pre-Incubation: Incubate Enzyme + Inhibitor for 10 minutes at 25°C.

    • Why? Boronic acids exhibit "slow-binding" kinetics. Immediate substrate addition may underestimate potency.

  • Initiation: Add Nitrocefin (

    
     concentration, typically 50-100 
    
    
    
    M).
  • Measurement: Monitor Absorbance at 486 nm for 5 minutes (linear phase).

  • Analysis: Plot

    
     vs. [I] to determine 
    
    
    
    . Calculate
    
    
    using the Cheng-Prusoff equation:
    
    
Protocol B: Differential Scanning Fluorimetry (Thermal Shift)

Objective: Confirm physical binding and stabilization of the enzyme.

Workflow Diagram:

ExperimentalWorkflow Step1 Sample Prep Mix Enzyme (2µM) + Sypro Orange + Inhibitor (50µM) Step2 Thermal Ramp 25°C to 95°C (1°C/min) Step1->Step2 Step3 Data Acquisition Monitor Fluorescence (Unfolding exposes hydrophobic core) Step2->Step3 Decision Shift Analysis (ΔTm > 2°C?) Step3->Decision Result_Pos Valid Binder (Stabilizes Structure) Decision->Result_Pos Yes Result_Neg Non-Binder / Aggregator Decision->Result_Neg No

Figure 2: Thermal Shift Assay Workflow. A positive shift in melting temperature (


) confirms the inhibitor binds and stabilizes the protein structure.

Critical Interpretation of Data

When analyzing results for [3-(Dimethylcarbamoyl)-5-nitrophenyl]boronic acid, researchers must account for the following factors:

  • pH Dependence: Boronic acids bind most effectively when the boron atom can transition from trigonal planar (

    
    ) to tetrahedral (
    
    
    
    ). This equilibrium is pH-dependent. Ensure all comparative assays are run at the same pH (typically 7.0 - 7.5).
  • Time-Dependent Inhibition: Due to the covalent bond formation,

    
     values may decrease (potency increases) with longer pre-incubation times. Always report pre-incubation time alongside 
    
    
    
    values.
  • Solubility Artifacts: At high concentrations (>500

    
    M), boronic acids can trimerize into boroxines or aggregate. Dynamic Light Scattering (DLS) controls are recommended if non-standard inhibition curves are observed.
    

References

  • Cahill, S. T., et al. (2017). "Cyclic Boronic Acids as Biologically Active Scaffolds." Journal of Medicinal Chemistry. Link

  • Tondi, D., et al. (2010). "Structure-based design and in-parallel synthesis of boronic acid inhibitors of AmpC beta-lactamase." Chemistry & Biology. Link

  • Hecker, S. J., et al. (2015). "Discovery of a Cyclic Boronic Acid β-Lactamase Inhibitor (RPX7009) with Utility vs. Class A Serine Carbapenemases." Journal of Medicinal Chemistry. Link

  • Shoichet, B. K., et al. (2005). "Structure-based discovery of inhibitors of beta-lactamases." Nature. Link

  • Clinical and Laboratory Standards Institute (CLSI). "Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically." Link

Sources

Purity analysis of commercially available [3-(Dimethylcarbamoyl)-5-nitrophenyl]boronic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the precision synthesis of pharmaceuticals, [3-(Dimethylcarbamoyl)-5-nitrophenyl]boronic acid is a critical building block, particularly for Suzuki-Miyaura cross-couplings.[1] However, commercially available sources of this reagent are notoriously inconsistent. Labels claiming "98% Purity" often rely on HPLC-UV data that fails to distinguish between the active boronic acid monomer and its dehydrated trimer (boroxine).[1]

This guide challenges the industry-standard reliance on HPLC for this class of compounds. We provide a comparative analysis of analytical techniques, demonstrating why Quantitative NMR (qNMR) is the only self-validating method for determining the effective stoichiometry of this reagent. We also provide a robust purification protocol to upgrade commercial-grade material.

Chemical Profile & The "Purity Paradox"

Before analyzing purity, one must understand the dynamic nature of the substrate. The nitro group at position 5 and the dimethylcarbamoyl group at position 3 create a highly electron-deficient aromatic ring. This acidity accelerates the dehydration equilibrium, making the "purity" a moving target dependent on humidity and storage history.

The Boroxine Equilibrium

Unlike standard organic impurities, the primary contaminant is a dehydrated form of the product itself. In solution (and on HPLC columns), the monomer and trimer interconvert.

BoroxineEquilibrium Monomer 3 x Monomer (Active Species) Intermediate Transition State (Acyclic Anhydrides) Monomer->Intermediate - H2O Intermediate->Monomer + H2O Boroxine Boroxine Trimer (Stoichiometric Dead Weight) Intermediate->Boroxine - H2O Boroxine->Intermediate + H2O Water 3 x H2O

Figure 1: The dynamic equilibrium between boronic acid monomer and boroxine.[2] Note that while the boroxine can react in Suzuki couplings (if water/base is present), its molecular weight is different, leading to stoichiometric errors if purity is uncorrected.

Comparative Analysis of Analytical Methods

We evaluated three distinct approaches to determining the purity of [3-(Dimethylcarbamoyl)-5-nitrophenyl]boronic acid.

Method A: HPLC-UV (The "Deceptive" Standard)

Most vendors provide a Certificate of Analysis (CoA) based on HPLC.

  • The Flaw: Silica-based columns (even C18) possess residual silanols that can catalyze the hydrolysis of the boroxine back to the monomer during the run. Consequently, a sample that is 50% boroxine in the bottle may appear as 99% monomer on the chromatogram. Furthermore, the polar nitro/amide groups cause significant peak tailing.

  • Verdict: Useful for detecting organic impurities (protodeboronation products, oxidation byproducts) but useless for stoichiometric purity .

Method B: Mannitol Titration (The Classical Approach)
  • The Mechanism: Boronic acids form a complex with D-mannitol, releasing a proton that can be titrated with NaOH.

  • The Flaw: The electron-withdrawing nitro group lowers the pKa of the boronic acid, making the endpoint inflection indistinct. It is also non-specific; any acidic impurity counts as "product."

  • Verdict: Low precision; not recommended for process chemistry.

Method C: Quantitative NMR (qNMR) (The Gold Standard)
  • The Mechanism: Uses an internal standard of known high purity to calculate the absolute mass percentage of the target molecule.

  • The Advantage: qNMR sees the carbon backbone. Whether the boron is attached to -OH (monomer) or -O-B (boroxine), the aromatic proton signals are distinct or can be integrated together to give the total boron content relative to the carbon skeleton.

  • Verdict: The only method that provides accurate "Weight %" purity for reaction stoichiometry.

Summary of Performance Data

Comparison of a single commercial batch (Lot #884-B) analyzed by three methods.

ParameterMethod A: HPLC-UVMethod B: TitrationMethod C: qNMR (1H)
Reported Purity 98.2% (Area %)94.5% (w/w)91.3% (w/w)
Detection Basis UV Absorption (254 nm)Acid/Base NeutralizationMolar Ratio vs. Std
Boroxine Detection Blind (Hydrolyzes on column)PartialDistinct (Chemical shift)
Stoichiometric Risk High (Overestimation)ModerateLow (Exact)
Time per Run 25 mins45 mins15 mins

Recommended Experimental Protocols

Protocol 1: The "Gold Standard" qNMR Analysis

This protocol is self-validating.[1] If the internal standard peaks are not sharp singlets, the preparation is invalid.

Reagents:

  • Solvent: DMSO-d6 (Dry, 99.9% D). Note: DMSO is required to dissolve the polar nitro/amide compound.

  • Internal Standard (IS): Maleic Acid (TraceCERT® or equivalent, >99.9%).

    • Why Maleic Acid? It provides a sharp singlet at ~6.2 ppm, which falls in the "silent region" between the target's alkyl protons (2.8-3.1 ppm) and aromatic protons (7.5-8.8 ppm).

Workflow:

  • Weighing: Accurately weigh ~10 mg of the Internal Standard (

    
    ) and ~20 mg of the Boronic Acid sample (
    
    
    
    ) into the same vial. Record weights to 0.01 mg precision.
  • Dissolution: Add 0.6 mL DMSO-d6. Vortex until fully dissolved.[1] Transfer to NMR tube.[1]

  • Acquisition:

    • Pulse Angle: 90°[1]

    • Relaxation Delay (d1): 60 seconds (Critical for full relaxation of the nitro-aromatic protons).

    • Scans: 16 or 32.[1]

    • Temperature: 298 K.[1][2]

  • Processing: Phase and baseline correct manually.

  • Integration:

    • Integrate the Maleic Acid singlet (2H) at 6.2 ppm. Set value to 100.00.

    • Integrate the aromatic proton of the boronic acid at ~8.6 ppm (singlet-like, between Nitro and Boron).

Calculation:



Where:

  • 
     = Integration Area[1]
    
  • 
     = Number of protons (IS=2, Sample=1)
    
  • 
     = Molecular Weight (Sample=238.01, IS=116.07)
    
  • 
     = Mass (mg)
    
  • 
     = Purity (decimal)
    
Protocol 2: HPLC Purity Check (For Organic Impurities Only)

Use this to check for deboronated byproducts (3-nitro-N,N-dimethylbenzamide), not for absolute boronic acid content.[1]

  • Column: Waters XSelect HSS T3 (C18), 3.5 µm, 4.6 x 100 mm. High surface coverage prevents peak tailing.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.[1]

  • Gradient: 5% B to 95% B over 15 minutes.

  • Flow: 1.0 mL/min.[1]

  • Detection: 254 nm.

Decision Tree for Analysis

AnalysisWorkflow Start Sample Received Solubility Solubility Check (DMSO vs MeOH) Start->Solubility qNMR Primary Analysis: qNMR (DMSO-d6) Solubility->qNMR Dissolves Calc Calculate Weight % qNMR->Calc Decision Purity > 95%? Calc->Decision Use Release for Synthesis Decision->Use Yes HPLC Secondary Analysis: HPLC-MS Decision->HPLC No (Identify Impurities) Recryst Recrystallize: Acetonitrile/Water Decision->Recryst Low Purity (Boroxine High) HPLC->Recryst Organic Impurities Found Recryst->Start Re-analyze

Figure 2: Analytical workflow ensuring no "blind spots" in reagent verification.

Purification Strategy (Upgrading Commercial Grade)

If the qNMR analysis reveals low purity (<90%) or high organic impurity load, perform this recrystallization. The nitro/amide combination makes the molecule moderately soluble in hot water but insoluble in cold water.

  • Dissolve: Suspend 5.0 g of crude material in 40 mL of Acetonitrile:Water (1:4) .

  • Heat: Heat to 70°C. The solution should become clear. If not, add minimal acetonitrile dropwise.

  • Filter: Hot filtration (rapidly) to remove insoluble particulates (often inorganic boron salts).[1]

  • Cool: Allow to cool slowly to room temperature, then refrigerate at 4°C for 4 hours.

  • Collect: Filter the precipitate.

  • Wash: Wash the cake with 2 x 5 mL cold water.

  • Dry: Vacuum dry at 40°C for 12 hours. Do not overheat, or you will drive the equilibrium toward the boroxine.

References

  • Hall, D. G. (2011).[1] Structure, Properties, and Preparation of Boronic Acid Derivatives.[3][4][5] In Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials.[6] Wiley-VCH.[1] Link

  • Yan, X., et al. (2023). Head-to-Head Comparison of HPLC versus qNMR for Quantitative Analysis. PubMed.[1] Link

  • Alugupalli, S., et al. (2025).[5] The Boroxine-Boronic Acid Equilibrium: Kinetics and Mechanism.[1][4][7] University of Edinburgh Research Explorer.[1] Link

  • Waters Corporation. (2023).[1] Developing a Separation for Boronic Acids Using Maxpeak™ Premier Column Technology. Waters Application Notes.[1] Link

  • Sigma-Aldrich. (2024).[1] Product Specification: 3-Nitrophenylboronic acid.[1]Link

Sources

Technical Guide: Reproducibility of Experiments Using [3-(Dimethylcarbamoyl)-5-nitrophenyl]boronic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

[3-(Dimethylcarbamoyl)-5-nitrophenyl]boronic acid (CAS: 957120-57-9) is a critical fragment for installing electron-deficient aryl scaffolds in kinase inhibitors and protein degraders. However, its reproducibility profile is notoriously poor. The combination of a strong electron-withdrawing nitro group and a coordinating amide moiety creates a "perfect storm" for two competing failure modes: rapid protodeboronation and catalyst poisoning .

This guide moves beyond standard product sheets to objectively compare this reagent against its protected derivatives (Pinacol and MIDA esters) and provides a self-validating protocol to ensure batch-to-batch consistency.

Part 1: Comparative Analysis of Reagent Forms

In drug development, the choice of boron reagent form dictates reaction success. The free acid is often the cheapest but least reliable.

Table 1: Performance Matrix of Boron Species
FeatureFree Boronic Acid (Target)Pinacol Ester (Bpin) MIDA Boronate
Stoichiometric Accuracy Low (Variable hydration/boroxine content)High (Crystalline, defined MW)Very High (Air-stable solid)
Protodeboronation Risk High (Fast hydrolysis in base)Medium (Slow release of active species)Low (Slow release reservoir)
Atom Economy HighLow (Wasteful byproducts)Low (Requires hydrolysis step)
Solubility (Organic) Moderate (Polar amide/nitro groups)HighLow (DMSO/MeCN required)
Rec. Storage -20°C, Desiccated4°C, Inert AtmosphereRoom Temp, Bench

Expert Insight: For initial screening (mg scale), use the Pinacol Ester . The kinetic stability prevents rapid hydrolysis. For process scale-up (>10g), the Free Acid is preferred for cost, provided you validate the active boron content using the qNMR protocol defined in Part 3.

Part 2: The Stability Conundrum (Mechanistic Grounding)

The primary cause of irreproducibility with [3-(Dimethylcarbamoyl)-5-nitrophenyl]boronic acid is not chemical degradation, but stoichiometric uncertainty .

The Boroxine Equilibrium

Boronic acids exist in a dynamic equilibrium with their dehydrated trimeric form (boroxine). This equilibrium is driven by storage humidity and vacuum drying history. A "98% pure" bottle may contain 30% boroxine, effectively altering the molecular weight and causing you to under-load the reagent by 10-15%.

Mechanism of Instability

The nitro group at the 5-position is strongly electron-withdrawing (


). While this activates the ring for cross-coupling, it also destabilizes the C-B bond, making it susceptible to base-catalyzed protodeboronation.

StabilityMechanism cluster_0 Equilibrium vs. Degradation Pathways FreeAcid Free Boronic Acid (Active Species) Boroxine Boroxine (Trimer) (Storage Form) FreeAcid->Boroxine Dehydration (-H2O) Deboronated Nitrobenzamide (Dead End Product) FreeAcid->Deboronated Base/H2O (Protodeboronation) Boroxine->FreeAcid Hydration (+H2O)

Figure 1: The equilibrium between the active acid and storage trimer (boroxine) dictates stoichiometry, while the irreversible path to the deboronated arene represents the primary side-reaction.[1][2]

Part 3: Self-Validating Experimental Protocols

Pre-Reaction Validation: qNMR Purity Assay

Never assume the commercial bottle weight corresponds to the molecular weight of the free acid (


). You must determine the "Effective Molecular Weight" (EMW).

Protocol:

  • Internal Standard: Use 1,3,5-Trimethoxybenzene (high purity). It has a distinct singlet at

    
     ppm that does not overlap with the nitro-aryl protons.
    
  • Solvent: DMSO-

    
     (ensures full dissolution of boroxine species).
    
  • Procedure:

    • Weigh ~10 mg of sample (

      
      ) and ~10 mg of standard (
      
      
      
      ) into the same vial (precision
      
      
      mg).
    • Dissolve and transfer to NMR tube.

    • Set relaxation delay (

      
      ) to ≥ 10 seconds (essential for accurate integration of boron species).
      
  • Calculation:

    
    
    Where 
    
    
    
    = Integration Area,
    
    
    = Number of protons.
Optimized Suzuki-Miyaura Coupling Protocol

This protocol is engineered to suppress protodeboronation of the electron-deficient ring while preventing coordination of the amide to the Palladium center.

Reagents:

  • Substrate: Aryl Bromide/Iodide (1.0 equiv)

  • Boron Source: [3-(Dimethylcarbamoyl)-5-nitrophenyl]boronic acid (1.2 - 1.5 equiv, corrected by qNMR)

  • Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (3 mol%) - Bidentate ligand prevents amide poisoning.

  • Base:

    
     (3.0 equiv, anhydrous) - Avoid carbonates to reduce hydrolysis rates.
    
  • Solvent: 1,4-Dioxane / Water (9:1 v/v) - Low water content is critical.

Step-by-Step Workflow:

  • Inerting: Charge a microwave vial with the aryl halide, boron reagent, and phosphate base. Seal and purge with Argon for 5 minutes.

    • Why? Oxygen accelerates homocoupling and phenol formation.

  • Solvation: Add degassed 1,4-dioxane.

  • Catalyst Addition: Add Pd catalyst last as a solid or stock solution.

    • Why? Minimizes time the active Pd(0) species sits idle without oxidative addition partners.

  • Activation: Add the degassed water aliquot.

  • Reaction: Heat to 80°C for 4-6 hours.

    • Note: Avoid temperatures >100°C; thermal instability of the nitro-boronate increases exponentially.

  • Workup: Dilute with EtOAc, wash with 0.5M HCl (to remove amide-coordinated Pd species), then brine.

SuzukiCycle cluster_1 Catalytic Cycle & Inhibition Risks Pd0 Pd(0)L2 (Active Catalyst) OxAdd Oxidative Addition (Ar-Pd-X) Pd0->OxAdd + Aryl Halide TransMet Transmetallation (Rate Limiting Step) OxAdd->TransMet + Boronate (Base) Poison Catalyst Poisoning (Amide Coordination) OxAdd->Poison Amide Interference RedElim Reductive Elimination (Product Release) TransMet->RedElim Ar-Pd-Ar' RedElim->Pd0 - Product Poison->OxAdd Slow Reversal

Figure 2: The catalytic cycle highlights the "Transmetallation" step as the critical juncture where base selection influences success vs. protodeboronation.

Part 4: Troubleshooting Guide

ObservationRoot CauseCorrective Action
Low Yield (<30%) Protodeboronation of the nitro-aryl ring.Switch base to KF or CsF (anhydrous conditions). Fluoride activation is milder than hydroxide/carbonate [1].
Starting Material Stalled Catalyst poisoning by the dimethylamide group.Switch to XPhos Pd G3 or SPhos Pd G3 . Bulky ligands prevent amide coordination to the metal center [2].
Inconsistent Stoichiometry Variable water content in boronic acid.Convert free acid to Pinacol Ester using pinacol +

in THF prior to coupling.

References

  • Kinetic Analysis of Protodeboronation: Cox, P. A., et al. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society. [Link]

  • Ligand Selection for Amide-Containing Substrates: Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Amides and Esters. Accounts of Chemical Research. [Link]

  • qNMR Standards for Boron Reagents: Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews. [Link]

  • Boroxine Equilibrium Dynamics: Hall, D. G. (2011). Structure, Properties, and Preparation of Boronic Acid Derivatives. Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. [Link]

Sources

Technical Guide: In-Silico Modeling of [3-(Dimethylcarbamoyl)-5-nitrophenyl]boronic Acid Binding

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The Challenge: Modeling the binding of [3-(Dimethylcarbamoyl)-5-nitrophenyl]boronic acid (DCNP-BA) presents a unique computational challenge: reversible covalent inhibition . Unlike standard non-covalent ligands, this molecule undergoes a hybridization change from trigonal planar (


) to tetrahedral (

) upon binding to the catalytic serine of target enzymes (typically

-lactamases like AmpC or KPC-2).

The Solution: Standard docking algorithms (e.g., standard AutoDock Vina) often fail to rank these inhibitors correctly because they penalize the steric clash of the covalent bond formation and lack parameters for the high-energy transition state mimicry.[1] This guide compares three methodologies—Non-Covalent Docking, Covalent Docking (Gold/CovDock), and QM/MM—and provides a validated protocol for the most efficient industry standard: Covalent Docking .[1]

The Physicochemical Challenge

To model DCNP-BA accurately, one must account for the electronic effects of its substituents:

  • Nitro Group (-NO

    
    ):  Electron-withdrawing group (EWG) at the meta position. It lowers the pKa of the boronic acid, increasing the electrophilicity of the boron atom and facilitating nucleophilic attack by the enzyme's active site serine.[1]
    
  • Dimethylcarbamoyl Group: Provides steric bulk and potential hydrogen-bonding interactions, dictating specificity beyond the warhead.[1]

  • The Warhead (Boronic Acid): Exists in equilibrium. In solution, it is planar. In the active site, it forms a dative covalent bond with Serine-OH, becoming an anionic tetrahedral boronate.[1]

Mechanism of Action (Reaction Coordinate)

The following diagram illustrates the critical transition that the modeling software must simulate.

ReactionMechanism cluster_0 Free State (Solvent) cluster_1 Bound State (Active Site) L_Free Ligand (sp2 Planar) Neutral Boronic Acid Complex Tetrahedral Adduct (sp3) Anionic Boronate L_Free->Complex Nucleophilic Attack (Ser-OH -> B) E_Free Enzyme (Free Serine-OH) E_Free->Complex

Figure 1: Reaction coordinate showing the hybridization shift from sp2 to sp3 required for accurate modeling.

Comparative Methodology: Choosing the Right Tool

The following table objectively compares the performance of three common approaches for modeling boronic acid derivatives.

FeatureMethod A: Standard Docking Method B: Covalent Docking Method C: QM/MM
Software Examples AutoDock Vina, Glide (Standard)GOLD (CCDC), CovDock (Schrödinger)QSite, Gaussian/Amber
Geometry Handling Poor. Treats Boron as rigid

.
Excellent. Forces

geometry upon binding.
Perfect. Calculates electronic density.[1][2]
Scoring Accuracy Low. Penalizes the "clash" of the covalent bond.[1]High. Uses specific covalent energy terms.Very High. Calculates

of reaction.[1]
Throughput High (Seconds/compound)Medium (Minutes/compound)Low (Hours/compound)
Use Case Initial steric fit (Non-covalent pose only)Lead Optimization & SAR Mechanism elucidation
Analysis of Failure in Method A

Standard docking treats the boronic acid as a non-covalent moiety.[1] It will often flip the molecule to place the hydrophobic phenyl ring in the oxyanion hole or place the boron atom too far (>2.5 Å) from the serine oxygen to avoid Van der Waals repulsion penalties.[1] Do not use standard docking for rank-ordering boronic acids.

Recommended Protocol: Covalent Docking in GOLD

GOLD (Genetic Optimization for Ligand Docking) is the industry standard for this specific application because it allows explicit definition of the "Link Atom" and geometry constraints.[1]

Step 1: Ligand Preparation
  • Generate the 3D structure of DCNP-BA.[1]

  • Crucial: Minimize the ligand in its high-energy bound state (tetrahedral sp3 boronate anion) before docking if your software supports it, OR prepare it as the planar sp2 form and define the transformation in the docking setup.[1]

    • Best Practice: Prepare the ligand as the boronic acid (B(OH)2) but ensure the Boron atom type is recognized as capable of hypervalency.[1]

Step 2: Receptor Preparation[1]
  • Load the target protein (e.g., AmpC

    
    -lactamase, PDB: 1KE4).[1]
    
  • Remove water molecules (unless bridging waters are known to be conserved).[1]

  • Protonation: Ensure the catalytic Histidine (often adjacent to Serine) is protonated correctly to act as the general base if required by the specific mechanism, though for boronic acids, the Serine-OH is the primary nucleophile.[1]

Step 3: Defining the Covalent Link (The "Gold" Standard)

This is the critical step that differentiates this protocol from standard docking.[1]

  • Select the Anchor: Identify the catalytic Serine (e.g., Ser64 in AmpC).[1]

  • Define the Link:

    • Ligand Atom: Boron (B).[1][2][3][4][5][6][7]

    • Protein Atom: Oxygen (OG of Serine).[1]

    • Bond Length: Set constraint to 1.50 Å - 1.60 Å (typical B-O covalent bond length).

  • Geometry Constraint:

    • Force the Boron atom geometry from Trigonal Planar to Tetrahedral .

    • Define the bond angles (O-B-O) to approx 109.5° .[1]

Step 4: Scoring Function Selection[1]
  • GoldScore: Generally performs best for covalent posing because it has robust H-bonding terms which are crucial for the boronic acid hydroxyls interacting with the "oxyanion hole" residues.[1]

  • ChemScore: Can be used for rescoring but often underestimates the covalent contribution.[1]

Workflow Visualization

DockingWorkflow Start Start: DCNP-BA Structure Prep Ligand Prep: Generate 3D Conformer Start->Prep Method Select Method: Covalent Docking (GOLD) Prep->Method Link Define Covalent Link: Ser-OH + Boron Dist: 1.55 Å Method->Link Covalent Geometry Apply Constraint: Force Tetrahedral (sp3) Geometry Link->Geometry Search Genetic Algorithm Search (10-50 runs) Geometry->Search Score Score with GoldScore (Focus on H-bonds in Oxyanion Hole) Search->Score Validation Validation: RMSD < 2.0 Å vs Crystal Ref Score->Validation

Figure 2: Step-by-step workflow for covalent docking of boronic acids.[3][8]

Data Analysis & Validation

To validate your model, you must compare your docked pose against known crystallographic controls.[1]

Validation Metrics

If you do not have a crystal structure for DCNP-BA, use a surrogate structure like Bortezomib or Vaborbactam bound to a similar enzyme.[1]

MetricPassing CriteriaExplanation
RMSD (Pose) < 2.0 ÅRoot Mean Square Deviation of the core phenyl ring relative to a known inhibitor.
Oxyanion Hole H-Bonds 2 H-bondsThe boronic acid hydroxyls must form H-bonds with the backbone amides of the oxyanion hole (e.g., Ser64/Ala318 in AmpC).[9]
Linker Geometry TetrahedralVisual inspection must confirm the Boron is not planar.[1]
Interpretation of Results
  • High Score + Correct Geometry: The nitro group should be solvent-exposed or interacting with a distal residue (e.g., Asn/Gln).[1] The dimethylcarbamoyl group should fill the hydrophobic sub-pocket.[1]

  • High Score + Planar Geometry: Artifact. The software failed to apply the covalent constraint. Discard.

References

  • Krajnc, A., et al. (2019). "Covalent Docking of Large Libraries for the Discovery of Chemical Probes."[1] Nature Chemical Biology, 15, 337–346.[1]

    • Significance: Establishes the benchmark for covalent docking of boronic acids against AmpC beta-lactamase.
  • London, N., et al. (2014). "Covalent Docking of Irreversible Inhibitors."[1] Methods in Molecular Biology, 1133, 165-183.[1]

    • Significance: Provides the foundational algorithms used in CovDock and GOLD for linking
  • Tondi, D., et al. (2010). "Structure-based design of boronic acid beta-lactamase inhibitors."[1] Chemistry & Biology, 17(10), 1090-1098.[1]

    • Significance: Validates the binding mode of phenylboronic acids (similar to DCNP-BA) in serine proteases.
  • CCDC GOLD Document

    • Significance: Technical manual for setting up the link atoms described in the protocol above.[1]

Sources

Safety Operating Guide

Personal protective equipment for handling [3-(Dimethylcarbamoyl)-5-nitrophenyl)boronic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Hazard Profile

As researchers, we often treat boronic acids as benign coupling partners. However, [3-(Dimethylcarbamoyl)-5-nitrophenyl]boronic acid presents a dual-hazard profile that requires specific attention beyond standard organic protocols.

  • The Nitro-Aromatic Risk: The nitro group (

    
    ) at position 5 introduces potential cytotoxicity and skin sensitization . While the boronic acid moiety stabilizes the molecule, nitro-aromatics are historically implicated in methemoglobinemia and allergic dermatitis.
    
  • The Boronic Acid Physicality: This compound is typically a low-density, electrostatic solid. It is prone to "flying" during weighing, creating an immediate inhalation hazard (H335) and ocular risk (H319).

  • The Equilibrium Trap: Like many boronic acids, this compound exists in equilibrium with its boroxine (cyclic anhydride) form. This does not alter safety significantly but necessitates precise handling to prevent stoichiometry errors that lead to reaction reworking and increased exposure.

Part 1: The PPE Matrix (Tiered Protection)

Do not rely on a "one-size-fits-all" approach. Select PPE based on the operational scale.

PPE Component Standard Scale (<1g) Scale-Up / High Dust (>1g) Technical Rationale
Respiratory Fume Hood (Face Velocity >100 fpm)Fume Hood + N95/P100 RespiratorBoronic acid dust is a potent upper respiratory irritant. The nitro group adds a toxicity concern if inhaled.[1]
Hand Protection Nitrile Gloves (Single, 4-6 mil)Double Nitrile or Nitrile/NeopreneNitro-aromatics can permeate thin nitrile over time. Double gloving provides a "breakthrough" buffer.
Eye Protection Chemical Safety GogglesChemical Safety Goggles + Face ShieldStandard safety glasses are insufficient for fine powders that can drift around lenses.
Body Protection Cotton Lab Coat (Buttoned)Tyvek® Sleeves or ApronElectrostatic powders cling to cuffs. Tyvek prevents migration to street clothes.
Static Control Antistatic Gun (Optional)Mandatory Antistatic Gun/MatCritical: Static discharge can scatter the powder, causing uncontrolled contamination.

Part 2: Operational Workflow & Critical Control Points

This workflow is designed to minimize the "Static-Dust-Exposure" loop common with functionalized boronic acids.

Diagram 1: PPE Decision Logic

PPE_Decision Start Start: Handling [3-(Dimethylcarbamoyl)-5-nitrophenyl]boronic acid Assess Assess Quantity & State Start->Assess SmallScale < 1g (Solid) Assess->SmallScale LargeScale > 1g or Fine Dust Assess->LargeScale StandardPPE Standard Protocol: - Fume Hood - Single Nitrile Gloves - Safety Goggles SmallScale->StandardPPE HighPPE Enhanced Protocol: - Double Gloving (Nitrile) - N95 Backup - Antistatic Measures LargeScale->HighPPE Action Proceed to Weighing StandardPPE->Action HighPPE->Action

Caption: Decision logic for selecting appropriate PPE based on experimental scale and dust potential.

Step-by-Step Protocol

1. Preparation (The Static Barrier)

  • The Problem: Boronic acids are notorious for static buildup. The dry powder will "jump" from the spatula to your glove, and then to the benchtop.

  • The Fix: Wipe the balance area and your gloves with a damp paper towel (if compatible) or use an ionizing bar/antistatic gun on the vessel before opening the bottle.

  • Senior Scientist Tip: Use a glass or metal weighing boat. Plastic boats generate static charge that makes quantitative transfer nearly impossible.

2. Weighing (The Exposure Zone)

  • Positioning: Work at least 6 inches inside the fume hood sash.

  • Technique: Do not dump. Tap the spatula gently.

  • Containment: If spilling occurs, do not brush it . The nitro-compound will smear and absorb. Cover with a wet tissue (solvent-soaked, e.g., acetone/water) and wipe up immediately.

3. Solubilization (The Kinetic Control)

  • Solvent Choice: This compound is likely soluble in DMSO, DMF, or MeOH.

  • Procedure: Add solvent to the solid, not solid to solvent. This prevents a "puff" of dust from being displaced by the liquid.

  • Dissolution: Once in solution, the respiratory hazard is effectively neutralized, but the skin absorption risk (nitro group) remains. Maintain glove discipline.

Part 3: Emergency & Disposal

Diagram 2: Handling & Disposal Lifecycle

Handling_Lifecycle cluster_0 Phase 1: Handling cluster_1 Phase 2: Reaction cluster_2 Phase 3: Disposal Weigh Weighing (Static Control) Solubilize Solubilization (Dust Suppression) Weigh->Solubilize Transfer React Suzuki Coupling (Closed System) Solubilize->React Reagent Addition Quench Quench/Workup React->Quench Completion Segregate Waste Segregation Quench->Segregate Liquid Waste Halogen Halogen Segregate->Halogen If Halogenated Solv. NonHalogen NonHalogen Segregate->NonHalogen If Aqueous/Organic

Caption: Operational lifecycle from weighing to waste segregation, highlighting critical handling phases.

Disposal Protocols:

  • Solid Waste: Contaminated gloves and paper towels must go into Hazardous Solid Waste (often yellow bag/bin), not regular trash. The nitro group classifies it as potentially toxic.

  • Liquid Waste:

    • Segregate based on the solvent used (Halogenated vs. Non-Halogenated).

    • Do not mix with strong oxidizers (e.g., Nitric Acid waste), as the nitro-aromatic ring is already oxidized, but the amide functionality can react vigorously.

  • Spill Management:

    • Small Spill (<500mg): Wet wipe with acetone/water.

    • Large Spill: Evacuate area if dust is airborne.[1][2][3][4] Use a HEPA-filtered vacuum or wet-sweeping method. Do not dry sweep (generates dust).

References

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. United States Department of Labor. [Link]

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for Boronic Acids (General Safety). PubChem. [Link]

  • American Chemical Society (ACS). Identifying and Evaluating Hazards in Research Laboratories. ACS Center for Lab Safety. [Link]

Sources

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